Product packaging for 12-Pahsa-13C16(Cat. No.:)

12-Pahsa-13C16

Cat. No.: B12412496
M. Wt: 554.8 g/mol
InChI Key: XXHBLSWAKHZVLN-MSFQUOAZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-Pahsa-13C16 is a useful research compound. Its molecular formula is C34H66O4 and its molecular weight is 554.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66O4 B12412496 12-Pahsa-13C16

Properties

Molecular Formula

C34H66O4

Molecular Weight

554.8 g/mol

IUPAC Name

12-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoyloxyoctadecanoic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1+1,3+1,5+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,20+1,23+1,27+1,31+1,34+1

InChI Key

XXHBLSWAKHZVLN-MSFQUOAZSA-N

Isomeric SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of 12-PAHSA: A Technical Guide to its Core Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function and mechanisms of 12-palmitic acid-hydroxy stearic acid (12-PAHSA), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). 12-PAHSA and other PAHSA isomers have emerged as critical signaling molecules with potent anti-inflammatory and anti-diabetic properties. This document details their biological activities, summarizes key quantitative data, outlines the signaling pathways they modulate, and provides detailed experimental protocols for their study.

Introduction to 12-PAHSA

12-PAHSA is a specific regioisomer of the PAHSA family, where palmitic acid is esterified to the 12th carbon of a hydroxy stearic acid backbone.[1][2] PAHSAs are among the most abundant FAHFA families in the adipose tissue of glucose-tolerant mice.[1][2] Levels of various PAHSAs, including 12-PAHSA, are dynamically regulated by nutritional status, such as fasting and high-fat diets, and are correlated with insulin sensitivity in humans.[1] Reduced levels of PAHSAs are observed in insulin-resistant individuals, suggesting their potential role in metabolic diseases.

Core Functions of 12-PAHSA and other PAHSAs

The biological activities of PAHSAs are diverse, with significant implications for metabolic and inflammatory diseases.

Anti-Diabetic Effects

PAHSAs play a crucial role in maintaining glucose homeostasis through several mechanisms:

  • Enhanced Insulin Secretion: Certain PAHSA isomers have been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and human islets. This effect is mediated, at least in part, through the activation of G protein-coupled receptor 40 (GPR40).

  • Improved Insulin Sensitivity: Administration of PAHSAs in mouse models of insulin resistance improves glucose tolerance and enhances systemic and hepatic insulin sensitivity.

  • Increased Glucose Uptake: In adipocytes, PAHSAs can potentiate insulin-stimulated glucose uptake by promoting the translocation of the GLUT4 glucose transporter to the plasma membrane. This action is thought to be mediated by G protein-coupled receptor 120 (GPR120).

Anti-inflammatory Properties

PAHSAs exhibit significant anti-inflammatory effects, which are critical to their beneficial metabolic roles:

  • Cytokine and Chemokine Modulation: 12-PAHSA and other isomers can attenuate the production of pro-inflammatory cytokines and chemokines in immune cells, such as macrophages and dendritic cells, following stimulation with lipopolysaccharide (LPS).

  • Immune Cell Regulation: PAHSAs can reduce the activation of inflammatory immune cells. For instance, they have been shown to decrease the maturation of dendritic cells and reduce the infiltration of inflammatory macrophages into adipose tissue in the context of diet-induced obesity.

Quantitative Data Summary

The following tables summarize the quantitative effects of various PAHSA isomers on key biological processes as reported in the literature.

PAHSA Isomer(s)Cell/Tissue TypeEffectQuantitative ChangeCitation(s)
5-PAHSA, 9-PAHSAMIN6 pancreatic β-cellsPotentiation of Glucose-Stimulated Insulin Secretion (GSIS)22%-36% increase
9-PAHSA, 10-POHSA, 5-OAHSA, 12-OAHSA, 5-SAHSA, 9-SAHSA, 13-SAHSAHuman IsletsPotentiation of Glucose-Stimulated Insulin Secretion (GSIS) at high glucose (20 mM)Statistically significant increase
12-PAHSA, 9-POHSAMIN6 pancreatic β-cells and Human IsletsPotentiation of Glucose-Stimulated Insulin Secretion (GSIS)No significant effect

Table 1: Effects of PAHSAs on Insulin Secretion

PAHSA Isomer(s)Cell/Tissue TypeConditionEffectQuantitative ChangeCitation(s)
5-PAHSA, 9-PAHSA, 12-PAHSA, and othersBone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs)LPS-stimulatedAttenuation of TNF-α secretionStatistically significant reduction
9-PAHSA, 10-POHSA, 5-SAHSABone marrow-derived macrophages (BMDMs)LPS-stimulatedAttenuation of chemokine (Ccl2, Ccl3, Ccl5) and cytokine (Il-1β, Tnf-α, Il-6) gene expressionStatistically significant decrease
9-OAHSABone marrow-derived macrophages (BMDMs)LPS-stimulatedAttenuation of Tnfα, Il6, Ccl2, Ccl3, and Ccl5 gene expressionStatistically significant decrease

Table 2: Anti-inflammatory Effects of PAHSAs

Signaling Pathways

The biological effects of 12-PAHSA and other PAHSAs are primarily mediated through the activation of G protein-coupled receptors, GPR40 and GPR120.

GPR40 Signaling Pathway

Activation of GPR40 by PAHSAs in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion. This pathway involves the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key trigger for insulin granule exocytosis.

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12-PAHSA 12-PAHSA GPR40 GPR40 12-PAHSA->GPR40 Binds Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Granules Insulin Granules Ca2->Insulin_Granules Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GPR40 signaling pathway for enhanced insulin secretion.

GPR120 Signaling Pathway

The anti-inflammatory effects of PAHSAs are partly mediated by GPR120. Upon ligand binding, GPR120 can recruit β-arrestin 2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling cascades like NF-κB and JNK.

GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12-PAHSA 12-PAHSA GPR120 GPR120 12-PAHSA->GPR120 Binds beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits GPR120_arrestin GPR120-β-arrestin 2 Complex GPR120->GPR120_arrestin beta_arrestin->GPR120_arrestin TAB1 TAB1 GPR120_arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Association NFkB_JNK NF-κB / JNK Pathway TAK1->NFkB_JNK Activates Inflammation Inflammation NFkB_JNK->Inflammation

Caption: GPR120-mediated anti-inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of 12-PAHSA.

Quantification of 12-PAHSA in Biological Samples using LC-MS/MS

This protocol describes the extraction and quantification of PAHSAs from tissues and biofluids.

Materials:

  • Tissue or serum/plasma sample

  • Internal standards (e.g., 13C-labeled PAHSAs)

  • Chloroform, Methanol, PBS

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize tissue samples (e.g., 150 mg) in a mixture of PBS, methanol, and chloroform. For serum/plasma (e.g., 200 µL), add to a similar solvent mixture.

  • Internal Standard Spiking: Add a known amount of internal standard to the chloroform prior to extraction.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase.

  • Drying: Dry the organic phase under a stream of nitrogen.

  • Solid Phase Extraction (SPE): Reconstitute the dried lipid extract and load onto a pre-conditioned SPE cartridge to enrich for FAHFAs. Elute the FAHFA fraction.

  • LC-MS/MS Analysis: Dry the eluate and reconstitute in an appropriate solvent (e.g., methanol). Inject the sample onto an LC-MS/MS system.

    • Chromatography: Use a C18 column for separation of PAHSA isomers.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for detection and quantification of specific parent-daughter ion transitions for each PAHSA isomer and the internal standard.

  • Data Analysis: Quantify the amount of each PAHSA isomer by comparing its peak area to that of the internal standard.

LCMS_Workflow Sample Biological Sample (Tissue or Plasma) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Extract Lipid Extraction (Chloroform/Methanol) Homogenize->Extract Dry1 Drying under Nitrogen Extract->Dry1 SPE Solid Phase Extraction (SPE) for FAHFA Enrichment Dry1->SPE Dry2 Drying under Nitrogen SPE->Dry2 Reconstitute Reconstitution in Methanol Dry2->Reconstitute LCMS LC-MS/MS Analysis (C18 column, MRM) Reconstitute->LCMS Quantify Data Analysis & Quantification LCMS->Quantify

Caption: Workflow for LC-MS/MS quantification of PAHSAs.

In Vitro Assessment of Insulin Secretion (Glucose-Stimulated Insulin Secretion - GSIS Assay)

This protocol is for measuring insulin secretion from pancreatic islets in response to glucose and test compounds like 12-PAHSA.

Materials:

  • Isolated pancreatic islets (e.g., human or mouse)

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Glucose solutions (low and high concentrations)

  • 12-PAHSA stock solution

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Culture isolated islets overnight to allow for recovery.

  • Pre-incubation: Pre-incubate islets in KRBH buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.

  • Static Incubation:

    • Transfer groups of islets (e.g., 10-20 islets per replicate) into tubes.

    • Incubate with low glucose KRBH (basal secretion) for a defined period (e.g., 1 hour). Collect the supernatant.

    • Incubate the same islets with high glucose KRBH (e.g., 16.7 mM) with or without 12-PAHSA (at desired concentration) for 1 hour. Collect the supernatant.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the islet number or DNA content. Compare insulin secretion in the presence of 12-PAHSA to the vehicle control at high glucose.

Measurement of Glucose Uptake in Adipocytes (2-NBDG Assay)

This protocol measures glucose uptake in cultured adipocytes using the fluorescent glucose analog 2-NBDG.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 12-PAHSA

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Plate and differentiate pre-adipocytes into mature adipocytes in multi-well plates.

  • Serum Starvation: Serum-starve the mature adipocytes for several hours to overnight.

  • Pre-treatment: Pre-treat the cells with 12-PAHSA or vehicle control for a specified duration.

  • Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin for a short period (e.g., 15-30 minutes) to assess insulin sensitization.

  • 2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined time (e.g., 30-60 minutes) to allow for uptake.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity in 12-PAHSA-treated cells to control cells.

Assessment of Anti-inflammatory Activity (LPS-stimulated Cytokine Production in Macrophages)

This protocol assesses the ability of 12-PAHSA to suppress the production of pro-inflammatory cytokines in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • 12-PAHSA

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6) or reagents for qPCR

Procedure:

  • Cell Seeding: Seed macrophages in multi-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of 12-PAHSA or vehicle for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).

  • Sample Collection:

    • For Cytokine Secretion: Collect the cell culture supernatant.

    • For Gene Expression: Lyse the cells and extract RNA.

  • Quantification:

    • ELISA: Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits.

    • qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of cytokine genes.

  • Data Analysis: Compare the cytokine levels or gene expression in 12-PAHSA-treated cells to the LPS-only control.

Conclusion

12-PAHSA and the broader class of FAHFAs represent a novel area of lipid biology with significant therapeutic potential. Their ability to improve insulin sensitivity, enhance glucose-stimulated insulin secretion, and suppress inflammation positions them as promising candidates for the development of new treatments for type 2 diabetes and other inflammatory metabolic disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and drug discovery efforts in this exciting field.

References

The Emerging Role of FAHFA Lipids in Metabolic Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] First identified in 2014, these lipids have garnered significant attention for their therapeutic potential in metabolic and inflammatory diseases.[2][4] This technical guide provides a comprehensive overview of the biological role of FAHFAs, detailing their structure, biosynthesis, metabolism, and signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to FAHFA Lipids

FAHFAs are a unique class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid. To date, hundreds of FAHFA families and their isomers have been identified in mammals, plants, and yeast. The nomenclature of a specific FAHFA indicates the constituent fatty acid and hydroxy fatty acid, as well as the position of the ester linkage on the hydroxy fatty acid chain. For example, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.

Levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), are positively correlated with insulin sensitivity in humans. Conversely, reduced levels of PAHSAs in adipose tissue and serum are observed in insulin-resistant individuals. Administration of specific FAHFAs in animal models has been shown to improve glucose tolerance, stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, and reduce adipose tissue inflammation.

Structure and Diversity of FAHFAs

The structural diversity of FAHFAs is vast, arising from the various combinations of fatty acids and hydroxy fatty acids, the position of the hydroxyl group on the hydroxy fatty acid, and the stereochemistry of the ester linkage. This diversity leads to a wide range of biological activities, with different isomers exhibiting distinct physiological effects.

Table 1: Major FAHFA Families and Their Constituent Fatty Acids

FAHFA FamilyAbbreviationAcyl Chain (Fatty Acid)Hydroxy Fatty Acid
Palmitic acid esters of hydroxy stearic acidPAHSAPalmitic acid (16:0)Hydroxystearic acid (18:0)
Oleic acid esters of hydroxy stearic acidOAHSAOleic acid (18:1)Hydroxystearic acid (18:0)
Palmitoleic acid esters of hydroxy stearic acidPOHSAPalmitoleic acid (16:1)Hydroxystearic acid (18:0)
Stearic acid esters of hydroxy stearic acidSAHSAStearic acid (18:0)Hydroxystearic acid (18:0)
Docosahexaenoic acid esters of hydroxy linoleic acidDHAHLADocosahexaenoic acid (22:6)Hydroxylinoleic acid (18:2)

Biosynthesis, Metabolism, and Storage

The complete biosynthetic pathway of FAHFAs is still under investigation, but it is known that adipose tissue is a major site of their synthesis. The enzyme adipose triglyceride lipase (ATGL) has been identified as playing a key role in their production, particularly under inflammatory conditions. Peroxiredoxin-6 and glutathione peroxidase 4 have also been implicated in FAHFA biosynthesis.

FAHFAs are metabolized by specific hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent tissue factor pathway inhibitor-regulating protein (ADTRP), and carboxyl ester lipase (CEL), which break the ester bond to release the constituent fatty acid and hydroxy fatty acid.

Recent studies have revealed that FAHFAs can be incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs). These FAHFA-TGs serve as a major storage depot for FAHFAs, with their levels being over 100-fold higher than free FAHFAs in adipose tissue. Lipolysis of FAHFA-TGs can then release free FAHFAs, regulating their cellular levels.

FAHFA_Metabolism FAHFA Metabolism and Storage FA Fatty Acid ATGL ATGL (Biosynthesis) FA->ATGL HFA Hydroxy Fatty Acid HFA->ATGL FAHFA FAHFA Hydrolases AIG1, ADTRP, CEL (Hydrolysis) FAHFA->Hydrolases Hydrolysis FAHFA_TG FAHFA-containing Triacylglycerol (Storage) FAHFA->FAHFA_TG Esterification ATGL->FAHFA Esterification Hydrolases->FA Hydrolases->HFA Lipolysis Lipolysis FAHFA_TG->Lipolysis Lipolysis->FAHFA Release

Overview of FAHFA biosynthesis, hydrolysis, and storage.

Biological Roles and Signaling Pathways

FAHFAs exert a range of beneficial biological effects, primarily related to glucose homeostasis and inflammation.

Anti-Diabetic Effects

Several FAHFA isomers, particularly 5-PAHSA and 9-PAHSA, have demonstrated potent anti-diabetic properties. Their mechanisms of action include:

  • Enhanced Insulin Secretion: FAHFAs stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This effect is mediated, at least in part, through the activation of G protein-coupled receptor 40 (GPR40).

  • Improved Insulin Sensitivity: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes and improve systemic insulin sensitivity. This action involves the G protein-coupled receptor 120 (GPR120).

  • Stimulation of GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), a gut hormone that enhances insulin secretion, from enteroendocrine cells.

Anti_Diabetic_Signaling FAHFA Anti-Diabetic Signaling Pathways cluster_pancreas Pancreatic β-cell cluster_adipocyte Adipocyte cluster_gut Enteroendocrine Cell FAHFA1 FAHFA GPR40 GPR40 FAHFA1->GPR40 GSIS ↑ Glucose-Stimulated Insulin Secretion GPR40->GSIS FAHFA2 FAHFA GPR120_adipo GPR120 FAHFA2->GPR120_adipo Glucose_Uptake ↑ Insulin-Stimulated Glucose Uptake GPR120_adipo->Glucose_Uptake FAHFA3 FAHFA GLP1 ↑ GLP-1 Secretion FAHFA3->GLP1

FAHFA signaling in metabolic regulation.

Anti-Inflammatory Effects

FAHFAs exhibit significant anti-inflammatory activity. They can attenuate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages. This anti-inflammatory effect is also mediated through the GPR120 receptor. Furthermore, inflammation itself can induce the production of FAHFAs in adipose tissue, suggesting a potential negative feedback loop to dampen inflammatory responses. The conversion of pro-inflammatory hydroxy fatty acids into less inflammatory FAHFAs may be another mechanism by which they modulate inflammation.

Anti_Inflammatory_Signaling FAHFA Anti-Inflammatory Signaling Pathway cluster_macrophage Macrophage FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Inflammation ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6) GPR120->Inflammation

FAHFA signaling in inflammation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on FAHFA lipids.

Table 2: Regulation of FAHFA Levels in a Mouse Model of Enhanced Insulin Sensitivity (AG4OX Mice)

FAHFA Family MemberFold Change in Adipose Tissue (AG4OX vs. WT)
Cluster of ions including FAHFAs≥ 16-fold increase
16 FAHFA family members identifiedElevated in AG4OX mice

Table 3: Effect of 9-PAHSA Administration on Glucose Homeostasis in Mice

ParameterEffect of 9-PAHSA Administration
Ambient GlycemiaLowered
Glucose ToleranceImproved
GLP-1 SecretionStimulated
Insulin SecretionStimulated

Table 4: Correlation of PAHSA Levels with Insulin Sensitivity in Humans

ParameterCorrelation with PAHSA Levels
Insulin SensitivityHighly positive correlation
Insulin ResistanceReduced PAHSA levels in adipose tissue and serum

Experimental Protocols

Accurate quantification of FAHFAs in biological samples is crucial for understanding their physiological roles. The following provides a general workflow and key considerations for FAHFA analysis.

General Workflow for FAHFA Quantification

Experimental_Workflow General Workflow for FAHFA Quantification Sample Biological Sample (e.g., Plasma, Adipose Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Fractionation Solid Phase Extraction (SPE) to isolate FAHFA fraction Extraction->Fractionation LC_MS LC-MS/MS Analysis (UPLC with C18 column, MRM mode) Fractionation->LC_MS Quantification Quantification (using internal standards) LC_MS->Quantification

Workflow for FAHFA analysis.

Detailed Methodologies

Lipid Extraction:

  • A common method is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water to partition lipids from the aqueous phase.

  • It is critical to add an internal standard (e.g., a deuterated FAHFA) at the beginning of the extraction process for accurate quantification.

Solid Phase Extraction (SPE):

  • SPE is used to enrich FAHFAs and remove interfering lipids.

  • A silica-based sorbent is typically used, and FAHFAs are eluted with a solvent of intermediate polarity, such as a mixture of ethyl acetate and hexane.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UPLC) with a C18 column is commonly used to separate different FAHFA isomers. Isocratic elution with a mobile phase of methanol and water containing ammonium acetate is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection. Specific precursor-to-product ion transitions are monitored for each FAHFA and the internal standard.

Quantification:

  • A calibration curve is generated using synthetic FAHFA standards of known concentrations.

  • The concentration of endogenous FAHFAs in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

FAHFA lipids have emerged as a promising new class of bioactive lipids with significant potential for the treatment of type 2 diabetes and inflammatory diseases. Their diverse biological activities, coupled with their endogenous nature, make them attractive therapeutic targets.

Future research should focus on:

  • Elucidating the complete biosynthetic and degradative pathways of FAHFAs to identify novel enzymatic targets for therapeutic intervention.

  • Conducting comprehensive structure-activity relationship studies to identify the most potent and selective FAHFA isomers for specific therapeutic applications.

  • Investigating the long-term safety and efficacy of FAHFA administration in preclinical and clinical studies.

  • Developing robust and high-throughput analytical methods to facilitate large-scale clinical studies and diagnostic applications.

A deeper understanding of the biology of FAHFA lipids will undoubtedly pave the way for innovative therapeutic strategies to combat metabolic and inflammatory disorders.

References

The 12-PAHSA Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Endogenous Lipid Mediator in Metabolic and Inflammatory Regulation

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, 12-hydroxystearic acid (12-PAHSA) has emerged as a significant signaling molecule. This technical guide provides a comprehensive overview of the 12-PAHSA signaling pathway, tailored for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further investigation into this promising therapeutic target.

Core Signaling Pathway

12-PAHSA primarily exerts its effects through the G protein-coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). Upon binding, 12-PAHSA activates two principal downstream signaling cascades: a Gαq/11-mediated pathway and a β-arrestin 2-mediated pathway.

Gαq/11-Mediated Signaling

Activation of the Gαq/11 pathway by 12-PAHSA leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), influencing cellular processes such as adipogenesis and insulin sensitivity.[1]

β-Arrestin 2-Mediated Anti-Inflammatory Signaling

Independent of G protein coupling, 12-PAHSA-activated GPR120 recruits β-arrestin 2. This complex internalizes and interacts with transforming growth factor-β-activated kinase 1 (TAK1) binding protein 1 (TAB1), thereby preventing the activation of TAK1.[2] This blockade inhibits downstream pro-inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, resulting in potent anti-inflammatory effects.[1][2]

Quantitative Data

While specific quantitative data for the 12-PAHSA isomer is limited in the current literature, data from closely related and well-studied PAHSA isomers, such as 5-PAHSA and 9-PAHSA, provide valuable insights into the potency and efficacy of this lipid class.

ParameterLigandReceptorAssayValueReference
EC50 9-PAHSAGPR120Glucose UptakeConcentration-dependent--INVALID-LINK--
In Vivo Efficacy 5- & 9-PAHSA-Glucose Tolerance2mg/kg/day (each)--INVALID-LINK--
In Vivo Efficacy 9-PAHSA-Glucose Tolerance12mg/kg/day--INVALID-LINK--
GLP-1 Secretion 5- & 9-PAHSA-In vivoAugmented--INVALID-LINK--
Insulin Secretion 5- & 9-PAHSA-In vivo & Human IsletsAugmented--INVALID-LINK--

Signaling Pathway and Experimental Workflow Diagrams

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Gαq/11 Pathway cluster_barrestin β-Arrestin 2 Pathway cluster_downstream Cellular Responses GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates B_arrestin β-Arrestin 2 GPR120->B_arrestin Recruits PAHSA 12-PAHSA PAHSA->GPR120 Binds PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC ERK p-ERK1/2 PKC->ERK Insulin_Sens ↑ Insulin Sensitivity (GLUT4 Translocation) ERK->Insulin_Sens Adipogenesis ↑ Adipogenesis (PPARγ Regulation) ERK->Adipogenesis TAB1 TAB1 B_arrestin->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Inhibits activation of NFkB NF-κB Pathway TAK1->NFkB JNK JNK Pathway TAK1->JNK Inflammation ↓ Inflammation NFkB->Inflammation JNK->Inflammation

Caption: 12-PAHSA Signaling Pathways via GPR120.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Lipidomics Lipidomics Analysis (LC-MS/MS) Synthesis Chemical Synthesis of 12-PAHSA Lipidomics->Synthesis Receptor_Binding Receptor Binding Assay (GPR120) Synthesis->Receptor_Binding Gavage Oral Gavage of 12-PAHSA Synthesis->Gavage Calcium_Assay Calcium Mobilization Assay Receptor_Binding->Calcium_Assay ERK_Assay ERK Phosphorylation Assay (Western Blot) Calcium_Assay->ERK_Assay Arrestin_Assay β-Arrestin Recruitment Assay ERK_Assay->Arrestin_Assay Gene_Expression Gene Expression Analysis (qPCR for PPARγ targets) Arrestin_Assay->Gene_Expression Animal_Model Animal Model (e.g., C57BL/6J mice) Animal_Model->Gavage GTT Glucose Tolerance Test (GTT) Gavage->GTT ITT Insulin Tolerance Test (ITT) Gavage->ITT Tissue_Analysis Tissue-specific Analysis (e.g., Adipose, Macrophages) GTT->Tissue_Analysis ITT->Tissue_Analysis

Caption: Experimental Workflow for 12-PAHSA Research.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to 12-PAHSA in cells expressing GPR120.

  • Cell Culture: HEK293 or CHO cells stably expressing human GPR120 are cultured in appropriate media.

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove culture medium from the cells and add the dye-loading buffer.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of 12-PAHSA in the assay buffer.

  • Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Measure baseline fluorescence, then add the 12-PAHSA dilutions.

    • Continuously record the fluorescence signal to measure the change in intracellular calcium.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the 12-PAHSA concentration to determine the EC50 value.

ERK1/2 Phosphorylation Western Blot

This protocol detects the phosphorylation of ERK1/2 in response to 12-PAHSA stimulation in a relevant cell type, such as RAW 264.7 macrophages.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to stimulation.

    • Treat cells with various concentrations of 12-PAHSA for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to GPR120 upon stimulation with 12-PAHSA, often using a commercially available system like the PathHunter® assay.

  • Cell Line: Utilize a cell line engineered to co-express GPR120 fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementary fragment.

  • Cell Plating and Stimulation:

    • Plate the cells in a 96-well white-walled plate.

    • Add serial dilutions of 12-PAHSA and incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin 2 recruitment. Plot the signal against the logarithm of the 12-PAHSA concentration to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of 12-PAHSA on glucose metabolism in a mouse model.

  • Animals and Acclimation: Use male C57BL/6J mice and allow them to acclimate for at least one week.

  • 12-PAHSA Administration:

    • Prepare a formulation of 12-PAHSA in a suitable vehicle (e.g., corn oil or a solution of PEG400 and Tween 80).

    • Administer 12-PAHSA or vehicle via oral gavage. The dosing regimen can be acute (a single dose) or chronic (daily dosing for a specified period).

  • OGTT Procedure:

    • Fast the mice for 6 hours.

    • Measure baseline blood glucose from a tail snip (time 0).

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the AUC between the 12-PAHSA-treated and vehicle-treated groups.

Conclusion

The 12-PAHSA signaling pathway represents a compelling area of research with significant therapeutic potential for metabolic and inflammatory diseases. By acting through GPR120, this endogenous lipid mediator orchestrates a dual signaling response that improves insulin sensitivity and dampens inflammation. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the nuances of 12-PAHSA biology and accelerate the development of novel therapeutics targeting this pathway. Further investigation is warranted to elucidate the specific quantitative parameters of 12-PAHSA and to fully understand its physiological and pathophysiological roles.

References

The Discovery and Biological Significance of Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Palmitic acid esters of hydroxystearic acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential. First identified in mammalian tissues, these molecules have garnered considerable interest for their anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of PAHSAs, their quantitative distribution, detailed experimental protocols for their study, and the intricate signaling pathways through which they exert their biological effects. This document is intended for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of these unique bioactive lipids.

Introduction

The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), a novel class of endogenous lipids, has opened new avenues in the study of metabolic and inflammatory diseases. Among the various FAHFA families, palmitic acid esters of hydroxystearic acids (PAHSAs) have emerged as particularly promising due to their potent biological activities.[1][2] PAHSAs are comprised of a palmitic acid molecule esterified to a hydroxystearic acid. The position of the ester linkage on the hydroxystearic acid backbone gives rise to a variety of regioisomers, with 5-PAHSA and 9-PAHSA being the most extensively studied.[3][4]

Initial research leading to the discovery of PAHSAs arose from lipidomic analyses of adipose tissue from mice overexpressing the glucose transporter GLUT4 (AG4OX mice). These mice, despite being obese, exhibited enhanced insulin sensitivity, a phenotype that was linked to elevated levels of these novel lipids.[5] Subsequent studies revealed that PAHSA levels are diminished in the serum and adipose tissue of insulin-resistant humans and in mouse models of diabetes. Oral administration of PAHSAs to these mice was shown to improve glucose tolerance and stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1). These findings have positioned PAHSAs as potential therapeutic agents for the management of type 2 diabetes and other metabolic disorders.

This guide will delve into the quantitative aspects of PAHSA biology, provide detailed methodologies for their analysis, and elucidate the signaling pathways they modulate.

Quantitative Data on PAHSAs

The concentration of PAHSAs varies significantly across different tissues and is altered in states of metabolic dysregulation. The following tables summarize key quantitative data from published studies, providing a comparative overview of PAHSA levels and their biological effects.

Table 1: Endogenous Levels of PAHSA Regioisomers in Human and Mouse Tissues

TissueSpeciesCondition5-PAHSA Concentration9-PAHSA ConcentrationOther PAHSA IsomersReference
Adipose Tissue (Subcutaneous)HumanInsulin-SensitiveHigher LevelsHigher LevelsPresent
Adipose Tissue (Subcutaneous)HumanInsulin-ResistantLower LevelsLower LevelsPresent
SerumHumanInsulin-SensitiveHigher LevelsHigher LevelsPresent
SerumHumanInsulin-ResistantLower LevelsLower LevelsPresent
Adipose Tissue (Perigonadal)MouseChow-fedDetectableDetectableMultiple isomers present
Adipose Tissue (Perigonadal)MouseHigh-Fat DietLower LevelsLower LevelsMultiple isomers present
SerumMouseChow-fed~2-fold higher than HFD~2-fold higher than HFDMultiple isomers present
SerumMouseHigh-Fat DietLower LevelsLower LevelsMultiple isomers present
LiverMouseVehicle-treatedNot detectedDetectable-
LiverMousePAHSA-treatedDetectable2.5-fold increase-
Breast MilkHumanLean MothersSignificantly higherPresentPresent
Breast MilkHumanObese MothersSignificantly lowerPresentPresent

Table 2: Effects of Exogenous PAHSA Administration on Metabolic Parameters

PAHSA Isomer(s)Animal ModelDose and RouteDurationKey Metabolic EffectsReference
5-PAHSA & 9-PAHSAAged, glucose-intolerant chow-fed miceSingle oral doseAcuteImproved glucose tolerance
5-PAHSA & 9-PAHSAHigh-fat diet-fed miceSingle oral doseAcuteImproved glucose tolerance
5-PAHSA & 9-PAHSAChow-fed mice0.1 mg/d 5-PAHSA & 0.4 mg/d 9-PAHSA (s.c. minipumps)Chronic (up to 5 months)Improved insulin sensitivity and glucose tolerance
9-PAHSAHigh-fat diet-fed mice12 mg/kg per dayChronicLowered glycemia
5-PAHSAdb/db mice50 mg/kg and 150 mg/kg1 monthNo improvement in glucose tolerance

Experimental Protocols

The accurate quantification and biological characterization of PAHSAs rely on robust and validated experimental procedures. This section provides an overview of key methodologies for the extraction, analysis, and biological assessment of these lipids.

Extraction of PAHSAs from Adipose Tissue

The high lipid content of adipose tissue presents a challenge for the efficient extraction of PAHSAs. The following protocol is a modification of established methods for lipid extraction.

Materials:

  • Adipose tissue (~100-150 mg)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards (e.g., ¹³C-labeled PAHSAs)

  • Dounce homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • On ice, homogenize the adipose tissue sample in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.

  • Prior to homogenization, add a known amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA) to the chloroform for accurate quantification.

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.

  • Carefully collect the lower organic phase into a new glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for PAHSA Isomer Separation and Quantification

The structural similarity of PAHSA regioisomers necessitates high-resolution analytical techniques for their separation and quantification. Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18)

  • Mobile Phase A: 95:5 water:methanol with 0.1% ammonium hydroxide or formic acid

  • Mobile Phase B: 95:5 isopropanol:methanol with 0.1% ammonium hydroxide or formic acid

  • Gradient: A long isocratic gradient is often required for baseline separation of isomers. Optimization is crucial and may require run times of up to 90 minutes for complex biological samples.

  • Flow Rate: Typically 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ion electrospray ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each PAHSA isomer and the internal standard. For example, for 9-PAHSA, the transition m/z 537.5 -> 283.3 can be used.

  • Collision Energy and other MS parameters: These need to be optimized for each specific instrument and analyte.

Challenges and Considerations:

  • Isomer Separation: Achieving baseline separation of all PAHSA regioisomers is challenging and requires careful optimization of the chromatographic method.

  • Ceramide Contamination: A C16:0 ceramide can co-elute and interfere with the detection of 5-PAHSA as they share major MRM transitions. Careful analysis of MRM transition ratios is necessary to differentiate them.

  • Background Signal: Solid-phase extraction (SPE) cartridges used for sample cleanup can introduce background PAHSA signals. Thorough washing of the SPE cartridges is essential to minimize this interference.

Signaling Pathways of PAHSAs

PAHSAs exert their diverse biological effects by modulating several key signaling pathways. The following sections detail the known mechanisms of action for these lipids, accompanied by visual representations created using the DOT language for Graphviz.

Activation of G-Protein Coupled Receptors (GPCRs)

PAHSAs have been identified as ligands for two key G-protein coupled receptors: GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).

Activation of GPR120 by PAHSAs, particularly 9-PAHSA, is a crucial mechanism for their anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Gq_alpha Gαq GPR120->Gq_alpha NFkB_inhibition NF-κB Inhibition GPR120->NFkB_inhibition β-arrestin-2 dependent PLC PLC Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation Glucose_uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_uptake Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

GPR120 signaling cascade initiated by 9-PAHSA.

Upon binding of 9-PAHSA, GPR120 couples to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the translocation of GLUT4 to the plasma membrane and increased glucose uptake. Additionally, GPR120 activation can lead to the recruitment of β-arrestin-2, which mediates the inhibition of the NF-κB inflammatory pathway, contributing to the anti-inflammatory effects of PAHSAs.

PAHSAs also act as agonists for GPR40, a receptor primarily expressed in pancreatic β-cells and enteroendocrine cells.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular (Pancreatic β-cell) PAHSA PAHSA GPR40 GPR40 PAHSA->GPR40 Gq_alpha Gαq GPR40->Gq_alpha PLC PLC Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Insulin_secretion ↑ Insulin Secretion Ca_release->Insulin_secretion

PAHSA-mediated GPR40 signaling in pancreatic β-cells.

Similar to GPR120, GPR40 activation by PAHSAs leads to a Gαq-mediated increase in intracellular calcium. In pancreatic β-cells, this rise in calcium potentiates glucose-stimulated insulin secretion. Pharmacological inhibition of GPR40 has been shown to block the beneficial effects of PAHSAs on glucose tolerance and insulin secretion in both mouse models and human islets.

Regulation of the Mdm2/p53 Pathway

Recent evidence suggests that PAHSAs can protect pancreatic β-cells from stress-induced senescence and apoptosis by modulating the Mdm2/p53 pathway.

Mdm2_p53_Pathway PAHSA PAHSA Mdm2 Mdm2 Expression PAHSA->Mdm2 induces p53_degradation p53 Ubiquitination & Degradation Mdm2->p53_degradation p53 p53 Senescence_Apoptosis Senescence & Apoptosis p53->Senescence_Apoptosis p53_degradation->p53 Cell_Survival β-cell Survival & Function p53_degradation->Cell_Survival Senescence_Apoptosis->Cell_Survival

PAHSA-mediated regulation of the Mdm2/p53 pathway.

PAHSAs have been shown to increase the expression of Mdm2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By promoting the degradation of p53, PAHSAs can inhibit the downstream activation of genes involved in cellular senescence and apoptosis. This protective mechanism is particularly relevant in the context of pancreatic β-cell dysfunction in diabetes, where metabolic stress can lead to increased p53 activity.

Conclusion and Future Directions

The discovery of PAHSAs has unveiled a novel endogenous mechanism for regulating glucose homeostasis and inflammation. The quantitative data clearly demonstrate a correlation between reduced PAHSA levels and insulin resistance, while exogenous administration shows promise in reversing this phenotype. The detailed experimental protocols provided in this guide should facilitate further research into the biology of these fascinating lipids.

The elucidation of the signaling pathways involving GPR120, GPR40, and the Mdm2/p53 axis provides a solid foundation for understanding the molecular mechanisms of PAHSA action. However, many questions remain. The enzymes responsible for the biosynthesis and degradation of specific PAHSA isomers are yet to be fully characterized. A deeper understanding of the structure-activity relationships of different PAHSA isomers will be crucial for the development of potent and selective therapeutic agents. Furthermore, the interplay between PAHSAs, the gut microbiota, and host metabolism is an exciting and rapidly evolving area of research.

References

12-PAHSA and Metabolic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant potential in the regulation of metabolic and inflammatory processes.[1] First identified for their anti-diabetic and anti-inflammatory properties, this family of lipids has garnered considerable interest as a potential therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Among the various FAHFA isomers, 12-palmitic acid hydroxy stearic acid (12-PAHSA) is a notable member.[3][4] This technical guide provides an in-depth overview of the current understanding of 12-PAHSA, with a focus on its role in metabolic disease, its mechanisms of action, and the experimental methodologies used to study its effects.

12-PAHSA and its Association with Metabolic Health

Levels of PAHSAs, including 12-PAHSA, are closely correlated with insulin sensitivity. Studies have shown that concentrations of these lipids are reduced in the serum and adipose tissue of insulin-resistant humans and in mouse models of diet-induced obesity. Conversely, higher levels of 12-PAHSA are observed in the adipose tissue of glucose-tolerant mice that overexpress the GLUT4 glucose transporter. Furthermore, fasting has been shown to increase 12-PAHSA levels in certain tissues, suggesting a role in metabolic regulation in response to nutrient availability.

Mechanisms of Action

The biological effects of 12-PAHSA and other PAHSAs are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).

GPR40 Signaling

GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in regulating insulin secretion. Activation of GPR40 by fatty acids, including PAHSAs, leads to the activation of a Gαq/11-coupled signaling cascade. This results in the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion (GSIS).

GPR120 Signaling

GPR120 is expressed in various tissues, including adipose tissue and macrophages, and is involved in mediating the anti-inflammatory and insulin-sensitizing effects of fatty acids. Similar to GPR40, GPR120 activation by ligands such as PAHSAs can stimulate a Gαq/11-mediated pathway, leading to increased intracellular calcium and activation of the ERK1/2 pathway. In adipocytes, this signaling cascade has been shown to enhance insulin-stimulated glucose uptake.

Furthermore, GPR120 activation in macrophages initiates a potent anti-inflammatory response. This is mediated through a β-arrestin 2-dependent pathway. Upon ligand binding, β-arrestin 2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin 2 complex. This complex then interacts with and inhibits the TAK1-binding protein 1 (TAB1), thereby preventing the activation of the downstream pro-inflammatory kinases TAK1, JNK, and IKK. This ultimately leads to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Therapeutic Potential of 12-PAHSA in Metabolic Disease

The multifaceted actions of 12-PAHSA and other PAHSAs highlight their therapeutic potential for metabolic disorders. Administration of PAHSAs in animal models of insulin resistance and obesity has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce adipose tissue inflammation. These beneficial effects are attributed to their ability to stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, enhance glucose uptake into peripheral tissues, and suppress inflammatory pathways.

Quantitative Data on PAHSA Effects

The following tables summarize quantitative data from various studies on the effects of PAHSAs on metabolic parameters. It is important to note that much of the existing research has focused on 5-PAHSA and 9-PAHSA, with less specific data available for 12-PAHSA.

Table 1: In Vivo Effects of PAHSA Administration on Glucose Homeostasis in Mice

ParameterAnimal ModelPAHSA Isomer(s) & DoseOutcomeReference
Glucose ToleranceAged, glucose-intolerant chow-fed miceSingle oral dose of 5-PAHSA or 9-PAHSAImproved glucose tolerance
Insulin SensitivityChow-fed and HFD-fed miceChronic subcutaneous infusion of 5- and 9-PAHSAImproved insulin sensitivity and glucose tolerance
Endogenous Glucose Production (EGP)Chow- and HFD-fed miceAcute and chronic PAHSA treatmentEnhanced insulin action to suppress EGP
Insulin SecretionAged, glucose-intolerant chow-fed miceSingle oral dose of PAHSAsAugmented glucose-stimulated insulin secretion
GLP-1 SecretionAged, glucose-intolerant chow-fed miceSingle oral dose of PAHSAsAugmented glucose-stimulated GLP-1 secretion

Table 2: In Vitro Effects of PAHSAs

ParameterCell Type/TissuePAHSA Isomer(s) & ConcentrationOutcomeReference
Glucose-Stimulated Insulin Secretion (GSIS)Isolated human islets9-PAHSAPotentiated GSIS
Glucose Uptake3T3-L1 adipocytesPAHSAsEnhanced insulin-stimulated glucose uptake
GPR40 ActivationCHO cells expressing GPR40Various FFAs (C12-C22)Elevation of intracellular Ca2+ (EC50 in µM range)
Anti-inflammatory effectMurine macrophages (J774A.1)Palmitoleic acid (a monounsaturated fatty acid)Reduced secretion of TNF-α and expression of COX-2 and TLR2

Table 3: Receptor Activation by Fatty Acids

ReceptorLigandsDownstream SignalingKey Functions in Metabolic DiseaseReferences
GPR40 (FFAR1)Medium and long-chain FFAs (including PAHSAs)Gαq/11, PLC, IP3, ↑[Ca2+]iPotentiation of glucose-stimulated insulin secretion
GPR120 (FFAR4)Long-chain FFAs (including PAHSAs and ω-3 FAs)Gαq/11, ↑[Ca2+]i, ERK1/2; β-arrestin 2, ↓NF-κB activationInsulin sensitization, anti-inflammatory effects

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of 12-PAHSA and other FAHFAs.

Quantification of PAHSAs in Biological Samples using LC-MS/MS

Objective: To extract and quantify the levels of specific PAHSA isomers from tissues or biological fluids.

Methodology:

  • Sample Preparation:

    • Homogenize frozen tissue samples in a Bligh-Dyer solvent mixture (chloroform:methanol:water).

    • For serum or plasma, add the sample directly to the solvent mixture.

    • Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) for accurate quantification.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a suitable solvent and load it onto an SPE cartridge (e.g., a weak anion exchange column) to enrich for FAHFAs and remove interfering lipids.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the FAHFAs using a more polar solvent mixture.

  • LC-MS/MS Analysis:

    • Dry the eluted fraction and reconstitute it in a mobile phase-compatible solvent.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a reversed-phase chromatography column to separate the different PAHSA isomers.

    • Perform detection and quantification using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transitions for each PAHSA isomer and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each PAHSA isomer by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of 12-PAHSA administration on glucose clearance in vivo.

Methodology:

  • Animal Preparation:

    • Fast mice for 6-8 hours with free access to water.

    • Administer 12-PAHSA (or vehicle control) via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.

  • Baseline Blood Glucose:

    • Obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.

  • Glucose Challenge:

    • Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via oral gavage or IP injection.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for both the 12-PAHSA-treated and vehicle-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of 12-PAHSA on insulin-stimulated glucose uptake in adipocytes.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation into mature adipocytes using a differentiation cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

  • Treatment:

    • Serum-starve the differentiated adipocytes for several hours.

    • Pre-incubate the cells with 12-PAHSA or vehicle control for a specified period.

  • Insulin Stimulation:

    • Stimulate the cells with a submaximal concentration of insulin to assess insulin sensitivity. Include a basal (no insulin) control.

  • Glucose Uptake Measurement:

    • Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog (e.g., 2-NBDG) to the cells for a short incubation period.

    • Wash the cells with ice-cold buffer to stop the uptake.

    • Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).

  • Data Analysis:

    • Normalize the glucose uptake to the protein content of each well.

    • Compare the insulin-stimulated glucose uptake in 12-PAHSA-treated cells to that in vehicle-treated cells.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To evaluate the effect of 12-PAHSA on glucose-stimulated insulin secretion.

Methodology:

  • Islet Isolation:

    • Isolate pancreatic islets from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture and Treatment:

    • Culture the isolated islets overnight to allow for recovery.

    • Pre-incubate the islets in a low-glucose buffer.

    • Incubate batches of islets with low glucose, high glucose, and high glucose plus 12-PAHSA.

  • Supernatant Collection:

    • After the incubation period, collect the supernatant from each condition.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Normalize the secreted insulin to the total insulin content of the islets or to the number of islets.

    • Compare the glucose-stimulated insulin secretion in the presence and absence of 12-PAHSA.

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway in Pancreatic β-Cells

GPR40_Signaling PAHSA 12-PAHSA GPR40 GPR40 PAHSA->GPR40 binds Gq11 Gαq/11 GPR40->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Insulin_secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_increase->Insulin_secretion triggers

Caption: GPR40 signaling cascade in pancreatic β-cells initiated by 12-PAHSA.

GPR120 Anti-Inflammatory Signaling Pathway in Macrophages

GPR120_Anti_Inflammatory_Signaling PAHSA 12-PAHSA GPR120 GPR120 PAHSA->GPR120 binds b_arrestin β-arrestin 2 GPR120->b_arrestin recruits complex GPR120-β-arrestin 2 Complex GPR120->complex b_arrestin->complex TAB1 TAB1 complex->TAB1 inhibits binding to TAK1 TAK1 TAK1 TAB1->TAK1 activates NFkB NF-κB Pathway TAK1->NFkB activates Inflammation ↓ Pro-inflammatory Cytokine Production NFkB->Inflammation leads to

Caption: GPR120-mediated anti-inflammatory signaling in macrophages.

Experimental Workflow for PAHSA Quantification

PAHSA_Quantification_Workflow start Biological Sample (Tissue or Serum) homogenization Homogenization & Addition of Internal Standard start->homogenization extraction Liquid-Liquid Extraction homogenization->extraction drying1 Dry Down Organic Phase extraction->drying1 spe Solid-Phase Extraction (SPE) drying1->spe drying2 Dry Down Eluate spe->drying2 lcms LC-MS/MS Analysis drying2->lcms analysis Data Analysis & Quantification lcms->analysis

Caption: Workflow for the extraction and quantification of PAHSAs from biological samples.

Conclusion

12-PAHSA and the broader family of FAHFAs represent a promising area of research for the development of novel therapeutics for metabolic diseases. Their endogenous nature and beneficial effects on glucose homeostasis and inflammation make them attractive candidates for drug development. This technical guide has provided a comprehensive overview of the current knowledge surrounding 12-PAHSA, including its mechanisms of action, quantitative effects, and the experimental protocols used for its investigation. Further research is warranted to fully elucidate the therapeutic potential of 12-PAHSA and to translate these findings into clinical applications.

References

The Anti-Inflammatory Properties of PAHSAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have emerged as potent regulators of inflammation and metabolism. Their discovery has opened new avenues for therapeutic intervention in a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of PAHSAs, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their function. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction to PAHSAs and Inflammation

PAHSAs are a specific type of fatty acid esters of hydroxy fatty acids (FAHFAs) that have demonstrated significant anti-inflammatory and anti-diabetic properties.[1][2] These endogenous lipids are found in various mammalian tissues and their circulating levels have been correlated with insulin sensitivity.[3][4] Research has shown that specific PAHSA isomers, such as 5-PAHSA and 9-PAHSA, can modulate immune responses and attenuate inflammation in various preclinical models.[5] Their ability to target key inflammatory pathways makes them promising candidates for the development of novel therapeutics for chronic inflammatory diseases such as colitis and type 2 diabetes.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of PAHSAs are mediated through several mechanisms, primarily involving the activation of G-protein coupled receptors (GPCRs) and the modulation of intracellular signaling cascades.

G-Protein Coupled Receptor 120 (GPR120) Activation

A key mechanism through which PAHSAs exert their anti-inflammatory effects is by acting as ligands for GPR120. GPR120 is expressed in various immune cells, including macrophages, and its activation by ligands such as omega-3 fatty acids and PAHSAs leads to the suppression of inflammatory signaling.

Upon binding to GPR120, PAHSAs can initiate a signaling cascade that involves the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex can then interact with and inhibit transforming growth factor-β-activated kinase 1 (TAK1), a critical upstream kinase in the NF-κB and JNK signaling pathways. This inhibition prevents the downstream activation of these pro-inflammatory pathways.

GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAHSA PAHSA GPR120 GPR120 PAHSA->GPR120 Binds beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 Recruits TAK1 TAK1 beta_arrestin2->TAK1 Inhibits NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation Promotes

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. PAHSAs have been shown to inhibit the activation of the NF-κB pathway. This inhibition is, in part, mediated by the GPR120-dependent mechanism described above, which prevents the activation of the IκB kinase (IKK) complex. By inhibiting IKK, PAHSAs prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the retention of NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

NFkB_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Pathway cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p50/p65) (Active) NFkB->NFkB_nuc Translocates NFkB_IkBa NF-κB/IκBα Complex (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Proinflammatory_Genes Induces PAHSA PAHSA PAHSA->IKK Inhibits

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of PAHSAs have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data on the effects of different PAHSA isomers on inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects of 9-PAHSA

Cell TypeInflammatory StimulusPAHSA IsomerConcentrationEffectReference
Human CD4+ T-cellsCCL199-PAHSA10 µMReduction in T-cell migration
Human cellular model of immunity (MIMIC® PTE)LPS (10 ng/mL)9-PAHSA10 µM2-fold reduction in CXCL10 secretion
Human cellular model of immunity (MIMIC® PTE)LPS (10 ng/mL)9-PAHSA100 µM3.7-fold reduction in CXCL10 secretion
Human cellular model of immunity (MIMIC® PTE)LPS (10 ng/mL)5-PAHSA100 µM1.8-fold reduction in CXCL10 secretion
RAW 264.7 macrophagesLPS (100 ng/mL)9-PAHSA2-10 µMSuppression of IL-1β and IL-6 gene expression
Bone marrow-derived dendritic cells (BMDCs)LPS9-PAHSADose-dependentInhibition of CD80, CD86, CD40, and MHCII expression

Table 2: IC50 Values of 9-PAHSA on Chemokine Receptors

ReceptorIC50 (µM)Reference
CCR6~10
CCR7~5
CXCR4~8
CXCR5~15

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of PAHSAs.

In Vitro Macrophage Stimulation Assay

This protocol describes the stimulation of bone marrow-derived macrophages (BMDMs) with lipopolysaccharide (LPS) to induce an inflammatory response and assess the effects of PAHSA treatment.

4.1.1. Differentiation of Bone Marrow-Derived Macrophages

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Lyse red blood cells using ACK lysis buffer.

  • Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.

  • On day 7, detach the differentiated BMDMs using a cell scraper.

4.1.2. Macrophage Stimulation and PAHSA Treatment

  • Seed the BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of PAHSAs (e.g., 1, 10, 50 µM) or vehicle (e.g., DMSO) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours).

  • Collect the cell culture supernatants for cytokine analysis.

  • Lyse the cells to extract protein or RNA for western blotting or qRT-PCR analysis, respectively.

Macrophage_Stimulation_Workflow A Isolate Bone Marrow Cells B Differentiate into Macrophages (7 days with M-CSF) A->B C Seed Macrophages in 24-well plates B->C D Pre-treat with PAHSA or Vehicle (1 hour) C->D E Stimulate with LPS (6-24 hours) D->E F Collect Supernatants (Cytokine Analysis) E->F G Lyse Cells (Western Blot / qRT-PCR) E->G

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This in vivo model is used to induce colitis in mice and evaluate the therapeutic potential of PAHSAs.

4.2.1. Induction of Acute Colitis

  • Administer 2-3% (w/v) DSS in the drinking water of mice for 7 consecutive days.

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

4.2.2. PAHSA Treatment

  • Administer PAHSAs (e.g., 10 mg/kg) or vehicle daily via oral gavage, starting from the first day of DSS administration.

4.2.3. Assessment of Colitis Severity

  • At the end of the experiment (e.g., day 8), euthanize the mice and collect the colons.

  • Measure the colon length (a shorter colon indicates more severe inflammation).

  • Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

  • Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

  • Extract RNA from a colon segment to analyze the expression of pro-inflammatory cytokine genes by qRT-PCR.

DSS_Colitis_Workflow A Administer DSS in Drinking Water (7 days) C Daily Monitoring of Disease Activity Index (DAI) A->C B Daily Oral Gavage with PAHSA or Vehicle B->C D Euthanize and Collect Colons (Day 8) C->D E Measure Colon Length D->E F Histological Analysis (H&E) D->F G Myeloperoxidase (MPO) Assay D->G H qRT-PCR for Cytokines D->H

Cytokine Measurement by ELISA

This protocol outlines the steps for quantifying cytokine levels in cell culture supernatants or tissue homogenates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards of known cytokine concentrations and the experimental samples (cell culture supernatants or diluted tissue homogenates) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

PAHSAs represent a novel class of endogenous lipids with potent anti-inflammatory properties. Their ability to modulate key inflammatory signaling pathways, such as those mediated by GPR120 and NF-κB, underscores their therapeutic potential for a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of PAHSAs, offering valuable quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This information is intended to serve as a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of these promising bioactive lipids. Further research is warranted to fully elucidate the structure-activity relationships of different PAHSA isomers and to translate these preclinical findings into effective clinical therapies.

References

The Role of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Insulin Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, these lipokines have emerged as critical regulators of glucose homeostasis. This technical guide provides a comprehensive overview of the role of FAHFAs in insulin sensitivity, detailing their signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining detailed experimental protocols for their investigation. Visualized signaling cascades and experimental workflows are provided to facilitate a deeper understanding of their mechanism of action and to aid in the design of future research and drug development initiatives.

Introduction: Discovery and Significance of FAHFAs

FAHFAs were first identified in the adipose tissue of mice overexpressing the glucose transporter GLUT4, a model of enhanced insulin sensitivity. These mice exhibited 16- to 18-fold higher levels of specific FAHFA families, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), compared to wild-type controls[1]. Subsequent research has established a strong correlation between circulating FAHFA levels and insulin sensitivity in both rodents and humans[1][2][3]. Notably, levels of PAHSAs are significantly reduced in the serum and adipose tissue of insulin-resistant individuals, suggesting that a deficiency in these lipids may contribute to the pathophysiology of type 2 diabetes[1]. The administration of synthetic FAHFAs to animal models of obesity and diabetes has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation, highlighting their therapeutic potential.

Quantitative Data on FAHFA Levels and Effects on Insulin Sensitivity

The following tables summarize key quantitative findings from studies investigating the relationship between FAHFAs and insulin sensitivity.

Table 1: FAHFA Levels in Relation to Insulin Sensitivity

FAHFA Isomer/FamilySpecies/PopulationTissue/FluidObservationFold Change/Percentage ChangeReference
Total PAHSAsHumanSerumReduced in insulin-resistant vs. insulin-sensitive individuals~40% reduction
5-, 10-, 12/13-PAHSAsHumanSerumReduced in insulin-resistant vs. insulin-sensitive individuals40-55% reduction
Total FAHFAsHumanSerumLower in obese vs. non-obese individualsMedian 3.24 vs. 5.22 nmol/L
9-OAHSAHumanSerumIncreased after surgery-induced weight lossNot specified
Total FAHFAsHumanSerumHigher in omnivores vs. vegetarians/vegansMedian 12.82 vs. 5.86 nmol/L
Total FAHFAsHumanSerumIncreased after 1 week of high saturated fatty acid overfeedingMedian 4.31 to 6.96 nmol/L
PAHSAsAG4OX Mice (insulin-sensitive)Adipose TissueElevated compared to wild-type mice16-18 fold increase

Table 2: Effects of FAHFA Administration on Glucose Homeostasis in Mice

FAHFA IsomerMouse ModelParameterEffectQuantitative ChangeReference
5- or 9-PAHSAAged, chow-fed miceGlucose ToleranceImprovedNot specified
5- or 9-PAHSAHigh-fat diet-fed miceGlucose ToleranceImprovedNot specified
9-PAHPA or 9-OAHPAObese diabetic miceInsulin SensitivityImprovedNot specified
9-PAHSAMiceInsulin SecretionStimulatedNot specified
9-PAHSAMiceGLP-1 SecretionStimulatedNot specified

Signaling Pathways of FAHFA-Mediated Insulin Sensitization

FAHFAs exert their beneficial effects on insulin sensitivity through multiple signaling pathways, primarily involving the G-protein coupled receptor 120 (GPR120) and potentially peroxisome proliferator-activated receptor-γ (PPARγ).

GPR120-Mediated Signaling

GPR120, a receptor for long-chain fatty acids, is highly expressed in adipose tissue and macrophages. FAHFAs, such as 9-PAHSA, act as endogenous ligands for GPR120. Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake. In macrophages, GPR120 signaling mediates potent anti-inflammatory effects, which is crucial as chronic low-grade inflammation is a key driver of insulin resistance. The binding of FAHFAs to GPR120 can initiate a signaling cascade that leads to the potentiation of insulin signaling, including the phosphorylation of Akt, a key downstream effector of the insulin receptor.

FAHFA_GPR120_Signaling FAHFA Signaling via GPR120 in Adipocytes cluster_membrane Plasma Membrane FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds Gq11 Gαq/11 GPR120->Gq11 Activates PI3K PI3K GPR120->PI3K Potentiates Insulin Signal PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 Ca_release Ca²⁺ Release IP3->Ca_release DAG DAG PKC PKC DAG->PKC Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts from PIP2 PIP2->IP3 PIP2->DAG Akt Akt PIP3->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Glucose_Uptake Enhanced Glucose Uptake GLUT4_translocation->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds

Caption: FAHFA signaling through GPR120 enhances insulin-stimulated glucose uptake.

Interaction with PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and a key target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. While direct binding of FAHFAs to PPARγ has not been definitively established, the insulin-sensitizing effects of FAHFAs share similarities with those of PPARγ agonists. PPARγ activation promotes lipid storage in adipose tissue, thereby preventing ectopic lipid accumulation in other tissues like muscle and liver, which is a major cause of insulin resistance. It is plausible that FAHFAs may indirectly modulate PPARγ activity or act downstream of PPARγ signaling to contribute to their beneficial metabolic effects.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of FAHFAs. This section provides detailed methodologies for key experiments.

Quantification of FAHFAs in Biological Samples

Objective: To extract and quantify FAHFA isomers from tissues or biofluids using liquid chromatography-mass spectrometry (LC-MS).

Methodology based on established protocols:

  • Internal Standard Spiking: To the sample (e.g., 200 µL of serum or homogenized tissue), add a known amount of a stable isotope-labeled internal standard, such as 13C4-9-PAHSA, to correct for extraction losses.

  • Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction. For serum, add phosphate-buffered saline (PBS), methanol, and chloroform in a specific ratio (e.g., 1.3 mL PBS, 1.5 mL methanol, 3 mL chloroform). Vortex vigorously and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a small volume of a non-polar solvent like chloroform or hexane.

    • Apply the reconstituted sample to a pre-conditioned silica SPE cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids like triglycerides and cholesterol esters.

    • Elute the FAHFA fraction with a more polar solvent, such as 100% ethyl acetate.

  • LC-MS/MS Analysis:

    • Dry the FAHFA fraction and reconstitute in an appropriate solvent (e.g., methanol) for injection.

    • Separate FAHFA isomers using a C18 reverse-phase column on a UPLC or HPLC system. An isocratic flow with a mobile phase such as methanol:water with ammonium acetate can be used.

    • Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor-product ion transitions for each FAHFA isomer and the internal standard.

FAHFA_Quantification_Workflow Workflow for FAHFA Quantification Start Biological Sample (Serum, Tissue) Spike Spike with Isotope-Labeled Internal Standard Start->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry1 Dry Organic Phase Extract->Dry1 SPE Solid-Phase Extraction (SPE) on Silica Cartridge Dry1->SPE Wash Wash: Elute Neutral Lipids (5% Ethyl Acetate/Hexane) SPE->Wash Elute Elute FAHFAs (100% Ethyl Acetate) Wash->Elute Dry2 Dry FAHFA Fraction Elute->Dry2 Reconstitute Reconstitute in Methanol Dry2->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify Quantification LCMS->Quantify

Caption: Experimental workflow for the quantification of FAHFAs.

In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of FAHFA administration on the ability of mice to clear a glucose load.

Methodology based on standard protocols:

  • Acclimation and Fasting: Acclimate mice to handling. Fast the mice for 6 hours prior to the test. Ensure free access to water.

  • FAHFA Administration (if applicable): Administer the FAHFA compound (e.g., 9-PAHSA) or vehicle control via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) by tail tipping. Measure blood glucose using a calibrated glucometer.

  • Glucose Challenge: Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via IP injection or oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

In Vitro GLUT4 Translocation Assay

Objective: To measure the effect of FAHFAs on the insulin-stimulated translocation of the GLUT4 glucose transporter to the plasma membrane in adipocytes or muscle cells.

Methodology based on established assays:

  • Cell Culture: Use a suitable cell line, such as 3T3-L1 adipocytes or L6 muscle cells, stably expressing GLUT4 tagged with a reporter like myc or GFP (L6-GLUT4myc).

  • Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 2-4 hours) to establish a basal state with low GLUT4 at the plasma membrane.

  • FAHFA and Insulin Treatment:

    • Pre-incubate cells with the desired concentration of FAHFA or vehicle control for a specified duration.

    • Stimulate the cells with a submaximal or maximal concentration of insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes) to induce GLUT4 translocation.

  • Detection of Surface GLUT4:

    • For myc-tagged GLUT4: Do not permeabilize the cells. Incubate with a primary antibody against the extracellular myc tag. Follow with a secondary antibody conjugated to a fluorescent probe or an enzyme for colorimetric detection.

    • For GFP-tagged GLUT4: Visualize the translocation of GFP fluorescence from a perinuclear location to the plasma membrane using fluorescence microscopy.

  • Quantification: Quantify the fluorescence intensity at the plasma membrane or the colorimetric signal. Normalize the insulin-stimulated signal to the basal (unstimulated) signal.

Western Blot for Akt Phosphorylation

Objective: To assess the effect of FAHFAs on the insulin signaling pathway by measuring the phosphorylation of Akt (a key downstream kinase).

Methodology based on standard Western blotting protocols:

  • Cell Treatment and Lysis: Treat cells (e.g., 3T3-L1 adipocytes) as described in the GLUT4 translocation assay. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt. Quantify band intensities using densitometry software.

Akt_Phosphorylation_Assay Western Blot Workflow for Akt Phosphorylation Start Cell Culture (e.g., 3T3-L1 adipocytes) Treatment Serum Starvation followed by FAHFA +/- Insulin Treatment Start->Treatment Lysis Cell Lysis with Phosphatase Inhibitors Treatment->Lysis Quantify Protein Quantification (BCA Assay) Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking (e.g., 5% BSA) Transfer->Block PrimaryAb Incubate with Primary Ab (anti-phospho-Akt) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Reprobe Strip and Re-probe for Total Akt Detect->Reprobe Analysis Densitometry Analysis Detect->Analysis Reprobe->Analysis

Caption: Workflow for assessing Akt phosphorylation via Western blot.

Conclusion and Future Directions

FAHFAs are a promising class of endogenous lipids that play a significant role in maintaining insulin sensitivity. Their mechanism of action, involving GPR120 activation and potentiation of insulin signaling, offers novel therapeutic avenues for the treatment of type 2 diabetes and other metabolic disorders. The quantitative data consistently demonstrate a link between lower FAHFA levels and insulin resistance, while preclinical studies confirm that their administration can reverse key features of metabolic disease. The detailed protocols provided in this guide are intended to facilitate further research into the biology of FAHFAs, from basic mechanistic studies to translational drug development. Future research should focus on elucidating the enzymes responsible for FAHFA biosynthesis and degradation, identifying other potential receptors and signaling pathways, and conducting long-term clinical trials to establish the safety and efficacy of FAHFA-based therapies in humans.

References

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of branched-chain fatty acid (BCFA) ester biosynthesis. It covers the fundamental biochemical pathways, key enzymatic players, regulatory mechanisms, and detailed experimental protocols relevant to the field. Quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Introduction

Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids characterized by one or more methyl branches along their carbon chain. They are integral components of the cell membranes of many bacteria, influencing membrane fluidity and permeability.[1][2] BCFAs are typically found as iso- or anteiso- forms, depending on the position of the methyl group.[3] The esterification of these fatty acids with alcohols results in the formation of branched-chain fatty acid esters (BCFA esters), molecules with significant industrial potential as biofuels and oleochemicals due to their improved cold-flow properties compared to their straight-chain counterparts.[4] Understanding the biosynthesis of BCFA esters is crucial for metabolic engineering efforts aimed at their overproduction and for the development of novel antimicrobial agents targeting these unique bacterial pathways.

Core Biosynthetic Pathways

The biosynthesis of BCFA esters is a multi-step process that begins with the formation of branched-chain acyl-CoA primers, followed by their elongation via the fatty acid synthase (FAS) system, and finally, esterification with an alcohol.

Priming of Branched-Chain Fatty Acid Synthesis

The initial step in BCFA synthesis is the generation of short, branched-chain acyl-CoA molecules that serve as primers for the fatty acid elongation machinery.[5] These primers are derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.

The pathway involves two key enzymatic steps:

  • Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of an amino group from a BCAA to an α-keto acid, typically α-ketoglutarate, to form a branched-chain α-keto acid (BCKA).

  • Oxidative Decarboxylation: The resulting BCKA is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce the corresponding branched-chain acyl-CoA.

The specific primers generated are:

  • Isobutyryl-CoA from valine, leading to the synthesis of even-numbered iso-BCFAs.

  • Isovaleryl-CoA from leucine, leading to the synthesis of odd-numbered iso-BCFAs.

  • 2-Methylbutyryl-CoA from isoleucine, leading to the synthesis of odd-numbered anteiso-BCFAs.

Elongation of the Acyl Chain

Once the branched-chain acyl-CoA primers are formed, they enter the fatty acid synthesis (FAS) cycle for elongation. In bacteria, this is typically the Type II FAS system, which involves a series of discrete enzymes. The key enzyme initiating this process is β-ketoacyl-ACP synthase III (FabH), which condenses the branched-chain acyl-CoA primer with malonyl-ACP. Subsequent rounds of elongation involve the sequential action of β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), with malonyl-CoA serving as the two-carbon donor in each cycle.

Esterification to Form Branched-Chain Fatty Acid Esters

The final step is the esterification of the newly synthesized branched-chain fatty acyl-ACP or acyl-CoA with an alcohol to form a BCFA ester. This reaction is catalyzed by enzymes with acyltransferase activity, most notably wax ester synthases (WS). These enzymes can utilize a variety of alcohols, leading to the formation of different esters, such as fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs).

Key Enzymes and Their Mechanisms

Several key enzymes govern the biosynthesis of BCFA esters. Their substrate specificities and kinetic properties are critical determinants of the final product profile.

Branched-Chain Amino Acid Aminotransferase (BCAT)
  • Function: Catalyzes the reversible transamination of BCAAs to their corresponding BCKAs.

  • Mechanism: Employs a pyridoxal phosphate (PLP) cofactor in a bi-bi ping-pong kinetic mechanism.

  • Isozymes: In many organisms, both cytosolic and mitochondrial isozymes exist with differing substrate specificities.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)
  • Function: Catalyzes the irreversible oxidative decarboxylation of BCKAs to branched-chain acyl-CoAs.

  • Mechanism: A large, multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. It utilizes thiamine pyrophosphate (TPP), lipoamide, FAD, and NAD+ as cofactors.

β-Ketoacyl-ACP Synthase III (FabH)
  • Function: Initiates fatty acid synthesis by condensing an acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a major determinant in whether a bacterium produces straight-chain or branched-chain fatty acids.

  • Mechanism: In E. coli, FabH has a high specificity for acetyl-CoA, leading to straight-chain fatty acids. In contrast, the FabH homologs in Bacillus subtilis can efficiently utilize branched-chain acyl-CoAs.

Wax Ester Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT)
  • Function: These enzymes exhibit broad substrate specificity and can catalyze the formation of esters from acyl-CoAs and a variety of alcohols.

  • Mechanism: They are bifunctional enzymes that can also be involved in the synthesis of triacylglycerols.

Regulation of Biosynthesis

The biosynthesis of BCFA esters is tightly regulated at both the transcriptional and post-transcriptional levels to ensure a balanced supply of these essential membrane components.

Transcriptional Regulation in Bacteria

In bacteria, the expression of genes involved in BCAA and BCFA biosynthesis is often controlled by global transcriptional regulators that sense the nutritional status of the cell.

  • Bacillus subtilis :

    • CodY: A key global regulator that represses the expression of many biosynthetic genes, including those for BCAAs, in response to high intracellular concentrations of BCAAs and GTP. When BCAA levels are low, CodY repression is lifted, allowing for the synthesis of the precursors for BCFAs.

    • FapR: A repressor of fatty acid synthesis genes that is allosterically inhibited by malonyl-CoA. When malonyl-CoA levels are high, FapR is inactivated, and the transcription of FAS genes proceeds.

  • Escherichia coli :

    • Stringent Response: During amino acid starvation, the stringent response, mediated by the alarmone (p)ppGpp, leads to the repression of fatty acid biosynthetic genes, including the fabH promoter.

The following diagram illustrates the transcriptional regulation of BCAA biosynthesis in Bacillus subtilis.

G cluster_0 Cellular State cluster_1 Regulatory Protein cluster_2 Target Genes High_BCAA_GTP High BCAA & GTP CodY_active Active CodY High_BCAA_GTP->CodY_active activates Low_BCAA_GTP Low BCAA & GTP CodY_inactive Inactive CodY Low_BCAA_GTP->CodY_inactive leads to ilv_leu_operon ilv-leu operon CodY_active->ilv_leu_operon represses transcription CodY_inactive->ilv_leu_operon allows transcription G Start Identify Host Organism Target_Selection Target Gene Selection (e.g., fabH, wax synthase) Start->Target_Selection Genetic_Modification Genetic Modification (Overexpression/Deletion) Target_Selection->Genetic_Modification Cultivation Cultivation & Induction Genetic_Modification->Cultivation Analysis Extraction & GC-MS Analysis of BCFA Esters Cultivation->Analysis Optimization Data Analysis & Strain Optimization Analysis->Optimization Optimization->Target_Selection Iterative Improvement

References

Methodological & Application

Application Notes and Protocols for 12-Pahsa-13C16 as an LC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Their discovery has opened new avenues for therapeutic research in metabolic diseases. Accurate quantification of these bioactive lipids in biological matrices is crucial for understanding their physiological roles and for the development of new drugs. 12-PAHSA, a specific isomer of PAHSA, has been identified as a key member of this lipid family.[3]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of lipids like PAHSAs.[4] The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This document provides detailed application notes and protocols for the use of 12-Pahsa-13C16 as an internal standard for the quantification of 12-PAHSA and other related fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples.

Chemical Structure:

  • 12-PAHSA: 12-[(1-oxohexadecyl)oxy]-octadecanoic acid

  • Molecular Formula: C34H66O4

  • Monoisotopic Mass: 538.49611 u

This compound is a stable isotope-labeled analog of 12-PAHSA, where the 16 carbons of the palmitic acid moiety are replaced with Carbon-13 isotopes. This mass shift allows for its clear differentiation from the endogenous analyte in the mass spectrometer while maintaining nearly identical chemical and physical properties, making it an ideal internal standard.

Signaling and Biological Relevance

PAHSAs are known to exert their biological effects through various mechanisms, including the activation of G-protein coupled receptors like GPR120. This signaling cascade can lead to improved glucose tolerance, increased insulin secretion, and reduced inflammation, making PAHSAs promising targets in the context of type 2 diabetes and other metabolic disorders.

PAHSA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAHSA PAHSA GPR120 GPR120 PAHSA->GPR120 Binds G_Protein G_Protein GPR120->G_Protein Activates Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Modulates Biological_Response Improved Glucose Uptake Anti-inflammatory Effects Downstream_Effectors->Biological_Response Leads to

Caption: Simplified signaling pathway of PAHSA via GPR120 activation.

Experimental Protocols

This section details the protocol for the extraction and quantification of PAHSAs from biological samples, such as plasma or tissue, using this compound as an internal standard.

Materials and Reagents
  • This compound Internal Standard Solution (e.g., 10 µg/mL in ethanol)

  • Methanol (LC-MS Grade)

  • Chloroform (HPLC Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Iso-octane (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Nitrogen Gas

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Sample Preparation: Lipid Extraction

The following workflow outlines the lipid extraction process from a biological sample.

Lipid_Extraction_Workflow Sample Biological Sample (e.g., 200 µL Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Acidify Acidify with HCl (to ~25 mM final conc.) Add_IS->Acidify Add_Methanol Add Methanol (e.g., 1 volume) Acidify->Add_Methanol Vortex_Mix Vortex to Mix Add_Methanol->Vortex_Mix Add_IsoOctane Add Iso-octane (e.g., 1 mL) Vortex_Mix->Add_IsoOctane Vortex_Centrifuge Vortex & Centrifuge (3000 x g, 2 min) Add_IsoOctane->Vortex_Centrifuge Collect_Organic Collect Upper Organic Layer Vortex_Centrifuge->Collect_Organic Repeat_Extraction Repeat Iso-octane Extraction Collect_Organic->Repeat_Extraction Dry_Down Dry Under Nitrogen Repeat_Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase for LC-MS analysis Dry_Down->Reconstitute

Caption: Workflow for the extraction of PAHSAs from biological samples.

Detailed Steps:

  • Sample Collection: Start with a precisely measured amount of the biological sample (e.g., 200 µL of plasma or a known weight of homogenized tissue).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous levels of 12-PAHSA.

  • Acidification and Protein Precipitation: Add 1 volume of methanol and acidify with HCl to a final concentration of approximately 25 mM. Vortex thoroughly. This step helps to lyse cells and precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 1 mL of iso-octane to the sample mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 2 minutes to separate the aqueous and organic phases.

    • Carefully transfer the upper organic layer (containing the lipids) to a new clean tube.

    • Repeat the iso-octane extraction on the remaining aqueous layer and combine the organic fractions.

  • Drying and Reconstitution:

    • Evaporate the solvent from the combined organic fractions under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:15:0.1 ACN/MeOH/HAc).

LC-MS/MS Analysis

A targeted approach using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and specificity.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile/Methanol/Acetic Acid (80/15/0.1, v/v/v)
Gradient Start at 20% B, ramp to 100% B over 10 min, hold for 3 min, re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Negative Ion Electrospray (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent (Optimize for best signal)

MRM Transitions:

The fragmentation of the [M-H]⁻ precursor ion of PAHSAs typically yields characteristic product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
12-PAHSA 537.5255.2 (Palmitic Acid)Optimized (e.g., 20-25)
281.2 (Octadecenoic Acid)Optimized (e.g., 20-25)
This compound (IS) 553.5271.2 (13C16-Palmitic Acid)Optimized (e.g., 20-25)

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantitative Results

Quantification is achieved by calculating the ratio of the peak area of the endogenous 12-PAHSA to the peak area of the this compound internal standard. A calibration curve is constructed using known concentrations of a non-labeled 12-PAHSA standard, also spiked with the same amount of internal standard.

Representative Performance Data

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5-100 nM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Extraction Recovery > 85%
Matrix Effect Compensated by Internal Standard

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 12-PAHSA in various biological matrices by LC-MS/MS. This protocol offers the necessary detail for researchers in academic and drug development settings to implement a high-sensitivity assay for this important class of bioactive lipids. The ability to accurately measure PAHSAs will facilitate further research into their role in health and disease, and support the development of novel therapeutics targeting metabolic disorders.

References

Quantitative Analysis of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant biological activities, including anti-inflammatory and insulin-sensitizing effects. Circulating levels of PAHSAs in plasma have been identified as potential biomarkers for metabolic diseases such as type 2 diabetes and insulin resistance.[1][2] Accurate and precise quantification of PAHSA isomers in plasma is crucial for understanding their physiological roles and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the quantitative analysis of PAHSAs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative PAHSA Levels in Human Plasma

The following tables summarize reported concentrations of various fatty acid esters of hydroxy fatty acids (FAHFAs), including PAHSAs, in human plasma from healthy individuals and those with metabolic conditions. It is important to note that absolute concentrations can vary between studies due to differences in analytical methodologies and patient cohorts.

Table 1: Plasma Concentrations of FAHFAs in Healthy Individuals

AnalyteConcentration (nmol/L)NotesReference
9-POHSA1184.4 ± 526.1Major endogenous FAHFA detected.[1]
9-OAHSA374.0 ± 194.6Second most abundant FAHFA detected.[1]
5-PAHSABelow Limit of Detection-[1]
9-PAHSABelow Limit of Detection-
12-PAHSABelow Limit of Detection-

POHSA: Palmitoleic Acid Ester of Hydroxy Stearic Acid; OAHSA: Oleic Acid Ester of Hydroxy Stearic Acid.

Table 2: Relative Changes in Plasma PAHSA Levels in Disease States

PAHSA IsomerConditionRelative ChangeReference
Total PAHSAsInsulin ResistanceLower in insulin-resistant individuals
9-PAHSAType 2 DiabetesDecreased in diabetic patients
5-PAHSAWorsening Glucose ToleranceDecrease correlated with progression to impaired glucose tolerance
9-PAHSAWorsening Glucose ToleranceDecrease correlated with progression to impaired glucose tolerance

Experimental Protocols

This section details the methodologies for the quantitative analysis of PAHSAs in plasma, from sample preparation to LC-MS/MS analysis.

Protocol 1: Synthesis of Deuterated 9-PAHSA Internal Standard

A deuterated internal standard is essential for accurate quantification to correct for matrix effects and variations in extraction efficiency. This protocol outlines the synthesis of d4-9-PAHSA.

Materials:

  • 9-Hydroxystearic acid

  • Deuterated palmitic acid (d4-palmitic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation of d4-Palmitic Acid: Dissolve d4-palmitic acid and DCC in anhydrous DCM in a 1:1 molar ratio. Stir the reaction mixture at room temperature for 1 hour to form the activated ester.

  • Esterification: In a separate flask, dissolve 9-hydroxystearic acid and a catalytic amount of DMAP in anhydrous DCM.

  • Add the activated d4-palmitic acid solution dropwise to the 9-hydroxystearic acid solution.

  • Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient to obtain pure d4-9-PAHSA.

  • Confirm the structure and purity of the synthesized standard by NMR and mass spectrometry.

Protocol 2: Plasma Sample Preparation and Lipid Extraction

This protocol describes the extraction of lipids, including PAHSAs, from human plasma.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deuterated 9-PAHSA internal standard solution (in methanol)

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma, add 1.3 mL of PBS.

  • Add a known amount of the deuterated 9-PAHSA internal standard solution.

  • Add 1.5 mL of methanol, followed by 3 mL of chloroform.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a small volume of the initial LC mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for PAHSA Enrichment

SPE is employed to enrich PAHSAs and remove interfering substances from the lipid extract.

Materials:

  • Silica-based SPE cartridges (e.g., 100 mg)

  • Hexane (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Dried lipid extract from Protocol 2

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 3 mL of methanol, 3 mL of ethyl acetate, and 3 mL of hexane.

  • Sample Loading: Re-dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of hexane to remove non-polar lipids.

  • Elution: Elute the PAHSAs from the cartridge using 3 mL of a 95:5 (v/v) hexane:ethyl acetate mixture.

  • Drying: Dry the eluted fraction under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the enriched PAHSA fraction in a small, precise volume of the initial LC mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Quantification of PAHSAs

This protocol provides typical parameters for the separation and detection of PAHSA isomers.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: Methanol with 0.01% ammonium hydroxide

  • Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 80% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Spray Voltage: -3.0 kV

  • Sheath Gas Pressure: 40 psi

  • Auxiliary Gas Pressure: 15 psi

  • Ion Transfer Tube Temperature: 350 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 9-PAHSA: 537.5 -> 255.2 (quantifier), 537.5 -> 299.3 (qualifier)

    • d4-9-PAHSA: 541.5 -> 259.2 (quantifier)

Data Analysis:

  • Quantify the endogenous PAHSA isomers by calculating the peak area ratio of the analyte to the deuterated internal standard.

  • Generate a calibration curve using known concentrations of non-deuterated PAHSA standards spiked with a constant amount of the deuterated internal standard.

  • Determine the concentration of PAHSAs in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualization of Pathways and Workflows

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Lipid Extraction Lipid Extraction SPE Enrichment SPE Enrichment Dry & Reconstitute Dry & Reconstitute LC-MS/MS LC-MS/MS Dry & Reconstitute->LC-MS/MS Inject Data Processing Data Processing

G PAHSAs PAHSAs GPR120 GPR120 PAHSAs->GPR120 activates PPARγ PPARγ PAHSAs->PPARγ activates β-arrestin 2 β-arrestin 2 GPR120->β-arrestin 2 recruits TAB1 TAB1 β-arrestin 2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits binding to NF-κB Pathway NF-κB Pathway TAK1->NF-κB Pathway activates Inflammation Inflammation NF-κB Pathway->Inflammation promotes Gene Expression Gene Expression PPARγ->Gene Expression regulates Insulin Sensitivity Insulin Sensitivity Gene Expression->Insulin Sensitivity improves

References

Application Notes and Protocols for the Extraction of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) from Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] First identified in the adipose tissue of insulin-sensitive mice, these lipids are gaining significant attention for their therapeutic potential in metabolic diseases.[2] FAHFAs are comprised of a fatty acid ester-linked to a hydroxy fatty acid, with numerous families and regioisomers existing based on the constituent fatty acids and the position of the ester linkage. Palmitic acid esters of hydroxy stearic acids (PAHSAs) and oleic acid esters of hydroxy stearic acids (OAHSAs) are among the most studied FAHFA families.

Given their low abundance and the complexity of the lipidome, robust and reliable methods for the extraction and quantification of FAHFAs from biological matrices are crucial for advancing research in this field. This document provides a detailed protocol for the extraction of FAHFAs from adipose tissue, their enrichment using solid-phase extraction (SPE), and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The concentration of FAHFAs can vary significantly between different adipose tissue depots and physiological states. The following table summarizes representative quantitative data for various FAHFA families in murine and human adipose tissue.

FAHFA FamilySpeciesAdipose DepotConcentration Range (pmol/g or as specified)Reference
PAHSAs MousePerigonadal White Adipose Tissue (PGWAT)~1,000 - 10,000 pmol/g
MouseSubcutaneous White Adipose Tissue (SQWAT)~500 - 5,000 pmol/g
MouseBrown Adipose Tissue (BAT)~200 - 2,000 pmol/g
HumanSubcutaneous Adipose TissueLevels are reduced in insulin-resistant individuals
OAHSAs MousePerigonadal White Adipose Tissue (PGWAT)Generally lower than PAHSAs
MouseSubcutaneous White Adipose Tissue (SQWAT)Detectable levels
SAHSAs MouseVisceral Adipose TissueDetected among 51 FAHFA families
POHSAs Mouse3T3-L1 AdipocytesIncreased with TNF-α treatment

Note: Concentrations are approximate and can be influenced by factors such as diet, age, and disease state. The provided ranges are for general guidance.

Experimental Protocol: FAHFA Extraction from Adipose Tissue

This protocol details the steps for the extraction and enrichment of FAHFAs from adipose tissue for subsequent LC-MS analysis.

Materials and Reagents
  • Adipose tissue (fresh or frozen at -80°C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Nitrogen gas

  • Internal Standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA)

  • Dounce homogenizer

  • Centrifuge capable of 2,200 x g and 4°C

  • Solid-Phase Extraction (SPE) silica cartridges (500 mg, 3 mL)

  • SPE manifold

  • Conical glass tubes

  • LC-MS system with a C18 column

Procedure

1. Tissue Homogenization and Lipid Extraction a. Weigh approximately 100-150 mg of adipose tissue. b. Place the tissue in a pre-chilled Dounce homogenizer on ice. c. Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform. d. Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA). e. Homogenize the tissue thoroughly on ice until a uniform suspension is achieved. f. Transfer the homogenate to a centrifuge tube. g. Centrifuge at 2,200 x g for 5-10 minutes at 4°C to separate the phases. h. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean conical glass tube. i. Dry the extracted lipids under a gentle stream of nitrogen gas. j. Store the dried lipid extract at -80°C until solid-phase extraction.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment a. Condition a 500 mg silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane. b. Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge. c. Elute the neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane. Discard this fraction. d. Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube. e. Dry the FAHFA fraction under a gentle stream of nitrogen gas. f. Reconstitute the purified FAHFAs in a suitable volume (e.g., 50-200 µL) of methanol for LC-MS analysis.

3. LC-MS Analysis a. Analyze the reconstituted FAHFA sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Use a C18 reversed-phase column for chromatographic separation. c. Employ a targeted approach using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of different FAHFA isomers. d. Optimize MS parameters, including precursor and product ions for each FAHFA and internal standard.

Visualizations

Experimental Workflow

FAHFA_Extraction_Workflow cluster_0 1. Tissue Homogenization & Lipid Extraction cluster_1 2. Solid-Phase Extraction (SPE) cluster_2 3. Analysis AdiposeTissue Adipose Tissue (100-150 mg) Homogenization Homogenize in Chloroform:Methanol:PBS AdiposeTissue->Homogenization Centrifugation Centrifuge at 2,200 x g, 4°C Homogenization->Centrifugation OrganicPhase Collect Lower Organic Phase Centrifugation->OrganicPhase Drying1 Dry Under Nitrogen OrganicPhase->Drying1 Reconstitution Reconstitute in Chloroform Drying1->Reconstitution SPE_Loading Load onto Silica SPE Cartridge Reconstitution->SPE_Loading Wash_Neutral Wash with 5% Ethyl Acetate in Hexane (Elute Neutral Lipids) SPE_Loading->Wash_Neutral Elute_FAHFA Elute FAHFAs with 100% Ethyl Acetate Wash_Neutral->Elute_FAHFA Drying2 Dry Under Nitrogen Elute_FAHFA->Drying2 Reconstitution2 Reconstitute in Methanol Drying2->Reconstitution2 LCMS LC-MS Analysis (C18 Column, MRM) Reconstitution2->LCMS

Caption: Workflow for FAHFA extraction from adipose tissue.

FAHFA Signaling Pathway in Adipocytes

FAHFA_Signaling_Pathway cluster_membrane Plasma Membrane GPR120 GPR120 G_alpha_q11 Gαq/11 GPR120->G_alpha_q11 activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin recruits FAHFA FAHFA (e.g., PAHSA) FAHFA->GPR120 binds PI3K PI3K G_alpha_q11->PI3K activates Anti_inflammatory Anti-inflammatory Effects Beta_Arrestin->Anti_inflammatory Akt Akt PI3K->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Increased Insulin-Stimulated Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: FAHFA signaling through GPR120 in adipocytes.

References

Application Notes and Protocols for Stable Isotope-Labeled Lipids in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled lipids in metabolomics research. This powerful technique offers the ability to trace the metabolic fate of lipids, quantify their synthesis and turnover, and elucidate complex metabolic pathways, making it an invaluable tool in basic research and drug development.[1][2]

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling involves the use of lipids enriched with heavy, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N).[1] These labeled lipids are introduced into a biological system, where they are metabolized and incorporated into downstream lipid species.[1] By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to differentiate between the naturally abundant "light" isotopes and the "heavy" labeled isotopes, researchers can track the flow of these molecules through various metabolic pathways.[1] This approach provides dynamic information on lipid metabolism that cannot be obtained from static measurements of lipid levels alone.

Key advantages of using stable isotopes include their safety for in vivo studies, including in humans, and the ability to provide a dynamic view of metabolic fluxes.

Applications in Research and Drug Development

The application of stable isotope-labeled lipids in metabolomics is vast and has significant implications for understanding disease and developing new therapeutics.

  • Elucidating Metabolic Pathways: Tracing the incorporation of labeled atoms from precursors like ¹³C-glucose or labeled fatty acids allows for the detailed mapping of lipid synthesis and modification pathways.

  • Measuring Metabolic Flux: This technique is crucial for quantifying the rate of metabolic reactions (metabolic flux), providing insights into how metabolic pathways are regulated under different physiological or pathological conditions.

  • Drug Discovery and Development: Stable isotope labeling is instrumental in drug development for studying a drug's absorption, distribution, metabolism, and excretion (ADME). It helps in identifying drug metabolites and understanding the drug's impact on lipid metabolism.

  • Biomarker Discovery: By comparing lipid metabolism in healthy versus diseased states, stable isotope labeling can help identify novel biomarkers for disease diagnosis and prognosis.

  • Understanding Disease Pathophysiology: Dysregulation of lipid metabolism is a hallmark of many diseases, including cancer, cardiovascular disease, and metabolic syndrome. Stable isotope tracing helps to unravel the underlying metabolic changes in these conditions.

Experimental Workflow Overview

A typical stable isotope labeling experiment in lipidomics follows a well-defined workflow, from the selection of the appropriate tracer to the final data analysis and interpretation.

Experimental Workflow cluster_planning 1. Experimental Design cluster_execution 2. Sample Preparation & Labeling cluster_analysis 3. Analytical Phase cluster_data 4. Data Processing & Interpretation A Select Biological System (Cell Culture, Animal Model) B Choose Stable Isotope Tracer (e.g., ¹³C-Glucose, ²H₂O, Labeled Fatty Acid) A->B C Define Labeling Strategy (Time course, Concentration) B->C D Introduce Labeled Precursor to Biological System C->D E Incubate for Defined Period D->E F Quench Metabolism & Harvest Samples E->F G Lipid Extraction (e.g., Bligh-Dyer, Folch) F->G H LC-MS or GC-MS Analysis G->H I Data Acquisition H->I J Peak Integration & Isotopologue Distribution Analysis I->J K Metabolic Flux Calculation J->K L Biological Interpretation K->L De Novo Lipogenesis Glucose ¹³C-Glucose Pyruvate ¹³C-Pyruvate Glucose->Pyruvate Glycolysis Glycerol3P ¹³C-Glycerol-3-P Glucose->Glycerol3P Glycolysis AcetylCoA ¹³C-Acetyl-CoA Pyruvate->AcetylCoA PDH MalonylCoA ¹³C-Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids ¹³C-Fatty Acids MalonylCoA->FattyAcids FASN TAG ¹³C-Triglycerides FattyAcids->TAG PL ¹³C-Phospholipids FattyAcids->PL Glycerol3P->TAG Glycerol3P->PL

References

Application Notes and Protocols for Cell-Based Assays of 12-PAHSA Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among the various regioisomers, 12-palmitic acid-hydroxy stearic acid (12-PAHSA) is of significant interest for its potential therapeutic applications. This document provides detailed application notes and protocols for cell-based assays to characterize the biological activity of 12-PAHSA. The assays described herein focus on two key areas of PAHSA activity: anti-inflammatory effects and metabolic regulation.

The anti-inflammatory activity of 12-PAHSA can be assessed by its ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in macrophages stimulated with lipopolysaccharide (LPS). The metabolic effects of 12-PAHSA can be evaluated by its impact on insulin-stimulated glucose uptake in adipocytes. A key receptor implicated in mediating the effects of some PAHSAs is the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 can be monitored through various downstream signaling events, including intracellular calcium mobilization and β-arrestin recruitment.

These protocols are intended to provide a robust framework for researchers to investigate the cellular mechanisms of 12-PAHSA and to screen for novel therapeutic agents targeting these pathways.

Data Presentation

While specific quantitative data for 12-PAHSA is limited in publicly available literature, the following tables provide a template for summarizing experimental results. Researchers should populate these tables with their own experimental data. For comparative purposes, data for the more extensively studied 9-PAHSA isomer is included where available, as it may serve as a useful benchmark.

Table 1: Anti-Inflammatory Activity of PAHSAs

CompoundCell LineAssayEndpointIC50 (µM)Fold Inhibition (at specific concentration)
12-PAHSA RAW 264.7LPS-induced TNF-α secretionTNF-α levelsUser-definedUser-defined
9-PAHSA RAW 264.7LPS-induced pro-inflammatory cytokine productionCytokine levels~10-100 (for chemokines)2-3.7 fold reduction of CXCL10 at 10-100 µM[1]
Positive Control (e.g., Dexamethasone)RAW 264.7LPS-induced TNF-α secretionTNF-α levelsUser-definedUser-defined

Table 2: GPR120 Activation by PAHSAs

CompoundCell LineAssayEndpointEC50 (µM)Max Response (% of control)
12-PAHSA GPR120-expressing cellsCalcium FluxIntracellular Ca2+User-definedUser-defined
12-PAHSA GPR120-expressing cellsβ-arrestin Recruitmentβ-arrestin bindingUser-definedUser-defined
9-PAHSA GPR120-expressing cellsNot specifiedGPR120 activationConcentration-dependent activation observedNot specified[2]
Positive Control (e.g., TUG-891)GPR120-expressing cellsCalcium FluxIntracellular Ca2+User-definedUser-defined

Table 3: Metabolic Activity of PAHSAs

CompoundCell LineAssayEndpointEC50 (µM)Fold Increase in Glucose Uptake (at specific concentration)
12-PAHSA 3T3-L1 AdipocytesInsulin-stimulated glucose uptake2-Deoxyglucose uptakeUser-definedUser-defined
9-PAHSA 3T3-L1 AdipocytesInsulin-stimulated glucose uptakeGlucose uptakePotentiates insulin-stimulated uptakeNot specified[3]
Positive Control (e.g., Rosiglitazone)3T3-L1 AdipocytesInsulin-stimulated glucose uptake2-Deoxyglucose uptakeUser-definedUser-defined

Experimental Protocols

Protocol 1: Anti-Inflammatory Activity - Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This assay assesses the ability of 12-PAHSA to inhibit the secretion of the pro-inflammatory cytokine TNF-α from RAW 264.7 macrophage-like cells stimulated with LPS.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 12-PAHSA (and other test compounds)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of 12-PAHSA in ethanol or DMSO. On the day of the experiment, prepare working solutions by diluting the stock in serum-free DMEM containing 0.1% fatty acid-free BSA. It is crucial to keep PAHSAs at ≥37°C to maintain solubility.

  • Pre-treatment: Carefully remove the culture medium from the cells and replace it with 90 µL of serum-free DMEM. Add 10 µL of the 12-PAHSA working solutions (or vehicle control) to the respective wells. Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of 12-PAHSA relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: GPR120 Activation - Intracellular Calcium Mobilization Assay

This protocol measures the ability of 12-PAHSA to activate GPR120, leading to an increase in intracellular calcium concentration. This assay requires a cell line stably expressing human or mouse GPR120.

Materials:

  • HEK293 or CHO cells stably expressing GPR120

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 12-PAHSA (and other test compounds)

  • Positive control agonist (e.g., TUG-891)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding: Seed GPR120-expressing cells into the assay plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, typically containing the fluorescent dye and Pluronic F-127 in assay buffer.

  • Cell Loading: Remove the culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of 12-PAHSA and control compounds in assay buffer.

  • Calcium Flux Measurement:

    • Place the assay plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injector to add the compound solutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the response as the peak fluorescence minus the baseline fluorescence. Determine the EC50 value by plotting the response against the log of the compound concentration.

Protocol 3: Metabolic Activity - Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

This assay determines the effect of 12-PAHSA on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes (ATCC CL-173)

  • DMEM with high glucose

  • Bovine Calf Serum (for preadipocyte growth)

  • Fetal Bovine Serum (FBS, for differentiation)

  • Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and Insulin (for differentiation cocktail)

  • 12-PAHSA

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • Cytochalasin B (as a negative control for glucose transport)

  • Scintillation counter or fluorescence plate reader

  • 24-well cell culture plates

Procedure:

  • 3T3-L1 Differentiation:

    • Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% bovine calf serum.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

    • After 2-3 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

    • After another 2-3 days, switch to DMEM with 10% FBS and maintain the differentiated adipocytes, changing the medium every 2-3 days. Mature adipocytes are typically ready for use 8-12 days post-induction.

  • 12-PAHSA Treatment: Two to four hours before the assay, incubate the differentiated 3T3-L1 adipocytes with various concentrations of 12-PAHSA (or vehicle control) in serum-free DMEM.

  • Insulin Stimulation:

    • Wash the cells twice with warm KRH buffer.

    • Incubate the cells in KRH buffer with or without a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[3H]glucose (to a final concentration of 0.1 µCi/mL) or 2-NBDG (to a final concentration of 50-100 µM) to each well.

    • Incubate for 5-10 minutes at 37°C.

    • To stop the uptake, wash the cells three times with ice-cold PBS.

  • Quantification:

    • For radiolabeled glucose, lyse the cells with 0.1% SDS and measure the radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Calculate the fold-increase in insulin-stimulated glucose uptake in the presence of 12-PAHSA compared to insulin stimulation alone.

Signaling Pathways and Experimental Workflows

To visualize the cellular mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

GPR120_Signaling_Pathway GPR120 GPR120 (FFA4) Gq_alpha Gαq GPR120->Gq_alpha Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Signaling Potentiation of Insulin Signaling Ca2_release->Insulin_Signaling PKC->Insulin_Signaling TAB1 TAB1 beta_arrestin->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 NFkB_inhibition Inhibition of NF-κB Pathway

Caption: GPR120 signaling pathway activated by 12-PAHSA.

Anti_Inflammatory_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_compounds Prepare 12-PAHSA and control solutions overnight_incubation->prepare_compounds pretreat Pre-treat cells with 12-PAHSA (1-2h) prepare_compounds->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubation Incubate (6-24h) stimulate->incubation collect_supernatant Collect supernatant incubation->collect_supernatant elisa Measure TNF-α by ELISA collect_supernatant->elisa analyze Analyze data and calculate IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for the anti-inflammatory assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_p P-IκBα IKK_complex->IkB_p NFkB NF-κB (p50/p65) translocation Nuclear Translocation NFkB->translocation IkB_p->NFkB Releases degradation Proteasomal Degradation IkB_p->degradation gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α) translocation->gene_transcription Induces nucleus Nucleus GPR120_pathway 12-PAHSA -> GPR120 -> β-Arrestin 2 -> TAB1 GPR120_pathway->TAK1 Inhibits

References

Application Notes and Protocols for Studying FAHFA Function in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties in various animal models. This document provides detailed application notes and experimental protocols for researchers studying FAHFA function in vivo. It includes quantitative data on FAHFA levels in different mouse models, comprehensive methodologies for key experiments, and visual representations of associated signaling pathways and experimental workflows.

Introduction

FAHFAs were first discovered to be highly elevated in the adipose tissue of insulin-sensitive AG4OX mice[1][2]. Subsequent research has shown that administration of specific FAHFA isomers, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), can improve glucose tolerance, enhance insulin secretion, and reduce inflammation in mouse models of metabolic disease and colitis[1][3][4]. Lower levels of PAHSAs have been observed in insulin-resistant humans, suggesting their clinical relevance. Animal models are therefore critical tools for elucidating the physiological roles of FAHFAs and for evaluating their therapeutic potential.

Animal Models for FAHFA Research

Several key animal models have been instrumental in advancing our understanding of FAHFA biology:

  • Adipose-Specific GLUT4 Overexpressing (AG4OX) Mice: These mice exhibit a paradoxical phenotype of obesity coupled with enhanced insulin sensitivity and glucose tolerance. They have significantly elevated levels of FAHFAs in adipose tissue and serum, making them an excellent model for studying the endogenous function and regulation of these lipids.

  • High-Fat Diet (HFD)-Induced Obese Mice: This is a common model for studying diet-induced insulin resistance and obesity. HFD-fed mice show alterations in FAHFA profiles, which can be modulated by exogenous FAHFA administration to study their therapeutic effects on metabolic parameters.

  • Genetic Knockout Models:

    • GPR120 Knockout Mice: G protein-coupled receptor 120 (GPR120) has been identified as a receptor for certain FAHFAs. GPR120 knockout mice are valuable for investigating the receptor-dependent mechanisms of FAHFA action.

    • FAHFA Hydrolase Knockout Mice (AIG1, ADTRP): Mice lacking the FAHFA-hydrolyzing enzymes AIG1 and ADTRP exhibit elevated endogenous FAHFA levels, providing a genetic model to study the consequences of increased FAHFA concentrations.

  • Models of Inflammation:

    • DSS-Induced Colitis Model: This model is used to study intestinal inflammation. Administration of PAHSAs has been shown to ameliorate disease severity in these mice, highlighting the anti-inflammatory role of FAHFAs.

    • LPS-Induced Inflammation: Acute inflammation induced by lipopolysaccharide (LPS) can be used to assess the anti-inflammatory effects of FAHFA administration on cytokine production.

Data Presentation

Table 1: Total PAHSA Levels in Tissues of Wild-Type (WT) and AG4OX Mice
TissueWT (pmol/g or pmol/ml)AG4OX (pmol/g or pmol/ml)Fold Change
Subcutaneous White Adipose Tissue (SQ-WAT)~50~800~16-fold increase
Perigonadal White Adipose Tissue (PG-WAT)~40~720~18-fold increase
Brown Adipose Tissue (BAT)~100~300~3-fold increase
Serum~7 nM~14 nM~2-fold increase
Liver~25~17.5~0.7-fold (30% decrease)

Data compiled from. Values are approximate and serve for comparative purposes.

Table 2: Effect of High-Fat Diet (HFD) on Specific PAHSA Isomer Levels in Mouse PG-WAT
PAHSA IsomerChow-fed (Relative Abundance)HFD-fed (Relative Abundance)Regulation by HFD
5-PAHSA+-Downregulated
7-PAHSA+++Upregulated
8-PAHSA+++Upregulated
9-PAHSA+++++++Upregulated
10-PAHSA+++++Upregulated
13/12-PAHSA++/-No significant change

Data interpreted from. '+' indicates relative abundance.

Table 3: Anti-inflammatory Effects of 9-PAHSA in a Mouse Model of DSS-Induced Colitis
ParameterDSS + VehicleDSS + 9-PAHSA
Colonic IFN-γ+ CD4+ T cells (%)~12%~6%
Colonic IL-17+ CD4+ T cells (%)~8%~4%
Colonic IFN-γ+ IL-17+ CD4+ T cells (%)~4%~1.5%

Approximate data extracted from figures in.

Experimental Protocols

Protocol 1: Extraction of FAHFAs from Adipose Tissue for LC-MS Analysis

Materials:

  • Adipose tissue (~150 mg)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol

  • Chloroform

  • Internal standards (e.g., 13C-labeled FAHFAs)

  • Dounce homogenizer

  • Centrifuge (capable of 2,200 x g at 4°C)

  • Nitrogen gas stream

  • Solid Phase Extraction (SPE) silica cartridges

  • Hexane

  • Ethyl acetate

Procedure:

  • Homogenization:

    • Weigh approximately 150 mg of frozen adipose tissue.

    • On ice, homogenize the tissue in a Dounce homogenizer with a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.

    • Add a known amount of internal standard (e.g., 5 pmol of 13C4-9-PAHSA) to the chloroform prior to extraction for quantification.

  • Lipid Extraction (Bligh-Dyer Method):

    • Vortex the homogenate vigorously.

    • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase into a new glass vial.

    • Dry the organic phase under a gentle stream of nitrogen gas. Store at -80°C until further processing.

  • Solid Phase Extraction (SPE) for FAHFA Enrichment:

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane.

    • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

    • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.

    • Elute the FAHFA fraction with 4 mL of ethyl acetate.

    • Dry the FAHFA fraction under a nitrogen stream.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried FAHFA fraction in 40 µL of methanol.

    • Inject 10 µL for LC-MS analysis.

Protocol 2: Oral Gavage Administration of FAHFAs in Mice

Materials:

  • FAHFA compound

  • Vehicle (e.g., sterile PBS, corn oil)

  • Mouse gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)

  • Syringes (1 mL)

  • Weighing scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The recommended maximum volume is 10 mL/kg of body weight.

    • Gently restrain the mouse by scruffing the neck to immobilize the head and body. The head and body should be aligned vertically to straighten the esophagus.

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Administration:

    • Draw the calculated volume of the FAHFA solution into the syringe and attach the gavage needle.

    • Gently insert the gavage needle into the mouth, passing over the tongue and into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Advance the needle to the pre-measured mark.

    • Slowly administer the solution over 2-3 seconds.

    • Slowly and gently withdraw the needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice Treated with FAHFAs

Materials:

  • FAHFA compound or vehicle

  • Glucose solution (e.g., 20% sterile dextrose)

  • Glucometer and test strips

  • Syringes and needles for FAHFA administration (if applicable) and glucose injection

  • Timer

Procedure:

  • Fasting:

    • Fast the mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose Measurement:

    • Obtain a baseline blood glucose reading (t=0 min) from the tail vein using a glucometer.

  • FAHFA Administration (if acute):

    • Administer the FAHFA compound or vehicle (e.g., via oral gavage as per Protocol 2) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge:

    • Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection from the tail vein.

  • Data Analysis:

    • Plot the blood glucose concentrations over time.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Signaling Pathways and Experimental Workflows

FAHFA Biosynthesis and Degradation

FAHFAs are synthesized from fatty acids and hydroxy fatty acids. The enzyme adipose triglyceride lipase (ATGL) has been shown to have a transacylase activity that can synthesize FAHFAs. The degradation of FAHFAs occurs through hydrolysis of the ester bond, a reaction catalyzed by enzymes such as androgen-induced gene 1 (AIG1) and androgen-dependent TFPI-regulating protein (ADTRP).

FAHFA_Metabolism FattyAcid Fatty Acid ATGL ATGL (Transacylase activity) FattyAcid->ATGL HydroxyFA Hydroxy Fatty Acid HydroxyFA->ATGL FAHFA FAHFA AIG1_ADTRP AIG1, ADTRP (Hydrolases) FAHFA->AIG1_ADTRP Degradation ATGL->FAHFA Synthesis AIG1_ADTRP->FattyAcid AIG1_ADTRP->HydroxyFA

FAHFA Biosynthesis and Degradation Pathway
GPR120 Signaling Pathway

Certain FAHFAs, like 9-PAHSA, act as signaling molecules by activating G protein-coupled receptors such as GPR120. In adipocytes, GPR120 activation by FAHFAs can lead to enhanced insulin-stimulated glucose uptake. This is thought to occur through a Gq-protein coupled pathway leading to downstream signaling events that promote the translocation of the GLUT4 glucose transporter to the cell membrane. In immune cells, GPR120 activation can mediate anti-inflammatory effects by recruiting β-arrestin 2, which inhibits pro-inflammatory signaling cascades like the NF-κB pathway.

GPR120_Signaling cluster_adipocyte Adipocyte cluster_macrophage Macrophage FAHFA_adipocyte FAHFA GPR120_adipocyte GPR120 FAHFA_adipocyte->GPR120_adipocyte Gq Gq GPR120_adipocyte->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC GLUT4_translocation GLUT4 Translocation Ca_PKC->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake FAHFA_macrophage FAHFA GPR120_macrophage GPR120 FAHFA_macrophage->GPR120_macrophage beta_arrestin β-Arrestin 2 GPR120_macrophage->beta_arrestin TAK1_TAB1 TAK1/TAB1 beta_arrestin->TAK1_TAB1 NFkB_pathway NF-κB Pathway TAK1_TAB1->NFkB_pathway Inflammation Inflammation NFkB_pathway->Inflammation

FAHFA-GPR120 Signaling in Adipocytes and Macrophages
Experimental Workflow for In Vivo FAHFA Studies

A typical workflow for investigating the effects of FAHFAs in an animal model, such as the HFD-induced obesity model, is outlined below.

Experimental_Workflow cluster_phenotyping cluster_analysis Model Induce Obesity (High-Fat Diet) Treatment FAHFA Administration (e.g., Oral Gavage) Model->Treatment Metabolic_Phenotyping Metabolic Phenotyping Treatment->Metabolic_Phenotyping Tissue_Collection Tissue Collection (Adipose, Liver, Serum) Treatment->Tissue_Collection IPGTT IPGTT Body_Weight Body Weight Monitoring Analysis Analysis Tissue_Collection->Analysis LCMS FAHFA Quantification (LC-MS) Gene_Expression Gene Expression (e.g., qPCR) Histology Histology

Workflow for In Vivo FAHFA Functional Studies

Conclusion

The study of FAHFAs in animal models is a rapidly evolving field with significant promise for the development of new therapies for metabolic and inflammatory diseases. The protocols and data presented in this document provide a framework for researchers to design and execute robust in vivo studies to further unravel the complex biology of these fascinating lipids. Careful selection of animal models and rigorous adherence to standardized protocols are essential for obtaining reproducible and meaningful results.

References

Analytical Standards for Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of analytical standards in lipidomics research. Accurate and reproducible lipid analysis is crucial for biomarker discovery, drug development, and understanding disease mechanisms. The following sections offer guidance on selecting and using commercially available standards, detailed protocols for common lipid extraction techniques, and visualizations of key workflows and signaling pathways.

Application Note 1: Commercially Available Lipidomics Standards

The complexity of the lipidome necessitates the use of internal standards to ensure accurate quantification and to account for variations during sample preparation and analysis. Several commercially available standard mixes are designed to cover a broad range of lipid classes, simplifying the process of quality control and quantification in mass spectrometry-based lipidomics.

SPLASH™ LIPIDOMIX™ Mass Spec Standard

The SPLASH™ LIPIDOMIX™ Mass Spec Standard is a widely used, single-vial solution containing a mixture of deuterium-labeled lipids from major lipid classes, with concentrations optimized for human plasma analysis.[1][2][3] This standard is suitable for both targeted and untargeted lipidomics workflows and can be added to each sample to normalize for extraction efficiency and instrument response.[4]

Table 1: Composition of SPLASH™ LIPIDOMIX™ Mass Spec Standard

Mixture ComponentTarget Concentration (µg/mL)
15:0-18:1(d7) PC160
15:0-18:1(d7) PE5
15:0-18:1(d7) PS5
15:0-18:1(d7) PG30
15:0-18:1(d7) PI10
15:0-18:1(d7) PA7
18:1(d7) LPC25
18:1(d7) LPE5
18:1(d7) Chol Ester350
18:1(d7) MG2
15:0-18:1(d7) DG10
15:0-18:1(d7)-15:0 TG55
18:1(d9) SM30
Cholesterol (d7)100

Source:[4]

LIPID MAPS® Mass Spectrometry Standards

The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium has developed a range of well-characterized, high-purity synthetic lipid standards for the precise quantification of major lipid classes. These standards are available as individual compounds, allowing researchers to create custom internal standard mixtures tailored to their specific analytical needs.

Table 2: Examples of LIPID MAPS® Quantitative Mass Spectrometry Standards

Lipid ClassExample Standard
Glycerophospholipids1,2-diheptadecanoyl-sn-glycero-3-phosphocholine
SphingolipidsN-dodecanoyl-D-erythro-sphingosylphosphorylcholine
Glycerolipids1,2,3-triheptadecanoylglycerol
Sterols24(S)-Hydroxycholesterol-d7
Fatty AcylsHeptadecanoic acid

Source:

Application Note 2: Lipid Extraction Techniques for Mass Spectrometry

The choice of lipid extraction method is a critical step in lipidomics, as it can significantly impact the recovery and representation of different lipid classes. The ideal method should provide high extraction yield and purity with minimal solvent consumption and time.

Table 3: Performance Comparison of Common Lipid Extraction Methods

Extraction MethodPrincipleTypical Extraction Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Folch Liquid-liquid extraction using a chloroform-methanol mixture.Very High (>95%)HighModerate (1-2 hours)ModerateHigh lipid recovery, effective for a wide range of tissues.Use of toxic chlorinated solvents.
Bligh & Dyer A modification of the Folch method with a smaller solvent-to-sample ratio.HighHighModerate (1-2 hours)Lower than FolchRapid, suitable for samples with high water content.Can be less effective for high-lipid samples.
MTBE Uses methyl-tert-butyl ether for a biphasic extraction.HighHighFastModerateFaster and cleaner lipid recovery.

Source:

Experimental Protocols

The following are detailed protocols for commonly used lipid extraction methods. These may require optimization based on the specific sample type and analytical goals.

Protocol 1: Folch Method for Total Lipid Extraction

This method is a classical technique for the exhaustive extraction of lipids from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Homogenize the tissue sample in a 20-fold volume of 2:1 (v/v) chloroform:methanol mixture.

  • Filter the homogenate to remove solid particles.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Centrifuge at low speed to separate the mixture into two phases.

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This rapid method is suitable for total lipid extraction and is particularly useful for samples with high water content.

Materials:

  • Chloroform

  • Methanol

  • Distilled water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • For each 1 ml of sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex well.

  • Add 1.25 ml of chloroform and vortex.

  • Add 1.25 ml of distilled water and vortex.

  • Centrifuge at 1000 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the extracted lipids.

Protocol 3: Methyl-tert-butyl ether (MTBE) Based Lipid Extraction

This method offers a faster and cleaner lipid recovery and is well-suited for automated, high-throughput lipidomics.

Materials:

  • Methanol, pre-chilled

  • Methyl-tert-butyl ether (MTBE), pre-chilled

  • Water

  • Vortex mixer

  • Centrifuge (capable of 4°C and 10,000 x g)

Procedure:

  • To your sample, add 200 µL of cold methanol and 800 µL of cold MTBE.

  • Vortex thoroughly.

  • Add 200 µL of water to induce phase separation.

  • Centrifuge the mixture at 10,000 x g and 4°C for 10 minutes.

  • Collect the upper organic phase containing the lipids.

Protocol 4: Solid-Phase Extraction (SPE) for Lipid Class Fractionation

SPE is a useful technique for separating different classes of lipids after total lipid extraction.

Materials:

  • Silica-based SPE cartridge

  • Chloroform

  • Acetone/methanol (9:1, v/v)

  • Methanol

Procedure:

  • Condition the SPE cartridge with chloroform.

  • Load the total lipid extract (dissolved in chloroform) onto the cartridge.

  • Elute neutral lipids with 10 ml of chloroform.

  • Elute glycolipids and ceramides with 15 ml of acetone/methanol (9:1, v/v).

  • Elute phospholipids with 10 ml of methanol.

  • Collect each fraction separately and evaporate the solvent.

Visualizations of Workflows and Signaling Pathways

Lipidomics Workflow

The general workflow for a lipidomics experiment involves several key stages, from sample preparation to data analysis and biological interpretation.

G General Lipidomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standards SampleCollection->InternalStandard Extraction Lipid Extraction (e.g., Folch, MTBE) InternalStandard->Extraction MS Mass Spectrometry (LC-MS/MS) Extraction->MS DataProcessing Data Processing and Lipid Identification MS->DataProcessing Quantification Quantification DataProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation

Caption: A general workflow for conducting a lipidomics experiment.

Phosphatidylinositol Signaling Pathway

Phosphoinositides are crucial signaling molecules involved in a wide range of cellular processes, including cell growth, proliferation, and membrane trafficking. The phosphorylation state of phosphatidylinositol (PI) is tightly regulated by a series of kinases and phosphatases.

G Phosphatidylinositol Signaling Pathway PI PI (Phosphatidylinositol) PI4P PI(4)P PI->PI4P PI4K PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PI345P3 PI(3,4,5)P3 PI45P2->PI345P3 PI3K IP3 IP3 PI45P2->IP3 PLC DAG DAG PI45P2->DAG PLC PI345P3->PI45P2 PTEN PI3K PI3K PTEN PTEN PLC PLC PI4K PI4K PIP5K PIP5K

Caption: Key steps in the phosphatidylinositol signaling cascade.

Sphingolipid Metabolism Pathway

Sphingolipid metabolism is a complex network of interconnected pathways with ceramide at its core. These lipids are involved in regulating cell growth, differentiation, and apoptosis.

G Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Glycosyltransferases G Eicosanoid Biosynthesis cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway MembranePL Membrane Phospholipids AA Arachidonic Acid (AA) MembranePL->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1, COX-2 HPETEs HPETEs AA->HPETEs LOX Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Leukotrienes Leukotrienes HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 12-PAHSA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 12-palmitic acid hydroxystearic acid (12-PAHSA) and related fatty acid esters of hydroxy fatty acids (FAHFAs) using mass spectrometry (MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve detection sensitivity and ensure accurate quantification.

Troubleshooting Guides

This section addresses common challenges encountered during 12-PAHSA analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue: Low Signal Intensity or Poor Sensitivity

Potential Causes and Solutions

Potential Cause Recommended Solution
Suboptimal Mass Spectrometry Parameters Ensure your instrument is set to negative ionization mode. For triple quadrupole instruments, use Multiple Reaction Monitoring (MRM) for targeted analysis, which offers high sensitivity.[1] The precursor ion for PAHSAs is [M-H]⁻ at m/z 537. The most intense and reliable product ion for quantification is m/z 255, corresponding to the palmitate fragment.[1][2] Monitor the primary transition m/z 537 → 255 . Include secondary transitions like m/z 537 → 281 (dehydrated hydroxystearic acid) and m/z 537 → 299 (hydroxystearic acid) as qualifiers to confirm identity.[1][2]
Inefficient Sample Extraction and Enrichment Due to their low endogenous abundance, enrichment is often necessary. Utilize solid-phase extraction (SPE) to enrich PAHSAs and remove interfering compounds that can cause ion suppression. A detailed SPE protocol is provided in the "Experimental Protocols" section.
Ion Suppression Co-eluting compounds from the sample matrix can compete for ionization, reducing the 12-PAHSA signal. Improve chromatographic separation to isolate 12-PAHSA from matrix components. Consider sample dilution, although this may compromise the limit of detection. The use of a suitable internal standard is crucial to correct for matrix effects.
Chemical Derivatization Not Used For challenging samples with very low 12-PAHSA concentrations, consider chemical derivatization. A strategy using N,N-dimethylethylenediamine (DMED) has been shown to enhance detection sensitivity in positive ion mode.
Issue: High Background Noise or Interfering Peaks

Potential Causes and Solutions

Potential Cause Recommended Solution
Contamination from Labware and Solvents Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are single-use to avoid lipid contamination. Run solvent blanks to identify sources of contamination.
In-Source Fragmentation of Free Fatty Acids A significant challenge in FAHFA analysis is the potential for artifactual signals. Free fatty acids can form dimers in the ion source that fragment to produce signals identical to authentic PAHSAs, leading to misidentification.
Isomeric Interference PAHSAs exist as multiple isomers (e.g., 5-PAHSA, 9-PAHSA) which have the same mass and fragmentation patterns. Achieving chromatographic separation is essential for accurate quantification of a specific isomer like 12-PAHSA. A C18 column is commonly used for this separation.
Issue: Poor Peak Shape or Retention Time Instability

Potential Causes and Solutions

Potential Cause Recommended Solution
Inadequate Chromatographic Method Optimize the LC gradient and mobile phase composition. A reversed-phase C18 column is typically effective for separating PAHSA isomers. A common mobile phase combination is water and an organic solvent like isopropanol or acetonitrile/isopropanol with additives.
Column Degradation Poor peak shape can indicate a worn-out column. Flush the column regularly and replace it if performance does not improve. Use a guard column to extend the life of the analytical column.
Sample Solvent Mismatch The solvent used to reconstitute the final sample extract should be compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch can lead to peak fronting or splitting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MS settings for 12-PAHSA detection?

For high sensitivity and specificity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Key parameters are:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: m/z 537 ([M-H]⁻).

  • Product Ions: The transition m/z 537 → 255 is the most abundant and should be used for quantification. The transitions m/z 537 → 281 and m/z 537 → 299 can be used as qualifier ions to confirm the identity of the analyte.

Q2: How can I separate 12-PAHSA from its other isomers?

Chromatographic separation is critical as PAHSA isomers are structurally very similar. A well-optimized reversed-phase liquid chromatography (RPLC) method is required. Using a C18 column with a shallow gradient of water and an organic solvent mixture (e.g., isopropanol/acetonitrile) can resolve different PAHSA isomers. Chiral chromatography may be necessary to separate enantiomers (R- and S- forms).

Q3: What internal standards should be used for 12-PAHSA quantification?

The use of stable isotope-labeled internal standards is highly recommended to account for sample loss during preparation and for matrix effects. A commercially available deuterated 9-PAHSA-d4 can be used. Ideally, a 12-PAHSA-specific labeled standard should be used if available.

Q4: Can derivatization improve 12-PAHSA detection sensitivity?

Yes, chemical derivatization can significantly enhance sensitivity. One reported method involves labeling the carboxylic acid group with N,N-dimethylethylenediamine (DMED). This allows for analysis in positive ion mode, which can be more sensitive on some instrument platforms, and improves chromatographic behavior.

Q5: What are common pitfalls that can lead to inaccurate 12-PAHSA quantification?

A major pitfall is the misidentification of in-source fatty acid dimers as authentic FAHFAs. Without careful chromatographic separation and the use of authentic standards, these artifacts can lead to a significant overestimation of PAHSA levels. It is also crucial to ensure the complete separation of isomers to avoid quantifying multiple isomers as one.

Experimental Protocols

Protocol 1: Lipid Extraction and Solid-Phase Extraction (SPE) for PAHSA Enrichment

This protocol describes the extraction of lipids from serum or tissue, followed by enrichment of the FAHFA fraction using SPE.

  • Lipid Extraction (Folch Method):

    • Homogenize tissue samples or use serum directly.

    • Add a 2:1 mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and allow phases to separate.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

    • Condition a silica SPE cartridge with the same solvent.

    • Load the sample onto the cartridge.

    • Wash with a non-polar solvent to elute neutral lipids.

    • Elute the FAHFA fraction with a more polar solvent mixture, such as diethyl ether containing a small percentage of acetic acid.

    • Dry the eluted fraction and reconstitute in the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Method for 12-PAHSA Quantification

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 9:1 v/v) with the same additive as Mobile Phase A.

    • Gradient: A shallow gradient optimized to separate PAHSA isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: ESI in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Quantifier: m/z 537 → 255

      • Qualifiers: m/z 537 → 281, m/z 537 → 299

Quantitative Data Summary

The following table summarizes typical MRM transitions used for various FAHFAs, highlighting the primary transition for quantification.

Analyte FamilyPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Reference
PAHSA 537255281, 299
SAHSA 565283309, 327
OAHSA 563281309, 327
POHSA 561279309, 327

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Tissue) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Enrichment Solid-Phase Extraction (SPE) Extraction->Enrichment LC LC Separation (Reversed-Phase C18) Enrichment->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification

Caption: Experimental workflow for 12-PAHSA analysis.

troubleshooting_tree Start Low 12-PAHSA Signal CheckMS Verify MS Parameters? (Negative Mode, MRM 537→255) Start->CheckMS CheckSamplePrep Optimize Sample Prep? (SPE Enrichment) CheckMS->CheckSamplePrep No Sol_MS Adjust Instrument Settings CheckMS->Sol_MS Yes CheckLC Improve Chromatography? (Peak Shape, Separation) CheckSamplePrep->CheckLC No Sol_SamplePrep Implement SPE Protocol CheckSamplePrep->Sol_SamplePrep Yes ConsiderDeriv Consider Derivatization? CheckLC->ConsiderDeriv No Sol_LC Optimize LC Method CheckLC->Sol_LC Yes Sol_Deriv Use DMED Derivatization ConsiderDeriv->Sol_Deriv Yes

Caption: Troubleshooting logic for low 12-PAHSA signal.

References

Technical Support Center: Quantifying Lipid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lipid isomer quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex challenges of analyzing lipid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of lipid isomers so challenging?

A1: The quantification of lipid isomers is inherently difficult due to their high degree of structural similarity. Isomers are molecules that have the same molecular formula but different arrangements of atoms.[1] This leads to several analytical hurdles:

  • Identical Mass-to-Charge Ratio (m/z): Isomers possess the same mass, making them indistinguishable by standard mass spectrometry (MS) alone.[2]

  • Similar Physicochemical Properties: These similarities result in nearly identical retention times in standard chromatographic separations, leading to co-elution.[2]

  • Spectral Overlap: The high similarity between isomers causes significant overlap in their mass spectra, complicating data interpretation and accurate quantification.

These challenges are present across various types of lipid isomers, including:

  • Positional isomers: Differ in the location of a functional group, such as a double bond along the acyl chain.

  • Geometric (cis/trans) isomers: Differ in the spatial arrangement of substituents around a double bond.

  • Regioisomers (sn-positional isomers): Differ in the position of fatty acyl chains on the glycerol backbone.

Q2: What are the common analytical platforms used for lipid isomer analysis, and what are their limitations?

A2: Several analytical platforms are employed for lipid isomer analysis, each with its own set of advantages and limitations.

Analytical PlatformDescriptionCommon Challenges/Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Often used for fatty acid analysis after derivatization to fatty acid methyl esters (FAMEs). Separation is based on volatility and polarity.Limited to volatile and thermally stable lipids. Isomer separation can still be challenging without specialized columns (e.g., long cyanosilicone columns).
Liquid Chromatography-Mass Spectrometry (LC-MS) A versatile technique where lipids are separated by liquid chromatography before MS detection. Reversed-phase and HILIC are common modes.Co-elution of isomers is a major issue, especially with standard C18 columns. Ion suppression from co-eluting species can affect quantification.
Shotgun Lipidomics (Direct Infusion-MS) Lipids are directly infused into the mass spectrometer without prior chromatographic separation.Cannot distinguish between isomers. Suffers from ion suppression and the inability to resolve isobaric species.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Provides an additional dimension of separation based on the size, shape, and charge of the ion in the gas phase.While it enhances separation, it may not resolve all isomer types, and the instrumentation is not universally available.
Q3: My chromatogram shows a single, broad peak for isomers that should be separated. What are the likely causes and solutions?

A3: This is a classic case of isomer co-elution. Here’s a troubleshooting guide:

Potential CauseTroubleshooting Steps
Inadequate Chromatographic Selectivity Optimize the mobile phase gradient. Consider a different stationary phase (e.g., charged surface hybrid C18, or columns for silver-ion chromatography).
Poor Column Efficiency Check for column contamination or degradation. If the column is old, replace it. Ensure proper column packing and guard column usage.
Extra-Column Volume Minimize the length and internal diameter of tubing between the column and the detector to reduce peak broadening.
Sample Overload Reduce the amount of sample injected onto the column.

Troubleshooting Guides

Problem 1: I can't distinguish between sn-1 and sn-2 regioisomers of phospholipids.

Q: How can I resolve and quantify glycerophospholipid regioisomers that are not well-separated by UPLC?

A: Even with minor retention time shifts, you can quantify regioisomers based on the differential fragmentation of fatty acyl anions in tandem mass spectrometry (MS/MS).

Experimental Protocol: UPLC-MS/MS for Regioisomer Quantification

  • Chromatography:

    • Column: Use a high-resolution column (e.g., UPLC CSH C18).

    • Mobile Phase: Employ a gradient elution with mobile phases such as aqueous-acetonitrile-isopropanol containing ammonium formate and formic acid.

    • Data Acquisition: Continuously record MS/MS spectra across the entire elution profile of the target lipid.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion mode is often used to detect fatty acyl anion fragments.

    • Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ion.

    • Analysis: The relative abundances of the two fatty acyl anion fragments will differ between the sn-1/2 and sn-2/1 isomers. This difference can be used for quantification.

A workflow for this process is illustrated below:

G cluster_LC UPLC Separation cluster_MS Tandem Mass Spectrometry (MS/MS) cluster_Analysis Data Analysis A Inject Lipid Extract B Partial Separation of Regioisomers (A/B and B/A) A->B C Select Precursor Ion [M+HCOO]- B->C Eluting Isomers D Collision-Induced Dissociation (CID) C->D E Monitor Fatty Acyl Anion Fragments (A- and B-) D->E Generated Fragments F Quantify Based on Fragment Intensity Ratios E->F

Workflow for Regioisomer Quantification by UPLC-MS/MS.
Problem 2: How can I identify the double bond position in my unsaturated fatty acids?

Q: Standard CID fragmentation doesn't provide information on the double bond location. What methods can I use?

A: Determining the double bond position is a significant challenge. Chemical derivatization followed by MS/MS is a powerful strategy. One such method is meta-chloroperoxybenzoic acid (m-CPBA) epoxidation.

Experimental Protocol: m-CPBA Epoxidation for Double Bond Localization

  • Reaction:

    • Incubate the lipid extract with m-CPBA. The double bond is rapidly and specifically converted to an epoxide. This adds 16 Da to the mass of the lipid for each double bond.

  • Mass Spectrometry:

    • Analysis: Analyze the derivatized sample by MS/MS.

    • Fragmentation: Upon CID, the epoxide ring cleaves, generating a pair of diagnostic fragment ions with a 16 Da mass difference. The masses of these fragments allow for the precise localization of the original double bond.

The logic of this derivatization and fragmentation is shown below:

G cluster_0 Chemical Derivatization cluster_1 MS/MS Analysis UnsaturatedLipid Unsaturated Lipid (C=C double bond) EpoxidizedLipid Epoxidized Lipid (+16 Da) UnsaturatedLipid->EpoxidizedLipid m-CPBA Reaction Fragmentation CID Fragmentation EpoxidizedLipid->Fragmentation DiagnosticIons Diagnostic Ion Pair (16 Da difference) Fragmentation->DiagnosticIons

m-CPBA Epoxidation and MS/MS for Double Bond Localization.
Problem 3: I need to quantify both cis and trans isomers of monounsaturated fatty acids (MUFAs).

Q: How can I separate and quantify cis and trans MUFA isomers in a complex sample like dairy products?

A: A combination of solid-phase extraction (SPE) using silver ions and subsequent GC-MS analysis is an effective method.

Experimental Protocol: Separation and Quantification of cis/trans MUFAs

  • Lipid Extraction and Derivatization:

    • Extract total lipids from the sample.

    • Convert the fatty acids to fatty acid methyl esters (FAMEs).

  • Silver-Ion SPE:

    • Use a silver-ion impregnated SPE cartridge to separate the FAMEs into fractions containing either cis-MUFAs or trans-MUFAs.

  • GC-MS Analysis:

    • Analyze each fraction by GC-MS in selected ion monitoring (SIM) mode.

    • Use internal standards for accurate quantification.

Quantitative Data Example: trans-Fatty Acid Content in Various Food Samples

Food SampleAmount of trans-Fatty Acids ( g/100g )
Roquefort Cheese4.3
Goat Fat3.8
Human Milk Fat0.9

This protocol allows for the selective quantification of both isomer types.

G A Total Lipid Extract B Convert to FAMEs A->B C Silver-Ion SPE B->C D cis-MUFA Fraction C->D E trans-MUFA Fraction C->E F GC-MS Analysis (SIM Mode) D->F G GC-MS Analysis (SIM Mode) E->G H Quantified cis-Isomers F->H I Quantified trans-Isomers G->I

Experimental Workflow for cis/trans MUFA Quantification.

References

minimizing ion suppression in FAHFA analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in FAHFA analysis?

A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, a FAHFA, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2][3] In FAHFA analysis, which often deals with low-abundance lipids in complex biological samples, ion suppression can lead to underestimation of FAHFA levels or even false-negative results.[3][4]

Q2: What are the primary causes of ion suppression in FAHFA analysis?

A2: The primary causes of ion suppression in FAHFA analysis stem from the sample matrix, which includes all components other than the FAHFAs of interest. Key culprits include:

  • Phospholipids: These are highly abundant in biological samples like plasma and serum and are a major cause of ion suppression in lipidomics, particularly in positive electrospray ionization mode.

  • Salts and Buffers: High concentrations of salts from buffers used in sample preparation can interfere with the electrospray ionization process.

  • Other Endogenous Lipids: High concentrations of other lipids co-eluting with FAHFAs can compete for ionization, reducing the signal of the target analytes.

Q3: How can I detect if ion suppression is affecting my FAHFA analysis?

A3: A common method to identify ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a FAHFA standard into the LC eluent after the analytical column and before the mass spectrometer's ion source. When a blank matrix sample is injected, any dip in the constant baseline signal of the FAHFA standard indicates a region of ion suppression.

Troubleshooting Guides

Problem 1: Low or inconsistent FAHFA signal intensity.

  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for enriching FAHFAs and removing phospholipids and other interferences.

    • Improve Chromatographic Separation: Adjust your LC method to separate FAHFAs from the regions of ion suppression. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.

    • Sample Dilution: If the FAHFA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the detection of low-abundance FAHFAs.

Problem 2: Poor reproducibility of results between samples.

  • Possible Cause: Variable matrix effects between different samples. The composition of biological matrices can be highly heterogeneous, leading to inconsistent levels of ion suppression.

  • Solutions:

    • Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for variable ion suppression. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. The ratio of the analyte to the SIL-IS provides accurate quantification. For FAHFA analysis, a specific SIL-IS like 13C16-9-PAHSA can be used.

    • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., plasma from the same species). This helps to normalize for consistent matrix effects.

Problem 3: Complete loss of FAHFA signal for certain analytes.

  • Possible Cause: Severe ion suppression or interaction with metal components of the LC system.

  • Solutions:

    • Thorough Sample Cleanup: Employ advanced sample preparation techniques like HybridSPE, which uses zirconia-coated particles to specifically remove phospholipids.

    • Consider Metal-Free LC Columns: Some compounds, particularly those with chelating properties, can interact with the stainless steel components of standard HPLC columns, leading to signal loss and ion suppression. Using a metal-free column can mitigate this issue.

    • Chemical Derivatization: For certain FAHFAs that are difficult to ionize or are present at very low concentrations, chemical derivatization can be employed to enhance their ionization efficiency and shift their elution to a region with less ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is adapted from established methods for FAHFA extraction from biological tissues.

  • Sample Homogenization: Homogenize the tissue sample in a suitable solvent mixture (e.g., Bligh-Dyer solvent system).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C16-9-PAHSA) to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the total lipid fraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-to-mid polarity solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elution: Elute the FAHFAs with a more non-polar solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion for Ion Suppression Assessment

This protocol outlines the procedure to identify regions of ion suppression.

  • System Setup:

    • Connect the LC column outlet to a T-junction.

    • Connect a syringe pump containing a solution of the FAHFA standard to the second port of the T-junction.

    • Connect the third port of the T-junction to the mass spectrometer's ion source.

  • Infusion: Begin infusing the FAHFA standard at a low, constant flow rate (e.g., 10-20 µL/min) to obtain a stable signal in the mass spectrometer.

  • Injection: Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.

  • Data Analysis: Monitor the signal of the infused FAHFA standard. A decrease in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.

Quantitative Data Summary

Table 1: Common LC-MS Parameters for FAHFA Analysis

ParameterTypical SettingReference
LC Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, Kinetex C18)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% formic acid
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MS (e.g., QTOF, Orbitrap)

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis cluster_troubleshooting Troubleshooting Loop BiologicalSample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Internal Standard Spiking BiologicalSample->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Cleaned Extract ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS Detection ESI->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification IonSuppression Ion Suppression Detected? Quantification->IonSuppression OptimizePrep Optimize Sample Prep (e.g., different SPE phase) IonSuppression->OptimizePrep Yes OptimizeLC Optimize LC Method (e.g., gradient, column) IonSuppression->OptimizeLC Yes OptimizePrep->SPE OptimizeLC->LC_Separation

Caption: Workflow for FAHFA analysis with an integrated troubleshooting loop for minimizing ion suppression.

MitigationStrategies cluster_prep Sample Preparation cluster_chrom Chromatography cluster_calib Calibration & Normalization IonSuppression Ion Suppression in FAHFA Analysis SPE Solid-Phase Extraction (SPE) IonSuppression->SPE Mitigation Strategy LLE Liquid-Liquid Extraction (LLE) IonSuppression->LLE Mitigation Strategy Derivatization Chemical Derivatization IonSuppression->Derivatization Mitigation Strategy Gradient Gradient Optimization IonSuppression->Gradient Mitigation Strategy Column Alternative Column Chemistry IonSuppression->Column Mitigation Strategy MetalFree Metal-Free Columns IonSuppression->MetalFree Mitigation Strategy SIL_IS Stable Isotope-Labeled Internal Standards (SIL-IS) IonSuppression->SIL_IS Compensation Strategy MatrixMatched Matrix-Matched Calibrants IonSuppression->MatrixMatched Compensation Strategy

Caption: Key strategies to mitigate and compensate for ion suppression in FAHFA analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of PAHSAs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separation of these important lipid signaling molecules.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic separation of PAHSAs.

Frequently Asked Questions (FAQs)

Q1: My PAHSA peaks are tailing. What are the common causes and solutions?

A1: Peak tailing for PAHSAs, which are acidic lipids, can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the acidic PAHSA molecules and active sites (e.g., free silanols) on the silica-based stationary phase are a primary cause.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the PAHSAs, causing tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the peak shape.

Solutions:

  • Mobile Phase Additives: Incorporate a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), into your mobile phase to suppress the ionization of free silanols on the stationary phase and ensure the PAHSAs are in a consistent, single ionic state.[1][2][3]

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups, which minimizes tailing.

  • Reduce Sample Load: Dilute your sample or inject a smaller volume to avoid overloading the column.

  • Column Washing: Implement a robust column washing procedure between runs to remove strongly retained contaminants.

Q2: I'm observing significant retention time variability in my PAHSA analysis. How can I troubleshoot this?

A2: Retention time shifts can be systematic or random, and identifying the pattern is key to diagnosing the problem.

  • Mobile Phase Composition: In reversed-phase chromatography, even small variations in the mobile phase composition, particularly the organic solvent to water ratio, can cause significant shifts in retention time.[4] Inconsistent mobile phase preparation is a common culprit.

  • Column Temperature: Fluctuations in column temperature will affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to retention time drift.

  • Flow Rate Instability: A malfunctioning pump or leaks in the system can cause the flow rate to fluctuate, directly impacting retention times.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before each injection can lead to drifting retention times, especially in gradient elution.

Solutions:

  • Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically for better precision. Always degas the mobile phase thoroughly.

  • Use a Column Oven: Maintain a constant and stable column temperature using a column oven.

  • System Check: Regularly check for leaks in your HPLC system and ensure the pump is delivering a consistent flow rate.

  • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

Q3: I am having trouble separating PAHSA isomers, especially 5-PAHSA and 9-PAHSA. What strategies can I employ?

A3: The separation of PAHSA regioisomers is challenging due to their similar structures.

  • Co-elution with other lipids: A common issue is the co-elution of 5-PAHSA with a C16:0 ceramide, which can share major MRM transitions, leading to artificially high quantification of 5-PAHSA.

  • Insufficient Resolution: Standard C18 columns may not provide adequate resolution to separate all PAHSA isomers.

Solutions:

  • Chromatographic Selectivity:

    • Chiral Chromatography: For separating enantiomers (R- and S-isomers) of PAHSAs, a chiral column is necessary. Cellulose-based chiral columns, such as Lux Cellulose-3, have been shown to be effective.[5]

    • Alternative Reversed-Phase Columns: Consider using a C30 column, which can provide better shape selectivity for lipid isomers compared to a standard C18 column.

  • Mobile Phase Optimization:

    • Adjusting the pH of the mobile phase can sometimes improve the resolution between isomers. For example, a slight increase in pH can cause PAHSAs to elute faster, potentially resolving them from neutral contaminants like ceramides.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize multiple reaction monitoring (MRM) with at least three transitions for each PAHSA. While some transitions may be shared with interfering compounds, the ratio of these transitions is often unique to the specific PAHSA isomer and can be used to distinguish it from co-eluting contaminants.

Q4: I am seeing ghost peaks in my chromatograms. What could be the cause?

A4: Ghost peaks are peaks that appear in blank runs or in addition to the expected analyte peaks.

  • Contaminated Solvents: Impurities in the mobile phase solvents (water, acetonitrile, methanol) or additives can accumulate on the column and elute as ghost peaks, particularly during gradient elution.

  • Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.

  • Degradation of Sample or Mobile Phase: Unstable compounds in the sample or mobile phase can degrade over time, creating new peaks.

Solutions:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.

  • Thorough Wash Cycles: Implement a rigorous wash cycle for the injector and needle with a strong solvent to minimize carryover.

  • Blank Injections: Run blank injections (injecting only the mobile phase) to identify the source of the ghost peaks.

Quantitative Data

The following tables summarize key quantitative data for the chromatographic separation of PAHSAs.

Table 1: Chiral Separation of 9-PAHSA Enantiomers

ParameterValueReference
Column Lux 3 µm Cellulose-3
Mobile Phase Isocratic MeOH/H₂O/formic acid (96:4:0.1)
Retention Time (S-9-PAHSA) 17.4 min
Retention Time (R-9-PAHSA) 20.2 min
Peak Separation 2.8 min

Table 2: Mass Spectrometry Parameters for PAHSA Analysis

ParameterSettingReference
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 537.5
Product Ions (m/z) for MRM 255.2 (Palmitate)
281.2
299.2

Note: The relative ratios of the product ions can be isomer-dependent and can be used to help distinguish between different PAHSA isomers.

Experimental Protocols

Protocol 1: Extraction of PAHSAs from Adipose Tissue

This protocol is adapted from methods for the extraction of FAHFAs from tissues.

Materials:

  • Adipose tissue (~100 mg)

  • Internal Standard (e.g., ¹³C₁₆-9-PAHSA)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE conditioning, wash, and elution solvents (refer to manufacturer's instructions, typically methanol, water, and an elution solvent like acetonitrile or ethyl acetate)

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the frozen adipose tissue in a mixture of chloroform and methanol (2:1, v/v).

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Phase Separation: Add ice-cold 0.9% NaCl solution to the homogenate, vortex, and centrifuge to separate the organic and aqueous layers.

  • Lipid Extraction: Collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen.

  • Solid Phase Extraction (SPE) for PAHSA Enrichment: a. Condition the SPE cartridge according to the manufacturer's protocol. b. Resuspend the dried lipid extract in a minimal amount of a suitable solvent and load it onto the SPE cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the PAHSAs using an appropriate elution solvent.

  • Final Preparation: Dry the eluted fraction under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Diagram 1: GPR120 Signaling Pathway Activated by 9-PAHSA

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds to Gq11 Gαq/11 GPR120->Gq11 Activates beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits PLC PLC Gq11->PLC NFkB_pathway NF-κB Pathway Inhibition beta_arrestin->NFkB_pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK Adipocyte_Browning Adipocyte Browning ERK->Adipocyte_Browning Anti_inflammatory Anti-inflammatory Effects NFkB_pathway->Anti_inflammatory

Caption: GPR120 signaling cascade initiated by 9-PAHSA.

Diagram 2: Experimental Workflow for PAHSA Analysis

PAHSA_Workflow Sample Biological Sample (Adipose Tissue, Plasma) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction SPE Solid Phase Extraction (SPE) for PAHSA Enrichment Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for PAHSA extraction and analysis.

Diagram 3: Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Mobile_Phase Is Mobile Phase Acidified (e.g., 0.1% Formic Acid)? Start->Check_Mobile_Phase Add_Acid Add Acid to Mobile Phase Check_Mobile_Phase->Add_Acid No Check_Sample_Conc Is Sample Concentration Too High? Check_Mobile_Phase->Check_Sample_Conc Yes Resolved Problem Resolved Add_Acid->Resolved Dilute_Sample Dilute Sample or Inject Less Volume Check_Sample_Conc->Dilute_Sample Yes Check_Column_Age Is Column Old or Contaminated? Check_Sample_Conc->Check_Column_Age No Dilute_Sample->Resolved Wash_Column Wash or Replace Column Check_Column_Age->Wash_Column Yes Check_Column_Age->Resolved No Wash_Column->Resolved

Caption: Troubleshooting logic for addressing peak tailing.

References

12-Pahsa-13C16 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 12-PAHSA-13C16, a C13-labeled Palmitic Acid-Hydroxy Stearic Acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on data for the non-labeled form, 12-PAHSA, the isotopically labeled compound is expected to have similar stability. It is recommended to store this compound at -20°C.[1][2] When stored under these conditions, the compound is expected to be stable for at least two years.[1][2]

Q2: In what solvent is this compound typically supplied and what are its solubility properties?

A2: 12-PAHSA is often supplied as a solution in methyl acetate.[1] For experimental use, it is soluble in various organic solvents. The table below summarizes the solubility of the non-labeled 12-PAHSA, which is expected to be comparable for this compound.

SolventSolubility
DMF20 mg/ml
DMSO15 mg/ml
Ethanol20 mg/ml
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml
Data based on the non-labeled 12-PAHSA

Q3: What is the general stability of FAHFAs like this compound in experimental conditions?

A3: Fatty acid esters of hydroxy fatty acids (FAHFAs) are generally considered to be fairly stable lipids. Studies have shown that once produced, they can be stored within triacylglycerols, suggesting a degree of stability in biological systems. During analytical procedures, such as liquid chromatography with mass spectrometry (LC-MS), they have been shown to be stable in mobile phases with slightly basic conditions (e.g., 0.03% NH4OH), which might otherwise be a concern for ester-containing lipids.

Troubleshooting Guide

Q1: I am observing degradation of my this compound standard. What could be the cause?

A1: While generally stable, prolonged exposure to strong acids or bases can lead to the hydrolysis of the ester bond in FAHFAs. Ensure that your solvents and buffers are within a suitable pH range. Additionally, repeated freeze-thaw cycles should be avoided. For long-term storage, aliquoting the standard into smaller, single-use vials is recommended to maintain integrity.

Q2: I am having trouble detecting this compound in my samples after extraction. What are some possible reasons?

A2: Inefficient extraction or sample loss during processing are common issues. Ensure you are using a robust lipid extraction protocol, such as a modified Bligh-Dyer or Folch extraction. The use of an internal standard, such as a deuterated version of 12-PAHSA (e.g., 12-PAHSA-d31), is highly recommended for accurate quantification and to monitor extraction efficiency. Additionally, be aware that FAHFAs can be present at low endogenous levels, and background signals from solvents or collection tubes can sometimes interfere with detection.

Q3: My quantitative results for this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Consistency in sample handling and extraction is key. Use the same, validated protocol for all samples. Ensure complete solvent evaporation before reconstitution, as residual solvents can affect chromatographic performance. A detailed experimental workflow, as outlined in the diagram below, can help standardize your procedure.

Experimental Workflow and Signaling Pathway

The following diagram illustrates a typical experimental workflow for the analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) spike Spike with this compound (Internal Standard) sample->spike homogenize Homogenization spike->homogenize extraction Liquid-Liquid Extraction (e.g., Folch Method) homogenize->extraction separate Phase Separation extraction->separate dry Dry Organic Phase separate->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: A generalized workflow for the extraction and analysis of this compound.

The diagram below illustrates the general biosynthetic pathway of FAHFAs.

fahfa_biosynthesis FA Fatty Acid (FA) FAHFA Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) FA->FAHFA Acyltransferase HFA Hydroxy Fatty Acid (HFA) HFA->FAHFA Storage Storage Pool (e.g., Triacylglycerol-FAHFA) FAHFA->Storage Lipolysis / Esterification

References

Technical Support Center: Troubleshooting Low Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low and inconsistent recovery of internal standards (IS) in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low internal standard recovery?

Low recovery of internal standards can originate from several stages of the analytical workflow. The most common causes can be grouped into three main categories:

  • Sample Preparation Issues: Inefficient extraction of the internal standard from the sample matrix is a frequent cause. This can be due to suboptimal conditions in Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), such as incorrect solvent choice, pH, or phase separation problems.[1] Losses can also occur through adsorption to labware or degradation during sample handling.[2][3]

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer's ion source.[1][4] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can be misinterpreted as poor recovery.

  • Instrumental Problems: Issues with the analytical instrument, such as leaks, blockages in the injector or tubing, a dirty ion source, or inconsistent autosampler injections, can all lead to a poor and variable internal standard response.

Q2: How can I distinguish between matrix effects and extraction inefficiency?

A post-extraction spike experiment is a reliable method to determine whether low recovery is due to problems with the extraction process or a result of matrix effects.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis

This experiment helps to isolate and identify the source of low internal standard recovery.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Pre-extraction Spike): A blank matrix sample is spiked with the internal standard before the extraction procedure. This sample is then processed through the entire extraction method.

    • Set B (Post-extraction Spike): A blank matrix sample is processed through the extraction procedure, and the resulting extract is then spiked with the internal standard after extraction.

    • Set C (Standard Solution): A solution of the internal standard is prepared in a clean solvent at the same final concentration as the spiked samples.

  • Analysis: All three sets of samples are analyzed using the established analytical method.

  • Calculations:

    • Extraction Recovery (%): (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%): [(Peak Area of Set B / Peak Area of Set C) - 1] * 100

Data Interpretation:

Extraction Recovery (%) Matrix Effect (%) Interpretation and Next Steps
Low (<80%) Minimal (< ±15%) The issue is primarily with the extraction process. Optimize the extraction method (e.g., solvent choice, pH, sorbent type for SPE).
High (>80%) Significant (> ±15%) The extraction is efficient, but matrix effects are causing ion suppression or enhancement. Improve sample cleanup, modify chromatographic conditions to separate the IS from interfering components, or consider a different ionization source.
Low (<80%) Significant (> ±15%) Both extraction inefficiency and matrix effects are contributing to the problem. Address the extraction optimization first, then re-evaluate the matrix effects.

Q3: My internal standard recovery is low and inconsistent during Solid-Phase Extraction (SPE). What should I investigate?

Inconsistent and low recovery in SPE often points to issues with one or more steps in the extraction process. A systematic evaluation of each step is crucial for identifying the root cause.

Troubleshooting Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
IS Lost in Flow-through/Wash Sample loading flow rate is too high.Decrease the sample loading flow rate to allow for better interaction with the sorbent.
Sample solvent is too strong.Dilute the sample with a weaker solvent to improve retention of the internal standard.
Wash solvent is too strong.Use a weaker wash solvent that is still effective at removing interferences.
Incomplete Elution of IS Elution solvent is too weak.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).
Incorrect pH of elution solvent.Adjust the pH of the elution solvent to ensure the internal standard is in a non-ionized state for better elution in reversed-phase SPE.
Insufficient elution volume.Increase the volume of the elution solvent or perform a second elution step.
Irreversible Binding of IS Strong secondary interactions with the sorbent.Consider a different sorbent with a weaker retention mechanism or modify the pH or ionic strength of the sample or elution solvent to disrupt these interactions.
Protocol 2: Systematic Evaluation of SPE Fractions

This protocol helps to pinpoint the specific step in your SPE method where the internal standard is being lost.

Methodology:

  • Spike Blank Matrix: Add a known amount of the internal standard to a blank matrix sample.

  • Perform SPE and Collect Fractions: Process the spiked sample through your entire SPE procedure, but collect each fraction separately:

    • Flow-through (sample that passes through during loading)

    • Wash Eluate(s) (solvent used to wash away interferences)

    • Final Eluate (solvent used to elute the internal standard)

  • Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.

  • Calculate Recovery:

    • Recovery (%) = (Amount of IS in Final Eluate / Total Amount of IS Spiked) x 100

    • Analyze the flow-through and wash eluates to determine if the internal standard was lost during the loading or washing steps.

Q4: I'm observing poor and inconsistent internal standard recovery in my Liquid-Liquid Extraction (LLE) workflow. What should I investigate?

In LLE, inconsistent internal standard recovery often stems from issues with phase separation, solvent choice, or pH control.

Troubleshooting Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Solution
Poor Phase Separation/Emulsion Formation Insufficient difference in density between the two phases.Add salt to the aqueous phase to increase its density.
High concentration of proteins or lipids.Consider a protein precipitation step before LLE.
Low IS in Extraction Solvent Incorrect pH of the aqueous phase.Adjust the pH of the aqueous phase to ensure the internal standard is in a non-ionized state to facilitate its transfer into the organic phase.
Insufficient mixing or extraction time.Increase the vortexing time or use a more vigorous mixing method.
Inappropriate extraction solvent.Test different organic solvents with varying polarities to find one that efficiently extracts your internal standard.

Q5: Could the concentration of my internal standard be the issue?

Yes, an inappropriate concentration of the internal standard can lead to poor performance.

  • Too Low: If the concentration is too low, the signal may be weak and close to the background noise, leading to poor precision.

  • Too High: A very high concentration can lead to detector saturation.

Protocol 3: Optimizing Internal Standard Concentration

This experiment will help determine the optimal concentration of the internal standard for your assay.

Methodology:

  • Prepare a series of internal standard working solutions at different concentrations (e.g., 1, 5, 10, 25, and 50 ng/mL).

  • Prepare a set of calibration standards for your analyte covering the expected concentration range.

  • Spike samples: For each analyte calibration standard, create separate samples and spike them with each of the different internal standard concentrations.

  • Process and analyze all samples.

  • Evaluate the data:

    • Plot the peak area of the internal standard across all samples for each concentration. The ideal concentration will show a consistent peak area.

    • For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves for each internal standard concentration. The optimal concentration will provide the best linearity.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical approaches to troubleshooting low internal standard recovery.

G start Low IS Recovery Observed check_instrument Check Instrument Performance (System Suitability) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot Instrument (Leaks, Clogs, Source Cleaning) instrument_ok->fix_instrument No post_extraction_spike Perform Post-Extraction Spike Experiment instrument_ok->post_extraction_spike Yes fix_instrument->check_instrument eval_recovery Evaluate Extraction Recovery post_extraction_spike->eval_recovery optimize_extraction Optimize Extraction Method (SPE or LLE) eval_recovery->optimize_extraction Low Recovery eval_matrix Evaluate Matrix Effects eval_recovery->eval_matrix Recovery OK optimize_extraction->post_extraction_spike mitigate_matrix Mitigate Matrix Effects (Improve Cleanup, Change Chromatography) eval_matrix->mitigate_matrix Significant Effects review_is Review IS Choice & Concentration eval_matrix->review_is No Significant Effects mitigate_matrix->post_extraction_spike end Problem Resolved review_is->end

Caption: A logical workflow for troubleshooting low internal standard recovery.

SPE_Troubleshooting start Low IS Recovery in SPE analyze_fractions Analyze All SPE Fractions (Flow-through, Wash, Eluate) start->analyze_fractions is_location Where is the IS? analyze_fractions->is_location in_flowthrough IS in Flow-through/Wash is_location->in_flowthrough Lost before elution retained_on_column IS Retained on Column is_location->retained_on_column Not in eluate in_eluate IS in Final Eluate is_location->in_eluate Recovery still low troubleshoot_loading Troubleshoot Loading/Washing - Decrease Flow Rate - Weaken Sample/Wash Solvent - Check pH in_flowthrough->troubleshoot_loading end Problem Identified troubleshoot_loading->end troubleshoot_elution Troubleshoot Elution - Strengthen Elution Solvent - Increase Elution Volume - Adjust pH retained_on_column->troubleshoot_elution troubleshoot_elution->end check_downstream Problem is Downstream (Matrix Effects, Instrument) in_eluate->check_downstream

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

References

Technical Support Center: Matrix Effects in Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning matrix effects in the analysis of biological samples. It is designed for researchers, scientists, and professionals in drug development who encounter challenges with assay accuracy, precision, and sensitivity due to matrix interference.

Troubleshooting Guide

This guide addresses common issues encountered during biological sample analysis that may be indicative of matrix effects.

Issue 1: Poor or Inconsistent Signal Intensity

  • Symptoms: You observe low signal intensity for your analyte in biological samples compared to a pure standard, or the signal intensity is highly variable between different samples.[1][2][3]

  • Possible Cause: Co-eluting endogenous or exogenous components from the sample matrix are suppressing or enhancing the ionization of your target analyte.[4][5] This is a hallmark of the matrix effect. Phospholipids are common culprits in plasma and serum samples.

  • Troubleshooting Steps:

    • Assess the Matrix Effect: First, confirm that a matrix effect is present. This can be done qualitatively using the post-column infusion method or quantitatively using the post-extraction spike method.

    • Optimize Sample Preparation: If a matrix effect is confirmed, enhance your sample clean-up protocol.

      • Consider switching from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

      • For plasma or serum samples, use specialized phospholipid removal plates or cartridges.

    • Modify Chromatographic Conditions: Adjust your HPLC or UHPLC method to separate the analyte from the interfering matrix components. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for signal suppression or enhancement. This is often considered the gold standard for mitigating matrix effects.

    • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.

Issue 2: Poor Assay Precision and Accuracy

  • Symptoms: Your quality control samples are failing, and the calculated concentrations of your analyte are not reproducible across different preparations or different biological lots.

  • Possible Cause: The matrix effect is variable between different samples or lots of the biological matrix. This is known as the relative matrix effect.

  • Troubleshooting Steps:

    • Evaluate Relative Matrix Effect: Assess the matrix effect across multiple lots of the biological matrix to understand its variability.

    • Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to correct for this variability. The SIL-IS experiences the same matrix effects as the analyte, thus improving the accuracy and precision of the measurement.

    • Standard Addition Method: If a suitable SIL-IS is not available, the standard addition method can be used. This method involves adding known amounts of the analyte to the sample, and the resulting response is used to determine the original concentration, thereby accounting for the specific matrix of that sample.

    • Improve Sample Clean-up: A more rigorous and consistent sample preparation method, such as SPE, can help to remove the interfering components that cause variability.

Issue 3: Peak Splitting or Broadening in Mass Spectra

  • Symptoms: The chromatographic peak shape for your analyte is poor in biological samples but appears normal in pure standards.

  • Possible Cause: Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes.

  • Troubleshooting Steps:

    • Optimize Chromatography: Focus on improving the chromatographic separation. A longer gradient, a different column, or a change in mobile phase pH might be necessary to resolve the analyte from the interfering components.

    • Enhance Sample Preparation: A more effective sample clean-up will reduce the amount of interfering substances introduced into the LC-MS system.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Analytical Results issue Poor Signal, Inaccuracy, or Imprecision? start->issue assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) issue->assess_me Yes me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) me_present->optimize_sp Yes no_me No Significant Matrix Effect. Investigate other causes (e.g., instrument performance). me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is standard_addition Consider Standard Addition Method use_sil_is->standard_addition revalidate Re-evaluate Assay Performance standard_addition->revalidate end End: Robust Assay revalidate->end

Caption: A decision tree for troubleshooting matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in biological sample analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and precision of quantitative analysis.

Q2: What are the common causes of matrix effects?

Matrix effects are typically caused by endogenous components of the biological sample, such as phospholipids, salts, and proteins, or by exogenous substances like anticoagulants and dosing vehicles. These components can compete with the analyte for ionization in the mass spectrometer's source, alter the physical properties of the droplets in the electrospray, or coat the ion source, leading to reduced sensitivity.

Q3: How can I determine if my assay is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.

  • Post-Extraction Spike: This is a quantitative method where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What is the difference between absolute and relative matrix effects?

  • Absolute Matrix Effect: This refers to the ion suppression or enhancement observed for an analyte in a single source or lot of a biological matrix compared to a pure standard.

  • Relative Matrix Effect: This describes the variation in the matrix effect observed between different lots or sources of the same biological matrix. High relative matrix effect can lead to poor inter-subject accuracy and precision.

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A SIL-IS is the preferred method for correcting matrix effects whenever feasible. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect can be effectively normalized.

Q6: Can a SIL-IS always correct for matrix effects?

While highly effective, a SIL-IS may not perfectly correct for matrix effects if it does not co-elute exactly with the analyte. This can sometimes occur due to the "deuterium isotope effect" in reversed-phase chromatography, where the deuterated internal standard may have a slightly different retention time than the unlabeled analyte.

Q7: What is the standard addition method and when is it useful?

The standard addition method involves adding known amounts of the analyte to aliquots of the unknown sample. A calibration curve is then generated for that specific sample, and the x-intercept reveals the original concentration of the analyte. This method is particularly useful when a blank matrix is not available or when a suitable SIL-IS cannot be obtained. It effectively compensates for the matrix effect of each individual sample.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts the extent of matrix effects. The following table summarizes the effectiveness of common methods.

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey Considerations
Protein Precipitation (PPT) High (>90%)Low to Moderate. Does not effectively remove phospholipids.Fast, simple, and inexpensive, but often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) Variable (60-90%)Moderate to High. Can provide cleaner extracts than PPT.Selectivity depends on the choice of extraction solvent and pH.
Solid-Phase Extraction (SPE) High (>80%)High. Can effectively remove a wide range of interferences.More complex and time-consuming than PPT, but provides much cleaner samples.
Phospholipid Removal SPE High (>80%)Very High. Specifically designed to remove phospholipids, a major source of matrix effects in plasma/serum.Highly effective for biofluid analysis, leading to reduced ion suppression and improved assay robustness.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process. (This set is used for recovery calculation).

  • Analyze Samples: Inject all samples into the LC-MS system and record the peak areas of the analyte and internal standard.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Evaluate Results: The coefficient of variation (CV%) of the matrix factor across the different lots should be within acceptable limits (typically <15%) to ensure that the relative matrix effect is controlled.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This method helps to identify the regions in the chromatogram where matrix effects occur.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump injector Autosampler lc_pump->injector column Analytical Column injector->column tee Tee Mixer column->tee syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Workflow for a post-column infusion experiment.

  • System Setup:

    • Set up the LC-MS system as usual.

    • Using a tee-union, connect a syringe pump infusing a standard solution of your analyte at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.

  • Establish a Stable Baseline: Begin the infusion and allow the signal for your analyte to stabilize, creating a constant baseline.

  • Inject Blank Matrix: Inject a prepared blank matrix extract onto the LC system.

  • Monitor the Signal: Monitor the analyte's signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement caused by eluting matrix components.

Protocol 3: Protein Precipitation (PPT) for Plasma Samples

A common and rapid method for sample clean-up.

  • Sample Aliquot: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add Precipitation Solvent: Add 300-400 µL of ice-cold acetonitrile or methanol. A 3:1 or 4:1 ratio of solvent to plasma is common.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Protocol 4: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol uses a specialized SPE plate to remove both proteins and phospholipids.

  • Sample Addition: Pipette 100 µL of plasma or serum into the wells of the HybridSPE®-Phospholipid plate.

  • Add Solvent: Add 300 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile). If using an internal standard, it can be added with the solvent.

  • Mix: Mix thoroughly by vortexing the plate for 1-2 minutes. This step precipitates the proteins and allows the phospholipids to bind to the SPE sorbent.

  • Apply Vacuum: Place the plate on a vacuum manifold and apply vacuum (e.g., 10-15 in. Hg) to pull the sample through the packed bed.

  • Collect Filtrate: The collected filtrate is free of proteins and phospholipids and is ready for direct injection or further dilution before LC-MS analysis.

References

Technical Support Center: Minimizing Contamination in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of contamination in their lipidomics workflows.

Troubleshooting Guide: Identifying and Resolving Contamination

Unexpected peaks in your mass spectrometry data can be a significant source of frustration, potentially leading to misinterpretation of results. This guide provides a systematic approach to troubleshooting common contamination issues.

Problem: I am seeing unexpected peaks in my blank injections.

This is a classic sign of contamination originating from your workflow components rather than your sample. The following steps will help you pinpoint the source.

Step 1: Analyze the Contaminant Profile

  • Identify Common Contaminants: Compare the m/z values of the unexpected peaks with a list of known common contaminants. Plasticizers, slip agents, and polymers are frequent culprits.

Table 1: Common Contaminants in Lipidomics and Their m/z Values

Contaminant ClassCompound Name[M+H]⁺[M+Na]⁺[M+K]⁺Common Sources
Phthalates Dibutyl phthalate (DBP)279.1596301.1416317.1155Plastics, tubing, vial caps[1][2]
Di(2-ethylhexyl) phthalate (DEHP)391.2848413.2668429.2407Plastics, flooring, paints[2]
Slip Agents Oleamide282.2800304.2616-Polyethylene bags, plastic labware[1][3]
Erucamide338.3423360.3237-Polypropylene tubes, plastic films
Stearamide284.2953306.2773-Polyethylene films
Polymers Polyethylene Glycol (PEG)Varies (repeating unit of 44.0262 Da)VariesVariesDetergents, personal care products
Polydimethylsiloxane (PDMS)Varies (repeating unit of 74.0188 Da)VariesVariesSepta, personal care products

Step 2: Isolate the Source Through Systematic Elimination

To identify the origin of the contamination, systematically run blank injections, removing or replacing one component of your workflow at a time.

Troubleshooting_Workflow start Start: Unexpected Peaks in Blank solvent_check Inject pure solvent directly (no column) start->solvent_check column_check Install a new, clean column and run blank solvent_check->column_check Peaks persist contaminant_identified Contaminant Source Identified solvent_check->contaminant_identified Peaks disappear (Source: Solvent) vial_check Use a new, pre-cleaned glass vial and run blank column_check->vial_check Peaks persist column_check->contaminant_identified Peaks disappear (Source: Column) autosampler_check Manually inject a blank vial_check->autosampler_check Peaks persist vial_check->contaminant_identified Peaks disappear (Source: Vial/Cap) system_check Clean the MS source and transfer lines autosampler_check->system_check Peaks persist autosampler_check->contaminant_identified Peaks disappear (Source: Autosampler) system_check->contaminant_identified Peaks disappear (Source: MS System) no_change No Change peaks_gone Peaks Disappear

Caption: Troubleshooting decision tree for identifying contamination sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of lipid contamination in the lab?

A1: Lipid contamination can arise from various sources within the laboratory environment. The most prevalent culprits include:

  • Plasticware: Many laboratory consumables are made of plastics that can leach chemicals. Polypropylene tubes, for instance, have been shown to introduce hundreds of contaminant features into samples. Common leached substances include plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and other polymer additives.

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of contaminants that become significant in sensitive lipidomics analyses. Water from purification systems can also be a source if plastic tubing is used.

  • Laboratory Environment: The air in the lab can contain volatile organic compounds and plasticizers that have off-gassed from building materials, furniture, and equipment. These can settle on surfaces and contaminate samples.

  • Personal Care Products: Cosmetics, lotions, and deodorants often contain compounds like siloxanes and PEGs that can be introduced into samples through handling.

  • Instrumentation: Components within the mass spectrometer, such as tubing, seals, and pump components, can leach contaminants over time. The injection port can also accumulate residues.

Q2: How can I minimize contamination from plasticware?

A2: While completely eliminating plasticware may not always be feasible, the following practices can significantly reduce contamination:

  • Use Glass Whenever Possible: Borosilicate glassware is a much safer alternative to plastic for sample preparation and storage as it introduces significantly fewer contaminants.

  • Choose Your Plastics Wisely: If plastic must be used, opt for high-quality polypropylene (PP) from reputable manufacturers, as the level of leached contaminants can vary widely between brands.

  • Pre-clean Plasticware: Before use, rinse plastic tubes and pipette tips with a high-purity solvent that is compatible with your analysis to remove surface contaminants.

  • Avoid Certain Plastics: Polyvinyl chloride (PVC) is a major source of phthalate contamination and should be avoided.

Table 2: Comparison of Contaminants from Glassware vs. Plasticware

Labware TypeNumber of Contaminant Features IntroducedKey Contaminant TypesReference
Borosilicate Glassware with PTFE-lined caps98-
Polypropylene Microcentrifuge Tubes (Brand A)847Primary amides, fatty acid surfactants
Polypropylene Microcentrifuge Tubes (Brand B)2,949Varied plasticizers and polymers

Q3: What is the best way to clean glassware for lipidomics experiments?

A3: A rigorous cleaning protocol is essential to ensure your glassware is free from lipid residues and detergent contaminants.

Experimental Protocol: Glassware Cleaning for Lipidomics

This protocol is designed to remove organic residues and potential contaminants from borosilicate glassware.

Materials:

  • Non-abrasive, phosphate-free laboratory detergent (e.g., Alconox)

  • Hot tap water

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade methanol

  • HPLC-grade acetone

  • HPLC-grade hexane

  • Drying oven or drying rack

  • Aluminum foil (rinsed with hexane)

Procedure:

  • Initial Scrub: Immediately after use, scrub the glassware with a suitable brush and a solution of laboratory detergent in hot tap water.

  • Tap Water Rinse: Thoroughly rinse the glassware six times by filling it completely with warm to hot tap water and emptying it each time.

  • High-Purity Water Rinse: Rinse the glassware six times by filling it completely with high-purity water and emptying it each time.

  • Solvent Rinses (perform in a fume hood):

    • Rinse the glassware three times with HPLC-grade methanol (using a volume approximately 1/10th of the container).

    • Rinse the glassware three times with HPLC-grade acetone.

    • Rinse the glassware three times with HPLC-grade hexane.

  • Drying: Allow the glassware to air dry on a dedicated drying rack or place it in a drying oven at a temperature not exceeding 110°C. Loosely cover the openings with hexane-rinsed aluminum foil to prevent dust contamination.

  • Storage: Store clean glassware in a closed cabinet to protect it from environmental contaminants.

Q4: How can I prepare my mass spectrometer to reduce background noise before a lipidomics run?

A4: System conditioning is crucial for achieving low background noise and high sensitivity.

Experimental Protocol: Mass Spectrometer System Conditioning

Objective: To flush the LC-MS system of contaminants and establish a stable baseline before sample analysis.

Procedure:

  • Solvent Line Flush: Flush all solvent lines with fresh, high-purity mobile phases for at least 30 minutes. Ensure your mobile phase reservoirs are clean glass bottles.

  • Column Equilibration: Install the analytical column and equilibrate it with the initial mobile phase composition for an extended period (e.g., overnight or for several hours) at a low flow rate.

  • Blank Injections: Perform a series of blank injections (typically 5-10) using your sample solvent. This helps to condition the column and identify any residual system contamination.

  • Pooled QC Injections: Inject a pooled quality control (QC) sample multiple times at the beginning of the analytical run. This helps to stabilize the system and provides a reference for data quality throughout the run.

Q5: I suspect my sample preparation is introducing contaminants. What is a good general workflow to follow?

A5: A well-designed sample preparation workflow is critical for minimizing contamination and ensuring data quality.

Lipidomics_Sample_Prep sample_collection Sample Collection (Use pre-cleaned glass vials) storage Storage at -80°C sample_collection->storage homogenization Homogenization (if tissue) (Use glass homogenizer) storage->homogenization extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) (Use glass tubes) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation organic_layer_collection Collect Organic Layer (Use glass Pasteur pipette) phase_separation->organic_layer_collection drying Dry Down under Nitrogen organic_layer_collection->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: A generalized workflow for lipidomics sample preparation emphasizing contamination avoidance.

By implementing these best practices and utilizing the troubleshooting guides, researchers can significantly reduce the risk of contamination in their lipidomics workflows, leading to more accurate and reliable results.

References

Technical Support Center: Enhancing FAHFA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Fatty Acid Hydroxy Fatty Acid (FAHFA) extraction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during FAHFA extraction and analysis.

Q1: Why are my FAHFA recovery rates consistently low?

A1: Low recovery of FAHFAs can be attributed to several factors, given their low abundance in biological samples.[1] Key areas to troubleshoot include:

  • Incomplete Lysis and Extraction: Ensure that the tissue homogenization or cell lysis is complete to allow for efficient lipid extraction. For adipose tissue, mechanical disruption using a Dounce homogenizer is recommended.[2]

  • Suboptimal Solvent Systems: The choice of extraction solvent is critical. While the modified Bligh-Dyer (Chloroform:Methanol) method is widely used, the Methyl-tert-butyl ether (MTBE) method is a comparable and less toxic alternative.[3][4] Ensure the correct ratios of solvents and sample volume are used to achieve proper phase separation.[5]

  • Solid-Phase Extraction (SPE) Issues: SPE is crucial for enriching FAHFAs and removing interfering compounds. However, improper technique can lead to significant loss of the target analytes.

    • Inadequate Conditioning: Failure to properly condition and equilibrate the SPE cartridge can result in poor recovery.

    • Cartridge Overloading: Exceeding the binding capacity of the SPE cartridge will cause the FAHFAs to elute with the wash fractions.

    • Inappropriate Elution Solvent: The elution solvent may not be strong enough to displace the FAHFAs from the sorbent. Ensure the correct solvent and volume are used for elution.

  • Improper Storage: Extracted lipids should be stored at -80°C under an inert gas (e.g., nitrogen or argon) to prevent degradation.

Q2: I am observing high background noise or interfering peaks in my LC-MS analysis. What is the likely cause?

A2: High background noise and interfering peaks are common challenges in FAHFA analysis. Potential sources include:

  • SPE Cartridge Contamination: Silica SPE cartridges can be a significant source of background contamination, particularly for Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs). Pre-washing the SPE cartridges with methanol or a combination of ethyl acetate, methanol, and dichloromethane can help mitigate this issue. Interestingly, Oleic Acid Esters of Hydroxystearic Acids (OAHSAs) tend to have a much lower background signal, making them potentially better markers in some cases.

  • Co-elution of Isobaric Compounds: Other lipid species can have the same mass-to-charge ratio as FAHFAs and may co-elute, leading to misidentification. For example, C16:0 ceramide shares major multiple reaction monitoring (MRM) transitions with PAHSA. Chromatographic conditions should be optimized to ensure proper separation of isomers and isobars.

  • Formation of Fatty Acid Dimers: Under certain LC-MS conditions, fatty acid dimers can form that are isobaric with FAHFAs, leading to their misidentification. Careful validation with authentic standards is crucial to confirm the identity of detected signals.

Q3: How can I differentiate between different FAHFA regio-isomers?

A3: The numerous possible regio-isomers of FAHFAs present a significant analytical challenge. Effective separation and identification rely on:

  • High-Resolution Chromatography: Utilizing appropriate UPLC/HPLC columns, such as C18 columns, is essential for separating regio-isomers. The elution order of isomers can be influenced by the position of the ester bond.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS are critical for identifying the specific fatty acid and hydroxy fatty acid components and, in some cases, for inferring the position of the ester linkage.

  • Use of Authentic Standards: The most reliable way to confirm the identity of a specific regio-isomer is to compare its retention time and fragmentation pattern with that of a commercially available or synthesized authentic standard.

Q4: What are the best practices for choosing and using internal standards for FAHFA quantification?

A4: The use of appropriate internal standards is critical for accurate quantification of FAHFAs.

  • Isotope-Labeled Standards: Stable isotope-labeled standards (e.g., 13C-labeled) are highly recommended. They have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly during extraction, derivatization, and ionization, thus correcting for matrix effects and variations in instrument response.

  • Matching the Analyte: Whenever possible, use an isotope-labeled internal standard that corresponds to the specific FAHFA being quantified. If a direct match is not available, a standard from the same FAHFA family should be used.

  • Timing of Addition: Internal standards should be added to the sample at the very beginning of the extraction procedure to account for any losses during sample preparation.

Data Presentation: Comparison of Extraction Methods

FeatureModified Bligh-Dyer MethodMethyl-tert-butyl ether (MTBE) Method
Principle A liquid-liquid extraction using a chloroform and methanol mixture to partition lipids from the aqueous phase.A liquid-liquid extraction utilizing MTBE and methanol, offering a safer alternative to chloroform.
Efficiency Considered a "gold standard" for lipid extraction with high recovery rates for a broad range of lipids.Provides comparable lipid recovery to the Bligh-Dyer method.
Toxicity Uses chloroform, a toxic and environmentally hazardous solvent.MTBE is less toxic than chloroform, making it a "greener" alternative.
Throughput Can be time-consuming due to multiple steps and phase separation.Amenable to higher-throughput automated extraction protocols.
Sample Types Widely used for various biological matrices including tissues and plasma.Effective for a range of sample types, including plasma and tissues.

Experimental Protocols

Detailed Methodology for FAHFA Extraction from Adipose Tissue (Modified Bligh-Dyer)
  • Homogenization: Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.

  • Internal Standard Addition: Prior to homogenization, add an appropriate amount of 13C-labeled FAHFA internal standard to the chloroform.

  • Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.

  • Lipid Collection: Carefully transfer the lower organic phase to a new glass vial.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further processing.

Detailed Methodology for FAHFA Extraction from Plasma (MTBE Method)
  • Sample Preparation: To 200 µL of plasma in a glass tube, add 1.5 mL of methanol and vortex.

  • Internal Standard Addition: Add an appropriate amount of 13C-labeled FAHFA internal standard to the MTBE before the next step.

  • MTBE Addition: Add 5 mL of MTBE and incubate for 1 hour at room temperature with shaking.

  • Phase Separation Induction: Add 1.25 mL of high-purity water to induce phase separation and incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes.

  • Lipid Collection: The upper organic phase contains the lipids. Carefully transfer this phase to a new glass tube.

  • Drying and Storage: Dry the collected organic phase under a gentle stream of nitrogen and store at -80°C.

Mandatory Visualizations

FAHFA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis Sample Biological Sample (Adipose Tissue or Plasma) Homogenization Homogenization / Lysis Sample->Homogenization Add_IS Add Internal Standard Homogenization->Add_IS Solvent_Extraction Solvent Extraction (Bligh-Dyer or MTBE) Add_IS->Solvent_Extraction Phase_Separation Phase Separation (Centrifugation) Solvent_Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Down Extract Collect_Organic->Dry_Down SPE Solid-Phase Extraction (SPE) Dry_Down->SPE Elute_FAHFA Elute FAHFAs SPE->Elute_FAHFA LC_MS LC-MS/MS Analysis Elute_FAHFA->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for FAHFA extraction and analysis.

FAHFA_Signaling_Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_effects Biological Effects Diet Dietary Intake (e.g., Saturated Fats) FAHFA FAHFAs Diet->FAHFA Endogenous Endogenous Synthesis (Adipocytes) Endogenous->FAHFA GPR120 GPR120 FAHFA->GPR120 GPR40 GPR40 FAHFA->GPR40 Anti_Inflammatory Anti-inflammatory Effects FAHFA->Anti_Inflammatory Glucose_Uptake Increased Glucose Uptake (Adipocytes) GPR120->Glucose_Uptake Insulin Sensitization Insulin_Secretion Enhanced Insulin Secretion (Pancreatic β-cells) GPR40->Insulin_Secretion

Caption: Simplified FAHFA signaling pathway in metabolic regulation.

References

Technical Support Center: Resolving Co-eluting Lipid Species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of co-eluting lipid species by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your lipidomics experiments.

Issue: Poor separation of lipid classes.

Q1: My lipid classes are not separating well using reversed-phase (RP) chromatography. How can I improve this?

A1: Reversed-phase chromatography separates lipids primarily based on their hydrophobicity, which is determined by the length of their fatty acyl chains and the number of double bonds. While individual lipid species within a class can be well-resolved, separation between classes can be challenging. To improve class separation in RP-LC, consider the following:

  • Optimize your gradient: A shallower gradient with a slower increase in the organic solvent composition can improve the resolution between lipids with subtle differences in hydrophobicity.

  • Modify the mobile phase: The choice of organic solvent in your mobile phase can significantly impact selectivity. Common mobile phases are mixtures of water with acetonitrile, methanol, and/or isopropanol. Experimenting with different solvent combinations and additives can alter the elution profile.

  • Consider a different column chemistry: While C18 columns are most common, a C8 or a phenyl-hexyl column may offer different selectivity for certain lipid classes.

  • Employ two-dimensional LC (2D-LC): For complex samples, a 2D-LC setup coupling a normal-phase or HILIC separation (which separates by headgroup polarity) to a reversed-phase separation can provide comprehensive separation.[1]

Q2: I'm using Hydrophilic Interaction Liquid Chromatography (HILIC) to separate lipid classes, but the resolution is poor. What can I do?

A2: HILIC separates lipids based on the polarity of their headgroups, making it an excellent choice for class-based separation.[2] If you are experiencing poor resolution, consider these troubleshooting steps:

  • Ensure proper column equilibration: HILIC requires a stable water layer on the stationary phase for reproducible separation. Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Optimize the water content: The amount of water in the mobile phase is critical for HILIC separation. A minimum of 3% water is generally recommended to maintain the partitioning mechanism. Adjusting the water content in your mobile phase can significantly impact retention and resolution.

  • Check your sample solvent: The injection solvent should be as close as possible to the initial mobile phase conditions, which are typically high in organic solvent. Injecting samples in a solvent with a high water content can lead to peak distortion and poor resolution.

  • Adjust mobile phase pH and buffer concentration: The pH of the mobile phase can affect the charge of both the analyte and the stationary phase, influencing retention. The buffer concentration can also impact retention, with higher concentrations sometimes reducing retention. A good starting point for buffer concentration is 10 mM.

Issue: Co-elution of isobaric and isomeric species.

Q3: I have multiple lipid species with the same mass-to-charge ratio (isobars) eluting at the same time. How can I resolve them?

A3: Resolving isobaric species is a common challenge in lipidomics. Here are several strategies:

  • High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power, such as an Orbitrap or FT-ICR-MS, can often distinguish between isobaric species that have different elemental compositions and therefore slightly different exact masses.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions and analyzing the resulting product ions, you can often differentiate between isobaric lipids. Different lipid classes produce characteristic fragment ions.

  • Chromatographic Optimization: As detailed in Q1 and Q2, optimizing your LC method can often achieve chromatographic separation of isobaric species. Even a partial separation can aid in their identification and quantification.

  • Ion Mobility Spectrometry (IMS): IMS is a post-ionization separation technique that separates ions based on their size, shape, and charge. This can be a powerful tool for separating isobaric lipids that have different three-dimensional structures.[2]

Q4: How can I separate isomeric lipids (lipids with the same chemical formula but different structures)?

A4: Separating isomeric lipids, such as those with double bonds at different positions in the fatty acyl chain, is particularly challenging.

  • Reversed-Phase Chromatography: RP-LC is well-suited for separating many types of isomeric lipids. The position of double bonds can affect the hydrophobicity of the lipid, leading to differences in retention time.

  • Specialized Chromatography: Techniques like silver ion chromatography can be used to separate lipids based on the number and geometry of their double bonds.

  • Tandem Mass Spectrometry (MS/MS): While challenging, specific fragmentation techniques can sometimes provide information about the position of double bonds or the stereochemistry of the molecule.

Frequently Asked Questions (FAQs)

Q5: What is the best method for lipid extraction?

A5: The optimal extraction method depends on the lipid classes of interest and the sample matrix. The two most common methods are the Folch and Bligh-Dyer methods. Both use a mixture of chloroform and methanol to extract lipids. The Folch method generally uses a higher solvent-to-sample ratio and may be more suitable for samples with a high lipid content.

Comparison of Lipid Extraction Methods

FeatureFolch MethodBligh & Dyer Method
Solvent Ratio (Chloroform:Methanol) 2:1 (v/v)Initially 1:2, then adjusted
Sample to Solvent Ratio 1:20 (w/v)1:4 (w/v)
Key Advantage High recovery for a broad range of lipids.[3]Rapid and suitable for samples with high water content.[4]
Consideration Requires larger solvent volumes.May have lower recovery for very nonpolar lipids in fatty samples.

A comparison of five different lipid extraction protocols showed that the Folch and acidified Bligh & Dyer methods resulted in higher overall lipid extraction from human low-density lipoprotein (LDL).

Q6: What are typical LC gradient conditions for lipidomics?

A6: The specific gradient will depend on your column, instrument, and the lipids you are targeting. However, here are some representative examples:

Example Reversed-Phase LC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.05545
30.01090
32.00100
42.00100
43.05545
50.05545
Mobile Phase A: Water/Methanol (1/1, v/v) with 0.1% formic acid and 10 mM ammonium acetate. Mobile Phase B: 2-Propanol with 0.1% formic acid and 10 mM ammonium acetate.

Example HILIC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.099.90.1
2.08020
5.02080
5.199.90.1
8.099.90.1
Mobile Phase A: 95% Acetonitrile, 5% 10 mM ammonium acetate. Mobile Phase B: 50% Acetonitrile, 50% water, 10 mM ammonium acetate.

Q7: How can I confirm that a chromatographic peak corresponds to a single lipid species?

A7: Peak purity can be assessed using a Diode Array Detector (DAD) or a mass spectrometer. A DAD can compare UV spectra across the peak; if the spectra are not identical, the peak is impure. Similarly, a mass spectrometer can reveal different mass spectra across the peak, indicating the presence of multiple components.

Experimental Protocols

Folch Lipid Extraction Method

This protocol is a widely used method for the extraction of total lipids from animal tissues.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Separating funnel

Procedure:

  • Weigh the tissue sample and place it in the homogenizer.

  • Add a 20-fold volume of a 2:1 (v/v) mixture of chloroform:methanol to the tissue (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).

  • Homogenize the sample until a single-phase is formed.

  • Filter the homogenate to remove solid particles.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate in a separating funnel.

  • Mix thoroughly and allow the phases to separate. Centrifugation can be used to facilitate phase separation.

  • The lower phase contains the lipids. Carefully collect the lower chloroform phase, avoiding the upper aqueous phase and the interface.

  • The solvent can be evaporated under a stream of nitrogen to obtain the lipid extract.

Bligh-Dyer Lipid Extraction Method

This method is a rapid procedure suitable for samples with high water content.

Materials:

  • Chloroform

  • Methanol

  • Distilled water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipette

Procedure:

  • For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 10-15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of distilled water and vortex for another minute.

  • Centrifuge the mixture to separate the phases.

  • The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase and collect the lower phase using a Pasteur pipette.

  • The solvent can be evaporated to yield the lipid extract.

Visualizations

Lipid Signaling Pathways

The following diagrams illustrate key signaling pathways involving lipids.

Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Proliferation Proliferation & Survival S1P->Proliferation

Caption: The Sphingolipid Signaling Pathway.

Eicosanoid_Signaling_Pathway cluster_membrane Membrane Phospholipids cluster_pathways Enzymatic Pathways cluster_products Bioactive Eicosanoids MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid Phospholipase A2 COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipidomics_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Separation LC Separation (Reversed-Phase or HILIC) Extraction->Separation Detection Mass Spectrometry (MS and MS/MS) Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis Result Biological Interpretation DataAnalysis->Result

References

Validation & Comparative

Comparative Analysis of 12-PAHSA Levels in Healthy and Diabetic Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 12-Palmitic Acid Hydroxy Stearic Acid (12-PAHSA) levels between healthy and diabetic individuals, supported by available experimental data. It includes detailed methodologies for key experiments and visual representations of associated signaling pathways to facilitate a deeper understanding of the role of this lipid molecule in metabolic health.

Data Presentation: 12-PAHSA Levels

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of bioactive lipids that have been linked to anti-diabetic and anti-inflammatory effects.[1] Research has shown that levels of several PAHSA isomers are reduced in the serum and adipose tissue of insulin-resistant individuals.[2][3][4][5] However, studies directly comparing 12-PAHSA levels in diabetic versus non-diabetic individuals have yielded some conflicting results, which may be influenced by factors such as Body Mass Index (BMI).

One study by Kellerer et al. (2021) did not find a statistically significant difference in the serum concentrations of 12/13-PAHSA between a small cohort of diabetic and non-diabetic adults. It is important to note that in many analytical methods, 12-PAHSA and its isomer 13-PAHSA are not fully separated and are therefore quantified together.

Below is a summary of the quantitative data from the aforementioned study:

Cohort GroupN12/13-PAHSA (nmol/L)
Non-Diabetic20Median: ~0.8
Diabetic8Median: ~0.7

Data adapted from Kellerer et al. (2021). The study reported no statistically significant difference between the two groups for 12/13-PAHSA levels.

It is crucial to consider that other studies have reported a general decrease in total and various individual PAHSA isomers in insulin-resistant subjects, suggesting that lower PAHSA levels may be a biomarker for impaired glucose tolerance. Therefore, the relationship between 12-PAHSA and diabetes warrants further investigation with larger cohort studies to clarify these findings.

Experimental Protocols

The standard method for quantifying 12-PAHSA in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a typical workflow.

Experimental Workflow for 12-PAHSA Quantification

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis serum Serum/Plasma Sample extraction Lipid Extraction (e.g., Folch Method) serum->extraction spe Solid Phase Extraction (SPE) (PAHSA Enrichment) extraction->spe lc Liquid Chromatography (C18 column) spe->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Internal Standards) ms->quant stats Statistical Analysis quant->stats

Caption: Experimental workflow for measuring 12-PAHSA levels.

Detailed Methodologies

1. Lipid Extraction from Serum/Plasma:

  • To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing an internal standard (e.g., 13C-labeled PAHSA).

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until analysis.

2. Solid Phase Extraction (SPE) for PAHSA Enrichment:

  • The dried lipid extract is reconstituted in a suitable solvent.

  • The sample is loaded onto an SPE cartridge.

  • The cartridge is washed with a non-polar solvent to remove neutral lipids.

  • PAHSAs are then eluted with a more polar solvent.

  • The eluate is dried and reconstituted in the LC mobile phase for injection.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation of PAHSA isomers is typically achieved using a C18 reversed-phase column.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode, employing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Signaling Pathways of PAHSAs

PAHSAs exert their beneficial metabolic effects by acting on specific G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.

GPR120 Signaling in Adipocytes

In adipocytes, PAHSAs bind to and activate GPR120, which leads to enhanced insulin-stimulated glucose uptake. This process is crucial for maintaining glucose homeostasis.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 PI3K PI3K GPR120->PI3K Activation PAHSA 12-PAHSA PAHSA->GPR120 Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: 12-PAHSA activates GPR120 in adipocytes.

GPR40 Signaling in Pancreatic β-Cells

In pancreatic β-cells, PAHSAs act on GPR40 to potentiate glucose-stimulated insulin secretion. This is a key mechanism by which these lipids contribute to the regulation of blood glucose levels.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gq11 Gαq/11 GPR40->Gq11 Activation PAHSA 12-PAHSA PAHSA->GPR40 Activation PLC PLC Gq11->PLC Activation IP3 IP3 PLC->IP3 Production ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Stimulation

Caption: 12-PAHSA stimulates insulin secretion via GPR40.

References

A Validated High-Throughput Method for FAHFA Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3][4] As research into their therapeutic potential accelerates, the need for robust and efficient methods for their quantification becomes paramount. This guide provides a detailed comparison of a validated, novel high-throughput method for FAHFA measurement with the original, longer protocol, supported by experimental data and detailed methodologies.

Comparative Analysis of FAHFA Measurement Methods

The transition from traditional, time-intensive protocols to more rapid, high-throughput methods is crucial for advancing FAHFA research, particularly in clinical settings requiring the analysis of numerous samples.[1] The primary evolution in FAHFA analysis has been the significant reduction in liquid chromatography (LC) runtime without compromising the resolution of critical regioisomers.

ParameterOriginal MethodNovel (Faster) MethodKey Advantages of Novel Method
Total Run Time 90 minutes30 minutes3x increase in sample throughput.
Chromatography Isocratic LCIsocratic UPLCMaintained chromatographic resolution of FAHFA regioisomers.
Sample Preparation Standard lipid extraction and 4-hour Solid Phase Extraction (SPE)Optimized lipid extraction and 1-hour SPEReduced sample preparation time and material usage.
Quantitation LC-MS/MS (MRM)LC-MS/MS (MRM)Comparable performance in regioisomer detection and quantitation.
Background Signal Higher background for PAHSAsLower background signal for OAHSAs, making them easier to measure.

Experimental Protocols

The accurate measurement of FAHFAs involves several critical steps, from initial lipid extraction to final detection by mass spectrometry.

Lipid Extraction

This foundational step isolates lipids from biological matrices.

  • Tissue Samples: Samples are homogenized in a solution of chloroform and methanol. Internal standards, such as 13C4-9-PAHSA and 13C18-12-OAHSA, are added to the chloroform prior to extraction for accurate quantification. The mixture is then centrifuged to separate the organic and aqueous phases, with the lipid-containing organic phase being collected.

  • Blood Samples (Serum/Plasma): Samples are added to a mixture of PBS, methanol, and chloroform containing internal standards.

Solid Phase Extraction (SPE)

SPE is employed to enrich the FAHFA fraction from the total lipid extract.

  • A silica SPE cartridge is pre-washed with ethyl acetate and conditioned with hexane.

  • The dried lipid extract is reconstituted in chloroform and applied to the cartridge.

  • Neutral lipids are eluted using a solution of 5% ethyl acetate in hexane.

  • The FAHFA fraction is then eluted with ethyl acetate.

  • The faster protocol utilizes positive pressure (nitrogen) to expedite solvent passage through the cartridge, reducing this step from 4 hours to 1 hour.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The final step involves the separation and detection of FAHFA isomers.

  • Original Method: Utilized a 90-minute isocratic LC method on a Luna C18(2) column to resolve PAHSA isomers.

  • Novel Faster Method: Employs a 30-minute isocratic flow on an Acquity UPLC BEH C18 column. The mobile phase consists of methanol and water with ammonium acetate and ammonium hydroxide.

  • Detection: Multiple reaction monitoring (MRM) is used for targeted quantification of specific FAHFAs, with one quantifier and one or two qualifier transitions per analyte.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved in FAHFA analysis and their biological context, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Chloroform/Methanol Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Lipid Extraction->Solid Phase Extraction (SPE) Enrichment FAHFA Fraction FAHFA Fraction Solid Phase Extraction (SPE)->FAHFA Fraction LC Separation UPLC/HPLC Separation FAHFA Fraction->LC Separation Injection MS/MS Detection Mass Spectrometry (MRM) LC Separation->MS/MS Detection Ionization Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification G cluster_pathway FAHFA Signaling in Adipocytes FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to Signaling Cascade Signaling Cascade GPR120->Signaling Cascade Activates GLUT4 Translocation GLUT4 Translocation Signaling Cascade->GLUT4 Translocation Promotes Anti-inflammatory Effects Anti-inflammatory Effects Signaling Cascade->Anti-inflammatory Effects Mediates Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Enhances

References

A Comparative Guide to 12-PAHSA and Other Anti-Inflammatory Lipids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

BOSTON, MA – November 27, 2025 – In the rapidly evolving field of inflammatory research and drug development, a comprehensive understanding of the diverse array of endogenous anti-inflammatory lipids is paramount. This guide provides an objective comparison of 12-Palmitic acid-Hydroxy Stearic Acid (12-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, with other key anti-inflammatory lipid mediators, including resolvins, lipoxins, and protectins. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Executive Summary

Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. Endogenous lipid mediators that actively resolve inflammation are of significant therapeutic interest. This guide focuses on 12-PAHSA and compares its anti-inflammatory properties and mechanisms of action with those of well-characterized specialized pro-resolving mediators (SPMs), such as Resolvin D1, Lipoxin A4, and Protectin D1. While direct comparative quantitative data between 12-PAHSA and SPMs is still emerging, this guide synthesizes available information to provide a valuable resource for the research community.

Comparative Analysis of Anti-Inflammatory Lipids

The anti-inflammatory potency of lipid mediators can be assessed through various in vitro and in vivo assays. Below is a summary of available quantitative data, primarily focusing on the more extensively studied 9-PAHSA as a proxy for the PAHSA family, and prominent members of the SPM families.

Lipid MediatorTarget Receptor(s)In Vitro Anti-Inflammatory Activity (IC50/EC50)In Vivo Anti-Inflammatory Activity
9-PAHSA GPR120, GPR40, CCR6, CCR7, CXCR4, CXCR5IC50: 1.7 µM (CCR6), 3.2 µM (CCR7), 3.9 µM (CXCR4), 19 µM (CXCR5) for antagonism.[1] Weak GPR120 agonism (IC50: 19 µM).[1] Reduces LPS-induced CXCL10, MIP-1 beta, and MCP secretion in high concentrations (10-100 µM).[2]Reduces adipose tissue inflammation in high-fat diet-fed mice.[3]
Resolvin E1 (RvE1) ChemR23, BLT1Potently inhibits human neutrophil transmigration.Reduces neutrophil infiltration in murine peritonitis at nanogram doses.[4]
Resolvin D1 (RvD1) GPR32, ALX/FPR2Reduces production of pro-inflammatory cytokines in macrophages.Attenuates neutrophil infiltration in zymosan-induced peritonitis.
Lipoxin A4 (LXA4) ALX/FPR2Inhibits neutrophil chemotaxis (IC50 ~1 nM).Reduces neutrophil infiltration in various inflammation models.
Protectin D1 (PD1) GPR37Attenuates human neutrophil transmigration by ~50% at 10 nM.Potently reduces polymorphonuclear leukocyte (PMN) infiltration (~40% at 1 ng/mouse) in peritonitis.

Note: The presented data is a synthesis from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions. The potency of these lipids can vary significantly depending on the experimental model and the specific inflammatory readout being measured.

Signaling Pathways

The anti-inflammatory effects of these lipid mediators are initiated by their binding to specific G-protein coupled receptors (GPCRs), which triggers downstream signaling cascades that ultimately suppress pro-inflammatory gene expression and promote resolution of inflammation.

12-PAHSA Signaling

12-PAHSA, and more broadly PAHSAs, exert their anti-inflammatory effects in part through the activation of GPR120. This signaling pathway is known to inhibit the pro-inflammatory NF-κB pathway, a central regulator of inflammatory gene expression.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAHSA 12-PAHSA GPR120 GPR120 PAHSA->GPR120 Binds Beta_Arrestin_2 β-Arrestin-2 GPR120->Beta_Arrestin_2 Recruits TAK1 TAK1 Beta_Arrestin_2->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB->Inflammatory_Genes Promotes Transcription

Figure 1: 12-PAHSA signaling through GPR120 to inhibit the NF-κB pathway.

Resolvin E1 (RvE1) Signaling

Resolvin E1 primarily signals through the ChemR23 receptor, leading to the inhibition of the NF-κB pathway and a reduction in the production of pro-inflammatory cytokines. It can also interact with the BLT1 receptor, antagonizing the effects of the pro-inflammatory leukotriene B4.

RvE1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RvE1 Resolvin E1 ChemR23 ChemR23 RvE1->ChemR23 Binds Gi Gi ChemR23->Gi Activates PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Activates NFkappaB_Inhibition Inhibition of NF-κB Activation PI3K_Akt->NFkappaB_Inhibition Leads to Inflammatory_Response Decreased Pro-inflammatory Cytokine Production NFkappaB_Inhibition->Inflammatory_Response

Figure 2: Resolvin E1 signaling via the ChemR23 receptor.

Lipoxin A4 (LXA4) Signaling

Lipoxin A4 binds to the ALX/FPR2 receptor, which can initiate multiple downstream pathways, including the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis of apoptotic cells, key processes in the resolution of inflammation.

LXA4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LXA4 Lipoxin A4 ALX_FPR2 ALX/FPR2 LXA4->ALX_FPR2 Binds G_Protein G-protein ALX_FPR2->G_Protein Activates Effector_Pathways Downstream Effector Pathways G_Protein->Effector_Pathways Modulates Resolution Inhibition of Neutrophil Chemotaxis Stimulation of Macrophage Phagocytosis Effector_Pathways->Resolution

Figure 3: Lipoxin A4 signaling through the ALX/FPR2 receptor.

Protectin D1 (PD1) Signaling

Protectin D1 has been shown to signal through the GPR37 receptor in macrophages. This interaction leads to an increase in intracellular calcium, which is linked to enhanced phagocytosis and a shift towards an anti-inflammatory cytokine profile.

PD1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PD1 Protectin D1 GPR37 GPR37 PD1->GPR37 Binds Ca_Increase Increased Intracellular Ca2+ GPR37->Ca_Increase Triggers Phagocytosis Enhanced Phagocytosis Ca_Increase->Phagocytosis Cytokine_Shift Shift to Anti-inflammatory Cytokine Profile Ca_Increase->Cytokine_Shift

Figure 4: Protectin D1 signaling via the GPR37 receptor in macrophages.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for two common assays used to evaluate the anti-inflammatory properties of lipid mediators.

In Vitro: LPS-Stimulated Macrophage Assay

This assay is widely used to assess the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharide (LPS).

Experimental Workflow

LPS_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in 24-well plate) Pretreat 2. Pretreat with lipid mediator (various concentrations) for 1 hour Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant 4. Collect supernatant Stimulate->Collect_Supernatant Measure_Cytokines 5. Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Collect_Supernatant->Measure_Cytokines

Figure 5: Workflow for the in vitro LPS-stimulated macrophage assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the lipid mediator (e.g., 12-PAHSA, Resolvin D1) or vehicle control. Incubate for 1 hour.

  • Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo: Zymosan-Induced Peritonitis in Mice

This model is a well-established method for studying acute inflammation and the resolution phase, allowing for the quantification of leukocyte infiltration into the peritoneal cavity.

Experimental Workflow

Peritonitis_Workflow Inject_Lipid 1. Administer lipid mediator (e.g., i.p. or i.v.) or vehicle Induce_Peritonitis 2. Induce peritonitis with intraperitoneal zymosan A (e.g., 1 mg/mouse) Inject_Lipid->Induce_Peritonitis Incubate 3. Incubate for a defined period (e.g., 4 hours) Induce_Peritonitis->Incubate Peritoneal_Lavage 4. Perform peritoneal lavage with cold PBS Incubate->Peritoneal_Lavage Cell_Quantification 5. Quantify total and differential leukocyte counts Peritoneal_Lavage->Cell_Quantification

Figure 6: Workflow for the in vivo zymosan-induced peritonitis model.

Detailed Protocol:

  • Animal Model: Use male C57BL/6 mice (8-12 weeks old).

  • Lipid Mediator Administration: Administer the lipid mediator (e.g., 12-PAHSA, Lipoxin A4) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose.

  • Induction of Peritonitis: Shortly after lipid administration, inject 1 mg of zymosan A suspended in sterile saline intraperitoneally into each mouse.

  • Inflammation Period: House the mice for a specified period, typically 4 hours, to allow for the inflammatory response to develop.

  • Peritoneal Lavage: Euthanize the mice and expose the peritoneal cavity. Inject 5 mL of ice-cold phosphate-buffered saline (PBS) into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.

  • Leukocyte Quantification: Centrifuge the collected lavage fluid to pellet the cells. Resuspend the cell pellet in a known volume of PBS. Determine the total number of leukocytes using a hemocytometer. Perform differential cell counts (e.g., neutrophils, macrophages) on cytospin preparations stained with a Diff-Quik stain.

Conclusion and Future Directions

The field of anti-inflammatory and pro-resolving lipid mediators holds immense promise for the development of novel therapeutics. While SPMs like resolvins, lipoxins, and protectins are potent regulators of inflammation with well-defined mechanisms, the emerging family of FAHFAs, including 12-PAHSA, presents a new and exciting avenue of investigation.

This guide highlights the current understanding of the comparative anti-inflammatory profiles of these lipid classes. A critical next step for the field will be to conduct direct, head-to-head comparative studies to quantitatively assess the potency of PAHSAs relative to SPMs in standardized in vitro and in vivo models of inflammation. Such data will be invaluable for guiding future drug development efforts aimed at harnessing the therapeutic potential of these endogenous anti-inflammatory molecules.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are summaries and should be supplemented with detailed, peer-reviewed literature.

References

A Researcher's Guide to Navigating the Landscape of Lipid Analysis: A Cross-Validation of Leading Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of lipids is paramount to unraveling complex biological processes and advancing therapeutic interventions. The choice of analytical platform can significantly impact the quality and scope of lipidomic data. This guide provides an objective comparison of the three major analytical platforms for lipid analysis—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data to inform your selection process.

This comprehensive guide delves into the performance characteristics, experimental protocols, and underlying principles of each platform, offering a clear perspective on their respective strengths and limitations. By presenting quantitative data in accessible tables and illustrating complex workflows with detailed diagrams, this document aims to empower researchers to make informed decisions for their specific lipid analysis needs.

At a Glance: Performance of a Lipid Analysis Platforms

The selection of an analytical platform for lipid analysis is a critical decision that hinges on the specific research goals, the lipid classes of interest, and the required analytical performance. LC-MS, GC-MS, and NMR each offer a unique combination of sensitivity, selectivity, and quantitative capability. The following tables summarize key performance metrics to facilitate a direct comparison of these powerful techniques.

Table 1: Quantitative Performance Characteristics of LC-MS for Lipid Analysis
Lipid ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
Phospholipids>0.99[1]~1 pmol[2]6.12 ng/mL[3]<15%[4]
Sphingolipids>0.99[1]~1 pmol-<20%
Glycerolipids>0.99~1 pmol-<20%
Fatty Acids>0.981.5 ng/mL6.12 ng/mL<15%
Sterols>0.99--<20%

Note: Values are indicative and can vary based on the specific lipid species, matrix, and instrumentation.

Table 2: Quantitative Performance Characteristics of GC-MS for Fatty Acid Analysis
Fatty AcidLinearity (R²)Limit of Detection (LOD) (pg)Limit of Quantification (LOQ) (pg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Lauric acid (12:0)>0.99134.86.2
Myristic acid (14:0)>0.99134.55.9
Palmitic acid (16:0)>0.99134.25.5
Stearic acid (18:0)>0.99134.15.3
Oleic acid (18:1n-9)>0.99265.16.8
Linoleic acid (18:2n-6)>0.99265.57.2
Arachidonic acid (20:4n-6)>0.995156.88.9
Eicosapentaenoic acid (20:5n-3)>0.995157.29.5
Docosahexaenoic acid (22:6n-3)>0.995158.110.5

Data synthesized from representative studies. Values can vary based on the derivatization method, instrument, and matrix.

Table 3: Quantitative Performance Characteristics of NMR for Lipid Analysis
ParameterPerformance
Precision (%RSD) 2%
Linearity Excellent over a wide dynamic range
Limit of Quantification (LOQ) ~0.3 mM
Accuracy High, as it can be a primary ratio method
Dynamic Range Wide

NMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical standards for every analyte.

Experimental Workflows: A Visual Guide

To provide a clearer understanding of the practical steps involved in each analytical approach, the following diagrams illustrate the typical experimental workflows from sample preparation to data analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch, MTBE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Identification) LC->MS Processing Data Processing (Peak Picking, Alignment) MS->Processing Quant Quantification & Statistical Analysis Processing->Quant

Caption: Experimental workflow for LC-MS based lipid analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Adipose Tissue) Extraction Lipid Extraction & Saponification Sample->Extraction Deriv Derivatization (e.g., FAMEs) Extraction->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection & Identification) GC->MS Processing Data Processing (Peak Integration) MS->Processing Quant Quantification & Statistical Analysis Processing->Quant

Caption: Experimental workflow for GC-MS based fatty acid analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum, Tissue Extract) Extraction Lipid Extraction Sample->Extraction Solvent Resuspension in Deuterated Solvent Extraction->Solvent NMR NMR Spectroscopy (1D & 2D Experiments) Solvent->NMR Processing Spectral Processing (Phasing, Baseline Correction) NMR->Processing Quant Signal Integration & Quantification Processing->Quant

Caption: Experimental workflow for NMR based lipid analysis.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of high-quality lipidomic research. This section provides detailed, representative experimental protocols for each of the discussed analytical platforms.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Lipidomics
  • Lipid Extraction (Folch Method)

    • Homogenize the biological sample (e.g., 100 µL of plasma) with a 2:1 (v/v) chloroform:methanol solution.

    • Vortex the mixture vigorously for 2 minutes.

    • Add a 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 90:10 isopropanol:acetonitrile).

  • LC Separation

    • Column: A reversed-phase C18 column is commonly used for separating lipids based on their hydrophobicity.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile/water (90:10:0.1) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-55 °C.

  • MS Detection

    • Ionization: Electrospray ionization (ESI) is most common, operated in both positive and negative ion modes to detect a wide range of lipid classes.

    • Mass Analyzer: High-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) or Orbitrap are preferred for accurate mass measurements and lipid identification.

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for untargeted lipidomics.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
  • Lipid Extraction and Saponification

    • Extract total lipids from the sample using a method like the Folch procedure described above.

    • Saponify the extracted lipids by heating with a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs)

    • To the saponified sample, add a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the free fatty acids into their more volatile methyl esters.

    • Extract the FAMEs with a non-polar solvent like hexane.

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

  • GC Separation

    • Column: A polar capillary column (e.g., DB-23, TR-FAME) is typically used for the separation of FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection is common for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program starts at a low temperature (e.g., 50-100 °C), ramps up to a higher temperature (e.g., 250 °C), and holds for a period to ensure elution of all analytes.

  • MS Detection

    • Ionization: Electron ionization (EI) is the standard method, providing characteristic fragmentation patterns for FAME identification.

    • Mass Analyzer: A quadrupole mass analyzer is commonly used.

    • Acquisition Mode: Selected ion monitoring (SIM) can be used for targeted analysis to increase sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Lipid Profiling
  • Lipid Extraction

    • Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Dry the lipid extract completely.

  • Sample Preparation for NMR

    • Re-dissolve the dried lipid extract in a deuterated solvent, typically deuterated chloroform (CDCl3) containing an internal standard such as tetramethylsilane (TMS).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.

    • Experiments:

      • 1D ¹H NMR: Provides a quantitative overview of the major lipid classes and fatty acid composition. Key signals include those from terminal methyl groups, methylene groups, and protons on the glycerol backbone.

      • 1D ¹³C NMR: Offers detailed structural information, particularly about the fatty acyl chains.

      • 2D NMR (e.g., COSY, HSQC): Used for unambiguous assignment of overlapping signals and detailed structural elucidation.

  • Data Processing and Quantification

    • Apply phasing and baseline correction to the acquired spectra.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

    • Integrate the areas of specific NMR signals corresponding to different lipid components. The concentration of each component is proportional to its integral value relative to the integral of the known amount of the internal standard.

Cross-Validation and Concluding Remarks

While each platform has its distinct advantages, a multi-platform approach can provide the most comprehensive and robust characterization of the lipidome. For instance, the high sensitivity of LC-MS can be complemented by the detailed structural information and absolute quantification capabilities of NMR. Similarly, GC-MS remains a gold standard for the sensitive and specific analysis of fatty acids, and its findings can be validated by LC-MS analysis of the same samples.

The choice of the optimal analytical platform is a critical step in any lipidomics study. By carefully considering the performance characteristics, experimental workflows, and the specific research question at hand, researchers can select the most appropriate technology to generate high-quality, reliable, and impactful data. This guide serves as a foundational resource to navigate these choices and to foster best practices in the field of lipid analysis.

References

Isomer-Specific Effects on Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of PAHSA Isomers for Researchers and Drug Development Professionals

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their potential therapeutic benefits in metabolic and inflammatory diseases. As research progresses, it has become evident that the specific isomeric form of a PAHSA molecule—both its regioisomerism and stereoisomerism—plays a crucial role in determining its biological activity. This guide provides a comparative analysis of the bioactivities of different PAHSA isomers, supported by experimental data, to aid researchers and drug development professionals in this burgeoning field.

PAHSAs have demonstrated beneficial effects on glucose metabolism and inflammation, but these effects are not uniform across all isomers.[1] Notably, the position of the palmitic acid ester on the hydroxystearic acid backbone (regioisomerism) and the stereochemistry at the hydroxyl group (stereoisomerism) significantly influence their biological functions.[2]

For instance, both 5-PAHSA and 9-PAHSA have been shown to improve glucose tolerance in vivo.[2] However, their mechanisms and efficacy can differ. Furthermore, the stereoisomers of 9-PAHSA, S-9-PAHSA and R-9-PAHSA, exhibit distinct activities. S-9-PAHSA is more potent in potentiating glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake compared to R-9-PAHSA.[1] In contrast, both stereoisomers appear to possess anti-inflammatory properties.[1] This highlights the stereospecificity of PAHSA interaction with metabolic signaling pathways.

The anti-inflammatory actions of PAHSAs are also well-documented. 9-PAHSA, for example, can attenuate the production of pro-inflammatory cytokines by macrophages and inhibit the maturation of dendritic cells. These effects contribute to its protective role in inflammatory conditions such as colitis.

Quantitative Comparison of PAHSA Isomer Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of different PAHSA isomers from various studies.

Table 1: Comparison of PAHSA Isomer Effects on Glucose Metabolism

IsomerAssayModel SystemKey FindingReference
5-PAHSA Glucose Tolerance TestHigh-fat diet-fed miceImproved glucose tolerance
9-PAHSA Glucose Tolerance TestHigh-fat diet-fed miceImproved glucose tolerance
Glucose-Stimulated Insulin Secretion (GSIS)Mouse isletsPotentiated GSIS
Insulin-Stimulated Glucose Uptake3T3-L1 adipocytesEnhanced glucose uptake
S-9-PAHSA Glucose-Stimulated Insulin Secretion (GSIS)Human and mouse isletsPotentiated GSIS
Insulin-Stimulated Glucose Uptake3T3-L1 adipocytesPotentiated glucose uptake
R-9-PAHSA Glucose-Stimulated Insulin Secretion (GSIS)Human and mouse isletsNo significant potentiation of GSIS
Insulin-Stimulated Glucose Uptake3T3-L1 adipocytesNo significant potentiation of glucose uptake

Table 2: Comparison of PAHSA Isomer Effects on Inflammation

IsomerAssayModel SystemKey FindingReference
9-PAHSA Cytokine production (LPS-stimulated)MacrophagesReduced pro-inflammatory cytokine production
Dendritic cell maturation (LPS-stimulated)Bone marrow-derived dendritic cellsInhibited maturation
Colitis modelDSS-treated miceReduced disease severity and inflammation
S-9-PAHSA LPS-induced chemokine and cytokine expressionImmune cellsAttenuated expression and secretion
R-9-PAHSA LPS-induced chemokine and cytokine expressionImmune cellsAttenuated expression and secretion

Signaling Pathways of PAHSA Isomers

The biological effects of PAHSAs are mediated through various signaling pathways, with G protein-coupled receptors (GPCRs) playing a central role. GPR120 and GPR40 have been identified as key receptors for PAHSAs. The activation of these receptors can trigger downstream signaling cascades that influence insulin secretion, glucose uptake, and inflammatory responses.

For example, in adipocytes, PAHSAs are thought to signal through GPR120 to enhance insulin-stimulated glucose uptake. The activation of GPR120 by 9-PAHSA has also been linked to the browning of white adipose tissue, a process that can increase energy expenditure. In pancreatic β-cells, GPR40 activation by PAHSAs can potentiate glucose-stimulated insulin secretion.

The anti-inflammatory effects of 9-PAHSA have been shown to be partially dependent on GPR120. By activating GPR120, 9-PAHSA can inhibit lipopolysaccharide (LPS)-induced inflammatory signaling pathways, such as the NF-κB pathway.

PAHSA_Signaling_Pathways cluster_metabolic Metabolic Effects cluster_inflammatory Anti-inflammatory Effects PAHSA_meta PAHSA Isomers (e.g., 9-PAHSA, S-9-PAHSA) GPR120_adipo GPR120 (Adipocytes) PAHSA_meta->GPR120_adipo GPR40_beta GPR40 (Pancreatic β-cells) PAHSA_meta->GPR40_beta Insulin_Signaling Enhanced Insulin Signaling GPR120_adipo->Insulin_Signaling GSIS Increased GSIS GPR40_beta->GSIS Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake PAHSA_inflam PAHSA Isomers (e.g., 9-PAHSA) GPR120_immune GPR120 (Immune Cells) PAHSA_inflam->GPR120_immune NFkB_pathway Inhibition of NF-κB Pathway GPR120_immune->NFkB_pathway Cytokine_Reduction Decreased Pro-inflammatory Cytokine Production NFkB_pathway->Cytokine_Reduction GSIS_Workflow Islet_Isolation Isolate and Culture Pancreatic Islets Pre_incubation Pre-incubate in Low-Glucose Buffer Islet_Isolation->Pre_incubation Treatment Incubate with Low/High Glucose +/- PAHSA Isomer Pre_incubation->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Insulin_Quantification Quantify Insulin (ELISA/RIA) Supernatant_Collection->Insulin_Quantification Data_Analysis Analyze and Compare Insulin Secretion Insulin_Quantification->Data_Analysis

References

The Gold Standard Debate: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. However, a crucial choice exists within this category: deuterated (²H or D) versus carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and guide the selection of the optimal internal standard for your analytical needs.

The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer. This ensures accurate correction for any variability that may occur. While both deuterated and ¹³C-labeled compounds serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.

Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] Because the mass difference is distributed throughout the carbon backbone of the molecule, the physicochemical properties such as polarity and hydrophobicity remain virtually identical to the native compound.[1]

In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][3] This phenomenon, known as the "isotope effect," arises from the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[4] This can alter the molecule's interaction with the stationary phase. This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.

Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms. Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions. This loss of the isotopic label can compromise the integrity of the standard and lead to inaccurate results.

Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, represent a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.

Quantitative Data Summary

While direct head-to-head comparative studies for the same analyte under identical conditions are not always readily available in a single publication, a review of high-quality validation studies consistently demonstrates the superior performance of ¹³C-labeled internal standards. The following tables summarize typical validation parameters for the quantification of analytes using either deuterated or ¹³C-labeled internal standards, synthesized from various sources.

Table 1: Performance Characteristics of a Deuterated Internal Standard (d₄-CML) Method for Nε-(carboxymethyl)lysine (CML) Quantification in Human Plasma

Validation ParameterResult
Linearity (r²)>0.99
Accuracy (Recovery %)93.22 - 97.42%
Precision (Intra-day RSD)3.32%
Precision (Inter-day RSD)3.14%
Lower Limit of Quantification (LLOQ)0.16 µM

Table 2: Performance Characteristics of a ¹³C-Labeled Internal Standard Method for AGE Quantification

(Note: Data from a study on ¹³C-labeled creatinine-derived AGEs, demonstrating the high accuracy and precision achievable with ¹³C standards.)

Validation ParameterResult
Accuracy (Recovery %)97 - 118%
Precision (RSD)<14%

Table 3: Comparison of Retention Time Differences for Amphetamine and its Stable Isotope-Labeled Internal Standards

Internal StandardNumber of Deuterium AtomsRetention Time Difference (Analyte - IS)
¹³C₆-Amphetamine0No observable difference
d₃-Amphetamine3Noticeable shift
d₅-Amphetamine5Increased shift
d₈-Amphetamine8Significant shift
d₁₁-Amphetamine11Largest observed shift

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the ¹³C- or deuterated internal standard solution at a known concentration.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient elution program is used to separate the analyte from other matrix components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Deuterated Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.

      • ¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is generated by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (Deuterated or ¹³C-labeled) Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A generalized experimental workflow for quantitative analysis using stable isotope-labeled internal standards.

chromatographic_behavior cluster_deuterated Deuterated Internal Standard cluster_13C ¹³C-Labeled Internal Standard start end start->end Retention Time d_IS Analyte-D d_Analyte Analyte c_IS Analyte + ¹³C-IS

Caption: Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards relative to the analyte.

Conclusion: Investing in Data Integrity

While deuterated internal standards can be utilized to develop acceptable and validated analytical methods, and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations. The potential for chromatographic shifts and isotopic instability necessitates thorough method validation to ensure these factors do not compromise the accuracy and reliability of the results.

For the most demanding applications, particularly in regulated environments such as drug development and clinical trials where data integrity is paramount, the investment in ¹³C-labeled internal standards is highly recommended. Their superior performance in co-elution, isotopic stability, and compensation for matrix effects provides a more robust and theoretically sound approach, ultimately leading to higher quality and more reliable quantitative data.

References

A Researcher's Guide to FAHFA Quantification: An Inter-Laboratory Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current methodologies for the quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) reveals a landscape dominated by Liquid Chromatography-Mass Spectrometry (LC-MS). While a formal inter-laboratory comparison study with standardized samples has yet to be published, a review of established protocols provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes and compares the experimental approaches from leading laboratories to highlight best practices and critical challenges in the field.

The quantification of FAHFAs, a class of lipids with anti-diabetic and anti-inflammatory properties, presents unique analytical hurdles. These challenges primarily stem from the low abundance of these molecules in biological matrices and the existence of numerous structurally similar regioisomers.[1][2] Consequently, robust and sensitive analytical methods are paramount for accurate biological assessment.

Comparative Analysis of Experimental Protocols

The prevailing method for FAHFA quantification is targeted analysis using triple quadrupole mass spectrometers, which offers high sensitivity and specificity.[1][3] The workflow can be broadly categorized into three main stages: lipid extraction, solid-phase extraction (SPE) for enrichment, and LC-MS/MS analysis. Below is a comparative summary of the methodologies employed.

Table 1: Comparison of Lipid Extraction and Solid-Phase Extraction (SPE) Protocols
Parameter"Standard" Protocol"Faster" ProtocolKey Considerations
Lipid Extraction Bligh-Dyer method (chloroform/methanol/water)[3]Bligh-Dyer method (chloroform/methanol/water)Ensure phase ratios are maintained for efficient extraction.
SPE Sorbent Silica cartridgeSilica cartridgeSPE cartridges can be a significant source of background signal for certain FAHFAs, particularly PAHSAs.
SPE Wash Solvent 95:5 hexane:ethyl acetate5% ethyl acetate in hexanePre-washing the SPE cartridge with ethyl acetate and including additional wash steps can mitigate background contamination.
SPE Elution Solvent Ethyl acetateEthyl acetate---
SPE Processing Gravity or vacuum manifoldPositive pressure (e.g., nitrogen gas)Positive pressure can significantly reduce the time required for the SPE step from approximately 4 hours to 1 hour.
Table 2: Comparison of LC-MS/MS Parameters
Parameter"Standard" 90-min Method"Faster" 30-min MethodKey Considerations
LC Column Phenomenex Luna C18(2) (3 µm, 250 × 2.0 mm)Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)The choice of column is critical for resolving regioisomers. The longer column provides high resolution but at the cost of a long run time.
Mobile Phase 93:7 methanol:water with 5 mM ammonium acetate and 0.01% ammonium hydroxide93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxideIsocratic flow is often used to achieve baseline separation of isomers.
Flow Rate 0.2 mL/min0.2 mL/min---
Run Time 90-120 minutes30 minutesThe faster method offers comparable performance for regioisomer detection and quantification while significantly increasing throughput.
MS Detection Negative Ion Mode MRMNegative Ion Mode MRMMultiple Reaction Monitoring (MRM) is used for targeted quantification, typically with one quantifier and one or two qualifier transitions per FAHFA.

Detailed Experimental Protocols

Lipid Extraction (Bligh-Dyer Method)

For tissue samples, homogenization is performed in a mixture of chloroform and methanol. For plasma or serum, the sample is added to a mixture of phosphate-buffered saline (PBS), methanol, and chloroform. An internal standard, preferably a 13C-labeled FAHFA, is added prior to extraction. After centrifugation to separate the phases, the organic (bottom) layer containing the lipids is collected and dried under a stream of nitrogen.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

The dried lipid extract is reconstituted in a small volume of chloroform and loaded onto a pre-conditioned silica SPE cartridge. Neutral lipids are washed from the column using a low-polarity solvent mixture, typically hexane with a small percentage of ethyl acetate. The FAHFAs are then eluted with a more polar solvent, such as pure ethyl acetate. The eluate is dried and reconstituted in the LC-MS running buffer for analysis.

Key Analytical Challenges and Solutions

A significant challenge in FAHFA analysis is the presence of background signals, particularly for Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs). Research has shown that the silica SPE cartridges themselves can be a major source of this contamination. To address this, pre-washing the cartridges with ethyl acetate and performing additional wash steps during the SPE protocol is recommended. Interestingly, Oleic Acid Esters of Hydroxystearic Acids (OAHSAs) have been found to have a much lower background signal, making them potentially better markers for FAHFA levels in blood.

Another critical issue is the potential for misidentification. Certain ceramides can interfere with the detection of 5-PAHSA, as they share major MRM transitions. Furthermore, recent studies have highlighted that isobaric fatty acid dimers can form in the mass spectrometer source and be mistakenly identified as FAHFAs in untargeted metabolomics studies. Careful chromatographic separation and validation with authentic standards are crucial to avoid such misinterpretations.

Visualizing the Workflow and Analytical Challenges

To further clarify the experimental process and the analytical hurdles, the following diagrams are provided.

FAHFA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Plasma) Extraction Lipid Extraction (Bligh-Dyer Method) Sample->Extraction Add Internal Standard SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE Enrichment LC_MS LC-MS/MS Analysis (Reversed-Phase C18) SPE->LC_MS Analysis of FAHFA Fraction Data Data Processing (Quantification) LC_MS->Data Analytical_Challenge cluster_ms Mass Spectrometer Ion Source cluster_output Analytical Output FA Free Fatty Acids (FFAs) in high concentration Dimer Isobaric FA Dimer (Artifact) FA->Dimer Forms in-source MS Mass Analyzer Dimer->MS m/z is identical to FAHFA FAHFA Endogenous FAHFA (Low abundance) FAHFA->MS Result Potential Misidentification MS->Result

References

Validating 12-PAHSA as a Biomarker for Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, necessitates reliable and early biomarkers for effective diagnosis and management. This guide provides a comprehensive comparison of 12-palmitic acid-9-hydroxy-stearic acid (12-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, with established biomarkers for metabolic syndrome: high-sensitivity C-reactive protein (hs-CRP), leptin, and adiponectin.

Performance Comparison of Biomarkers for Metabolic Syndrome

The following tables summarize quantitative data on the circulating levels of 12-PAHSA, hs-CRP, leptin, and adiponectin in healthy individuals versus those with metabolic syndrome or insulin resistance. While direct diagnostic performance metrics for 12-PAHSA in metabolic syndrome are not yet widely established in the literature, the significant differences in its circulating concentrations suggest its potential as a valuable biomarker.

Table 1: Circulating Levels of 12-PAHSA in Insulin-Sensitive vs. Insulin--Resistant Individuals

BiomarkerGroupMean Concentration (ng/mL)Fold ChangeReference
12-PAHSAInsulin-Sensitive~3.5-[1]
Insulin-Resistant~1.5~2.3x decrease[1]

Table 2: Circulating Levels of Established Biomarkers in Healthy vs. Metabolic Syndrome Individuals

BiomarkerGroupMean ConcentrationReference
hs-CRPHealthy0.79 mg/L[2]
Metabolic Syndrome1.06 mg/L[2]
LeptinHealthy (Men)4.5 ± 2.9 ng/mL[3]
Metabolic Syndrome (Men)8.9 ± 5.5 ng/mL
Healthy (Women)10.1 ± 6.3 ng/mL
Metabolic Syndrome (Women)22.3 ± 12.1 ng/mL
AdiponectinHealthy (Men)6.8 ± 3.5 µg/mL
Metabolic Syndrome (Men)5.2 ± 2.8 µg/mL
Healthy (Women)11.2 ± 5.6 µg/mL
Metabolic Syndrome (Women)8.7 ± 4.9 µg/mL

Table 3: Diagnostic Performance of Established Biomarkers for Metabolic Syndrome

BiomarkerAUCSensitivitySpecificityCut-off ValueReference
hs-CRP0.71 (Men), 0.74 (Women)0.69 (Men), 0.67 (Women)0.65 (Men), 0.72 (Women)0.40 mg/L (Men), 0.35 mg/L (Women)
Leptin/Adiponectin Ratio0.712 (Men), 0.755 (Women)0.72 (Men), 0.72 (Women)0.70 (Men), 0.69 (Women)0.59 (Men), 1.04 (Women)

Signaling Pathways and Experimental Workflows

12-PAHSA and GPR120 Signaling

12-PAHSA and other FAHFAs are known to exert their anti-inflammatory and insulin-sensitizing effects through the activation of G protein-coupled receptor 120 (GPR120). The binding of 12-PAHSA to GPR120 can initiate a cascade of intracellular events that ultimately contribute to improved metabolic health.

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR120 GPR120 Gq11 Gαq/11 GPR120->Gq11 Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PAHSA 12-PAHSA PAHSA->GPR120 Binds PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Metabolic_Effects Insulin Sensitization Glucose Uptake Ca2->Metabolic_Effects TAB1 TAB1 beta_arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits interaction with Anti_Inflammatory ↓ Pro-inflammatory Cytokines TAK1->Anti_Inflammatory

GPR120 signaling cascade upon 12-PAHSA binding.

Experimental Workflow for 12-PAHSA Quantification

The accurate quantification of 12-PAHSA in biological samples is critical for its validation as a biomarker. The following diagram outlines a typical workflow using liquid chromatography-mass spectrometry (LC-MS).

LCMS_Workflow Sample Plasma/Serum Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction SPE Solid Phase Extraction (SPE) for FAHFA enrichment Extraction->SPE LC Liquid Chromatography (LC) (Reversed-Phase C18 column) SPE->LC MS Mass Spectrometry (MS) (Negative Ion Mode ESI) LC->MS Data Data Analysis (Quantification against internal standards) MS->Data

LC-MS workflow for 12-PAHSA quantification.

Experimental Protocols

1. Quantification of 12-PAHSA in Human Plasma by LC-MS

This protocol is a summary of established methods for FAHFA analysis.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 12-PAHSA).

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v), often referred to as the Folch method.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.

    • Load the sample onto a silica SPE cartridge pre-conditioned with hexane.

    • Wash the cartridge with a non-polar solvent to elute neutral lipids.

    • Elute the FAHFA fraction with a more polar solvent mixture, such as hexane:ethyl acetate.

    • Dry the eluted FAHFA fraction under nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried FAHFA extract in the initial mobile phase.

    • Inject the sample onto a reversed-phase C18 column.

    • Perform a gradient elution with a mobile phase system, typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

    • Detect the analytes using a mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Monitor for the specific precursor-to-product ion transitions for 12-PAHSA and the internal standard for quantification.

2. Measurement of hs-CRP in Serum

High-sensitivity C-reactive protein is commonly measured using an immunoturbidimetric assay.

  • Principle: Latex particles coated with anti-human CRP antibodies are agglutinated by CRP in the sample. This agglutination causes an increase in turbidity, which is proportional to the CRP concentration.

  • Procedure:

    • A serum sample is mixed with a buffer.

    • The latex reagent is added, and the mixture is incubated.

    • The change in absorbance is measured photometrically.

    • The CRP concentration is determined by comparing the absorbance to a standard curve.

3. Measurement of Leptin and Adiponectin in Serum

Leptin and adiponectin are typically measured using enzyme-linked immunosorbent assays (ELISAs).

  • Principle: These are sandwich ELISAs where the target protein (leptin or adiponectin) in the sample is captured by a specific antibody coated on a microplate well. A second, enzyme-linked antibody that recognizes a different epitope on the target protein is then added. The amount of bound enzyme is proportional to the concentration of the target protein.

  • Procedure:

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate to allow the target protein to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add the enzyme-linked detection antibody and incubate.

    • Wash the wells again.

    • Add a substrate solution that will react with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength.

    • Calculate the concentration of the protein in the samples by comparing their absorbance to the standard curve.

Conclusion

Current evidence indicates that circulating levels of 12-PAHSA are significantly lower in individuals with insulin resistance, a key component of metabolic syndrome. This suggests that 12-PAHSA holds promise as a potential biomarker. However, further research is needed to establish its diagnostic accuracy, including sensitivity, specificity, and predictive value for metabolic syndrome, and to directly compare its performance with established biomarkers like hs-CRP, leptin, and adiponectin in large-scale clinical studies. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such validation studies.

References

The Interplay of PAHSAs in Plasma and Tissue: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the correlation between plasma and tissue concentrations of Palmitic Acid Hydroxy Stearic Acids (PAHSAs) reveals crucial insights into their role as biomarkers and therapeutic agents in metabolic diseases. This guide provides a comprehensive comparison of PAHSA levels, outlines the methodologies for their quantification, and illustrates their signaling pathways.

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their anti-diabetic and anti-inflammatory properties. A key aspect of understanding their physiological and pathological roles lies in the correlation of their concentrations between the circulatory system and various tissues. Studies have consistently shown that levels of multiple PAHSA isomers are reduced in the serum and subcutaneous adipose tissue of insulin-resistant humans and mice.[1][2] Furthermore, serum PAHSA levels in humans show a strong correlation with insulin sensitivity, highlighting their potential as biomarkers for metabolic health.[1][2]

Quantitative Comparison of PAHSA Levels: Plasma vs. Tissue

Animal studies provide a more detailed, albeit non-human, perspective on the distribution of PAHSAs. In mice, for example, the concentration of 9-PAHSA varies significantly across different tissues.

Tissue/Fluid CompartmentSpeciesCondition9-PAHSA ConcentrationReference
PlasmaHumanHealthyBelow Limit of Detection
PlasmaHumanHealthy9-POHSA: 1184.4 ± 526.1 nM
PlasmaHumanHealthy9-OAHSA: 374.0 ± 194.6 nM
Subcutaneous Adipose TissueHuman-9-PAHSA is the most abundant isomer
Perigonadal White Adipose Tissue (pgWAT)MouseWild Type (Female)~150 pmol/g
Subcutaneous White Adipose Tissue (scWAT)MouseWild Type (Female)~60 pmol/g
Brown Adipose Tissue (BAT)MouseWild Type (Female)~100 pmol/g
LiverMouseWild Type (Female)~20 pmol/g
PlasmaMouseWild Type (Female)~15 pmol/mL

This table presents a summary of available data. Direct comparisons between human and mouse data should be made with caution due to species-specific metabolic differences.

Experimental Protocols for PAHSA Quantification

The accurate quantification of PAHSAs in biological matrices is critical for research and clinical applications. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Plasma/Serum:

  • Protein Precipitation: To 150 µL of plasma or serum, add an internal standard (e.g., ¹³C₄-9-PAHSA). Precipitate proteins by adding a solvent like methanol.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as a mixture of citric acid buffer and ethyl acetate.

  • Solvent Evaporation: The organic phase containing the lipids is collected and dried under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Adipose and other Tissues:

  • Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a buffer solution, often using bead-based homogenization. An internal standard is added during this step.

  • Lipid Extraction: Similar to plasma, a liquid-liquid extraction is performed using an appropriate solvent mixture (e.g., citric acid buffer and ethyl acetate).

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution: The organic layer is collected, dried, and the lipid extract is reconstituted for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatograph. A C18 or a specialized C30 reverse-phase column is typically used to separate the different PAHSA isomers.

  • Mass Spectrometry Detection: The separated lipids are introduced into a tandem mass spectrometer. Detection is performed in negative ion mode using multiple reaction monitoring (MRM) to specifically and sensitively quantify the different PAHSA isomers based on their unique precursor and product ion masses.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum Sample extract Liquid-Liquid Extraction (with Internal Standard) plasma->extract tissue Tissue Sample (e.g., Adipose) homogenize Homogenization (for tissue) tissue->homogenize homogenize->extract dry Solvent Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Isomer Separation) reconstitute->lc ms Tandem Mass Spectrometry (Quantification) lc->ms

Experimental workflow for PAHSA quantification.

Signaling Pathways of PAHSAs

PAHSAs exert their biological effects by activating specific G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.

GPR120-Mediated Anti-inflammatory and Insulin-Sensitizing Effects:

Activation of GPR120 by PAHSAs in adipocytes and macrophages leads to enhanced insulin-stimulated glucose uptake and potent anti-inflammatory effects. This is achieved through a β-arrestin-2 dependent pathway that inhibits the pro-inflammatory NF-κB signaling cascade.

G PAHSA PAHSA GPR120 GPR120 PAHSA->GPR120 B_Arrestin_2 β-Arrestin-2 GPR120->B_Arrestin_2 recruits Glucose_Uptake Insulin-Stimulated Glucose Uptake ↑ GPR120->Glucose_Uptake promotes TAK1_TAB1 TAK1/TAB1 Complex B_Arrestin_2->TAK1_TAB1 inhibits NF_kB NF-κB Pathway TAK1_TAB1->NF_kB activates Inflammation Inflammation (Cytokine Production) ↓ NF_kB->Inflammation

PAHSA signaling through GPR120.

GPR40-Mediated Enhancement of Insulin and GLP-1 Secretion:

PAHSAs act as agonists for GPR40, which is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR40 by PAHSAs stimulates calcium influx, leading to augmented glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretion.

G PAHSA PAHSA GPR40 GPR40 (Pancreatic β-cell, Intestinal L-cell) PAHSA->GPR40 Ca_Influx Ca²⁺ Influx ↑ GPR40->Ca_Influx stimulates Insulin_Secretion Glucose-Stimulated Insulin Secretion ↑ Ca_Influx->Insulin_Secretion GLP1_Secretion GLP-1 Secretion ↑ Ca_Influx->GLP1_Secretion

References

Safety Operating Guide

Safe Disposal of 12-Pahsa-13C16: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 12-Pahsa-13C16 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on best practices for similar fatty acid compounds and general laboratory chemical waste management.

It is imperative to consult the complete Safety Data Sheet provided by the supplier for this compound before handling or disposal and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from splashes.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

This compound is often supplied in a solvent, such as methyl acetate. The disposal procedure must account for both the compound and the solvent.

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed waste container for halogenated or non-halogenated organic solvent waste, depending on the solvent used for this compound.

    • If the compound is in a solid form, it should be dissolved in a suitable organic solvent before being added to the waste container.

  • Transferring the Waste:

    • Carefully transfer the this compound solution into the designated waste container using a funnel to prevent spills.

    • If the original container is to be rinsed, use a small amount of the same solvent and add the rinsate to the waste container.

  • Container Management:

    • Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity.

    • Securely cap the waste container immediately after use to prevent the release of volatile organic compounds.

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

The following table summarizes typical quantitative information that should be obtained from the product-specific Safety Data Sheet.

ParameterValueSource
pH Not Determined
Boiling Point/Range Solvent-dependentSupplier SDS
Flash Point Solvent-dependentSupplier SDS
Vapor Pressure Solvent-dependentSupplier SDS
Density Not Determined
Solubility in Water Sparingly soluble in aqueous buffers[1]
Storage Temperature -20°C[1]Product Information[1]

Experimental Protocols Referenced

While no specific disposal experiments were found, the principles are derived from standard laboratory chemical waste handling protocols. For instance, similar compounds are handled in solution with organic solvents like methyl acetate, ethanol, DMSO, and dimethylformamide (DMF)[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste sds Consult Product-Specific Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Work in a Ventilated Area (e.g., Fume Hood) ppe->hood waste_container Select Labeled Waste Container (Non-Halogenated or Halogenated) hood->waste_container transfer Carefully Transfer Waste Solution waste_container->transfer rinse Rinse Original Container and Add to Waste transfer->rinse cap Securely Cap Waste Container rinse->cap store Store in Secondary Containment cap->store ehs Arrange for EHS/ Contractor Pickup store->ehs end End: Proper Disposal ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 12-Pahsa-13C16

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 12-Pahsa-13C16

This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The minimum PPE for working in a laboratory with chemicals like this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][2] The following table outlines recommended PPE for various handling scenarios.

Handling Scenario Required PPE Rationale
Low-Volume/Dilute Solutions - Standard lab coat- Safety glasses with side shields- Nitrile glovesProtects against incidental splashes and skin contact during routine procedures.[1][3]
High-Concentration/Pure Compound Handling - Chemical-resistant lab coat or apron- Chemical splash goggles- Double-gloving with nitrile gloves- Face shieldProvides enhanced protection against splashes and direct contact with the concentrated chemical.[1]
Aerosol Generation Potential (e.g., vortexing, sonicating) - All PPE for high-concentration handling- Use of a fume hood or other ventilated enclosureMinimizes the risk of inhaling aerosolized particles of the compound.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Adherence to proper PPE protocols is critical to prevent contamination and ensure personal safety.

Donning (Putting On) PPE Sequence
  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator (if required): Secure the mask or respirator to your face, ensuring a proper fit.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Removing) PPE Sequence

The outside of your PPE should be considered contaminated.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of both gloves.

  • Hand Hygiene: Wash your hands thoroughly.

  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Eye Protection: Remove eye protection by handling the earpieces or strap from the back of your head.

  • Mask/Respirator (if worn): Remove the mask by the straps, avoiding touching the front.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Disposal of Contaminated PPE

Proper disposal of contaminated PPE is crucial to prevent environmental contamination and exposure to others.

  • Segregation: Chemically contaminated PPE should be segregated from general waste.

  • Containment: Place all used PPE in a designated, leak-proof container or bag, clearly labeled as "Hazardous Waste" or as per your institution's guidelines.

  • Disposal Route: Follow your institution's hazardous waste disposal procedures. This typically involves collection by a licensed hazardous waste disposal company. Never dispose of chemically contaminated PPE in the regular trash.

Visual Guides

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_0 A Start: Handling this compound B Risk Assessment: What is the scale and concentration? A->B C Low Volume / Dilute Solution B->C Low Risk D High Concentration / Pure Compound B->D High Risk E Standard PPE: Lab Coat Safety Glasses Nitrile Gloves C->E F Enhanced PPE: Chemical-Resistant Coat/Apron Splash Goggles Double Gloves Face Shield D->F G Potential for Aerosol Generation? E->G F->G H Use Fume Hood or Ventilated Enclosure G->H Yes I Proceed with Experiment G->I No H->I caption PPE Selection Workflow for this compound

PPE Selection Workflow for this compound
PPE Disposal Plan

This diagram outlines the procedural steps for the safe disposal of PPE contaminated with this compound.

PPE_Disposal_Plan cluster_1 Start Experiment Complete Doff Doff PPE Following Correct Procedure Start->Doff Segregate Segregate Contaminated PPE from General Waste Doff->Segregate Contain Place in Labeled, Leak-Proof Hazardous Waste Container Segregate->Contain Store Store Temporarily in Designated Hazardous Waste Accumulation Area Contain->Store Dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Service Store->Dispose End Disposal Complete Dispose->End caption Contaminated PPE Disposal Plan

Contaminated PPE Disposal Plan

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.